Product packaging for Protolichesterinic acid(Cat. No.:CAS No. 1448-96-0)

Protolichesterinic acid

Cat. No.: B073069
CAS No.: 1448-96-0
M. Wt: 324.5 g/mol
InChI Key: WZYZDHVPSZCEEP-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Protolichesterinic acid is a bioactive aliphatic α-alkylidene γ-lactone naturally sourced from various lichen species, such as Cetraria islandica. This compound has garnered significant research interest due to its dual potent biological activities as a specific inhibitor of topoisomerase I and II and as a strong inhibitor of acetyl-CoA carboxylase (ACC). Its primary research applications are in oncology, where it induces DNA damage and apoptosis in cancer cells, and in microbiology, where it exhibits notable antibacterial and antifungal properties. Studies focus on its mechanism of inducing reactive oxygen species (ROS) and its selective cytotoxicity against various cancer cell lines, positioning it as a valuable lead compound for investigating novel chemotherapeutic strategies. Furthermore, its role in inhibiting lipid biosynthesis via ACC inhibition makes it a useful tool for metabolic studies. This high-purity compound is intended for in vitro research to elucidate signaling pathways, explore combination therapies, and advance the understanding of natural product pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O4 B073069 Protolichesterinic acid CAS No. 1448-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1448-96-0

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

(2R,3S)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid

InChI

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m1/s1

InChI Key

WZYZDHVPSZCEEP-SJORKVTESA-N

SMILES

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Other CAS No.

17002-28-7
1448-96-0

Synonyms

protolichesterinic acid
protolichesterinic acid, (2R-trans)-isomer; K salt
protolichesterinic acid, (2S-trans)-isome

Origin of Product

United States

Foundational & Exploratory

Protolichesterinic Acid: A Comprehensive Technical Overview of its Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protolichesterinic acid is a naturally occurring γ-lactone fatty acid found predominantly in various species of lichens, such as Cetraria islandica (Iceland moss) and Usnea albopunctata.[1][2] First isolated in the early 20th century, this compound has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] Structurally, it features a lactone ring, a carboxylic acid group, and a long aliphatic side chain.[1] This technical guide provides an in-depth summary of the fundamental chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant experimental workflows and biological pathways.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueSource
IUPAC Name (2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid[1][5][]
Molecular Formula C₁₉H₃₂O₄[1][5][][7]
Molecular Weight 324.46 g/mol [1][5][7]
Appearance White to off-white crystalline solid; forms lustrous plates when recrystallized.[1][7]
Melting Point 107.5 °C (225.5 °F)[1]
Boiling Point 488.4 °C at 760 mmHg (Predicted)[]
Solubility Readily soluble in cold ether and absolute alcohol.[1] Generally more soluble in organic solvents than in water.[3]
Optical Rotation (+)-enantiomer: [α]D +12° (in chloroform) (-)-enantiomer: [α]D -12° (in chloroform)[1]
UV-Vis Spectroscopy λmax at 218 nm (in methanol)[1]
Infrared (IR) Spectroscopy (KBr) 3450 cm⁻¹ (Carboxylic acid O-H), 3050 cm⁻¹ (Alkene C-H), 1720 cm⁻¹ (Carbonyl C=O)[1]
¹H NMR Spectroscopy (CDCl₃) δ 0.68 ppm (terminal methyl group), δ 6.03 and 6.39 ppm (alkene protons)[1]
¹³C NMR Spectroscopy δ 174.4 ppm (carboxylic acid), δ 168.2 ppm (lactone carbonyl), δ 132.6 and 125.9 ppm (alkene carbons)[1]
CAS Number 493-46-9[1][5][][7]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for key experiments related to the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Cetraria islandica

A standard method for isolating this compound with high purity involves a two-step chromatographic process.[1][2][8]

  • Soxhlet Extraction: The initial extraction is performed using petroleum ether in a Soxhlet apparatus to obtain a crude extract from the lichen thalli.[1]

  • Size-Exclusion Chromatography: The crude extract is then subjected to size-exclusion chromatography.[1][2]

    • Stationary Phase: Sephadex LH-20 resin.[1][2]

    • Mobile Phase: A mixture of dichloromethane (B109758) and acetone.[1][8]

    • Purpose: This step separates this compound from other paraconic acids based on molecular size.[1][2]

  • Centrifugal Partition Chromatography (CPC): For final purification, CPC is employed.[1][2]

    • Solvent System: A biphasic system of n-heptane, ethyl acetate, and acetonitrile.[1]

    • Outcome: This technique yields this compound with over 99% purity and a recovery rate exceeding 65%.[1]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a validated method for the quantitative analysis of this compound.[1]

  • Column: A LiChrosorb RP-8 column is typically used.[1]

  • Mobile Phase: The specific mobile phase composition is optimized to achieve separation.

  • Detection: UV detection is set at a wavelength appropriate for this compound (e.g., near its λmax of 218 nm).[1]

  • Performance: This method allows for a rapid separation (within 3.7 minutes) and demonstrates excellent linearity in the concentration range of 0.125–2.5 μg/ml, with a detection limit of 1 nanogram.[1] The high precision (0.78% relative standard deviation) and good recovery rate (90%) make it suitable for accurate quantification in biological samples.[1]

Melting Point Determination

The melting point is a critical physical property for assessing the purity of a crystalline solid.[9]

  • Sample Preparation: A small amount of the dried, purified this compound is packed into a capillary tube.[10][11]

  • Apparatus: A standard melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[9][12]

  • Procedure:

    • A preliminary rapid heating is performed to determine an approximate melting point.[9]

    • For an accurate measurement, a fresh sample is heated slowly, at a rate of about 1-2 °C per minute, near the expected melting point.[9][13]

    • The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[9] A narrow range (0.5-1.0 °C) is indicative of high purity.[9]

Spectroscopic Analysis

Structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer, typically with the sample dissolved in deuterated chloroform (B151607) (CDCl₃).[14] Chemical shifts are reported in parts per million (ppm) relative to a standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact mass and molecular formula of the compound.[14][15]

Visualizations

The following diagrams illustrate key experimental and biological concepts related to this compound.

G cluster_extraction Extraction & Initial Separation cluster_purification Final Purification Lichen Lichen Thalli (e.g., Cetraria islandica) Soxhlet Soxhlet Extraction (Petroleum Ether) Lichen->Soxhlet Crude Crude Extract Soxhlet->Crude SEC Size-Exclusion Chromatography (Sephadex LH-20) Crude->SEC Paraconic_Acids Partially Purified Paraconic Acids SEC->Paraconic_Acids CPC Centrifugal Partition Chromatography (CPC) Paraconic_Acids->CPC Pure_PA >99% Pure This compound CPC->Pure_PA

Caption: Workflow for the Isolation and Purification of this compound.

G cluster_pathway Effect of this compound on Cancer Cell Signaling PA This compound FASN Fatty Acid Synthase (FASN) PA->FASN Inhibits Activity HER2 HER2 Receptor FASN->HER2 Regulates Expression PI3K_AKT AKT Pathway HER2->PI3K_AKT MAPK_ERK ERK1/2 Pathway HER2->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

References

The Discovery and Isolation of Protolichesterinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the historical discovery, isolation methodologies, and biological significance of a prominent lichen-derived metabolite.

Abstract

Protolichesterinic acid, a naturally occurring γ-lactone, has been a subject of scientific inquiry for over a century since its initial discovery in lichens. This technical guide provides an in-depth exploration of the history of its discovery and the evolution of its isolation techniques, from early 20th-century methods to modern chromatographic procedures. Detailed experimental protocols for extraction, purification, and characterization are presented, catering to researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, including physicochemical properties and biological activities, in structured tables for ease of reference. Furthermore, it visualizes complex experimental workflows and biological pathways using Graphviz diagrams, offering a clear and concise understanding of the processes involved. This document serves as a comprehensive resource for the scientific community engaged in the study and application of this promising natural product.

A Historical Perspective: The Unveiling of a Lichen Acid

The journey of this compound's discovery is rooted in the broader exploration of lichen chemistry. The initial groundwork was laid in 1845 by Schnedermann and Knop, who first isolated a related compound, lichesterinic acid, from the lichen Cetraria islandica. It was not until the turn of the 20th century that this compound itself was identified.

In 1902, the German botanist and lichenologist Friedrich Wilhelm Zopf reported the isolation of a new substance from the lichen Cetraria cucullata (now known as Flavocetraria cucullata).[1] In his publication in Liebigs Annalen der Chemie, Zopf described a compound that, while sharing some properties with lichesterinic acid, exhibited a significantly different melting point.[1] He named this new compound "this compound" to signify its close relationship to the already-known lichesterinic acid.[1]

Zopf's initial characterization involved extraction with ether and subsequent recrystallization from warm benzol, which yielded thin, rhombic, pearly plates.[1] He determined its melting point to be 103–104 °C, distinguishing it from lichesterinic acid's melting point of 124–125 °C.[1] Further early investigations by Böhme in 1903 provided additional physicochemical data, including its specific rotation.[1] The definitive structural elucidation, however, came later with the work of Asano and Asahina, who established the currently accepted chemical structure of this compound.

Physicochemical and Biological Properties

This compound's unique structure, featuring a γ-lactone ring with a carboxylic acid group and a long aliphatic side chain, underpins its diverse biological activities. The following tables summarize key quantitative data reported in the literature.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₉H₃₂O₄[1]
Molar Mass324.46 g/mol [1]
Melting Point103–104 °C[1]
Specific Rotation ([α]D)-12.71° (natural)[1]
Table 2: Antimicrobial Activity of this compound
OrganismMinimum Inhibitory Concentration (MIC)Reference
Klebsiella pneumoniae0.25 µg/mL[1]
Vibrio cholerae0.5 µg/mL[1]
Trichophyton rubrum0.12 µg/mL
Candida tropicalis2 µg/mL

Experimental Protocols for Isolation and Purification

The methodologies for isolating this compound have evolved from simple solvent extraction to sophisticated multi-step chromatographic techniques, significantly improving purity and yield.

Classical Isolation Method (Zopf, 1902)

This protocol is based on the original method described by Zopf and is of historical and educational value.

  • Extraction:

    • Air-dried and powdered thalli of Cetraria cucullata are extracted with diethyl ether in a Soxhlet apparatus for several hours.

    • The ether extract is then concentrated under reduced pressure to yield a crude residue.

  • Crystallization:

    • The crude residue is dissolved in a minimal amount of warm benzol (benzene).

    • The solution is allowed to cool slowly, promoting the crystallization of this compound as thin, rhombic plates.

  • Purification:

    • The crystals are collected by filtration and can be recrystallized from warm benzol to improve purity.

Modern Two-Step Chromatographic Isolation

A contemporary and efficient method for obtaining high-purity this compound from Cetraria islandica involves a two-step chromatographic process. This method can achieve purities higher than 95% with recoveries above 50%.

  • Initial Extraction:

    • Finely ground, dried lichen material is subjected to Soxhlet extraction with petroleum ether.

    • The resulting extract is concentrated in vacuo to yield a crude mixture of paraconic acids.

  • Step 1: Size-Exclusion Chromatography (SEC)

    • Objective: To separate this compound from other paraconic acids.

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A mixture of dichloromethane (B109758) and acetone.

    • Procedure:

      • The crude extract is dissolved in a minimal volume of the mobile phase.

      • The solution is loaded onto a pre-equilibrated Sephadex LH-20 column.

      • Elution is carried out with the dichloromethane-acetone mixture.

      • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • Fractions enriched with this compound are pooled and the solvent is evaporated.

  • Step 2: Fast Centrifugal Partition Chromatography (FCPC)

    • Objective: Final purification of this compound to >95% purity.

    • Solvent System: A biphasic system of n-heptane, ethyl acetate, and acetonitrile.

    • Procedure:

      • The enriched fraction from SEC is dissolved in a suitable solvent.

      • The FCPC instrument is prepared with the selected two-phase solvent system, with one phase acting as the stationary phase and the other as the mobile phase.

      • The sample is injected, and the separation is performed.

      • Fractions are collected and analyzed for purity.

      • Pure fractions are combined, and the solvent is removed to yield highly purified this compound.

Visualizing Experimental and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of the isolation workflow and the metabolic fate of this compound in biological systems.

G cluster_extraction Initial Extraction cluster_purification Two-Step Purification Lichen Dried & Ground Lichen (Cetraria islandica) Soxhlet Soxhlet Extraction (Petroleum Ether) Lichen->Soxhlet Crude Crude Paraconic Acid Mixture Soxhlet->Crude SEC Size-Exclusion Chromatography (Sephadex LH-20) Crude->SEC Enriched Enriched Protolichesterinic Acid Fraction SEC->Enriched FCPC Fast Centrifugal Partition Chromatography Enriched->FCPC Pure >95% Pure This compound FCPC->Pure

Caption: Modern two-step isolation workflow for this compound.

This compound has garnered significant interest for its anticancer properties, which are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. Studies have shown that its pro-apoptotic effects involve the activation of a cascade of enzymes known as caspases. Furthermore, its metabolism in cancer cells has been shown to proceed via the mercapturic acid pathway, a major route for the detoxification of xenobiotics.

G cluster_cellular_entry Cellular Uptake and Conjugation cluster_metabolism Metabolic Processing PA This compound GST Glutathione S-transferase (GST) PA->GST GSH Glutathione (GSH) GSH->GST PA_GSH PA-Glutathione Conjugate GST->PA_GSH GGT γ-glutamyl transpeptidase PA_GSH->GGT PA_CysGly PA-Cysteinylglycine GGT->PA_CysGly Dipeptidase Dipeptidase PA_CysGly->Dipeptidase PA_Cys PA-Cysteine Dipeptidase->PA_Cys NAT N-acetyltransferase PA_Cys->NAT MercapturicAcid PA-Mercapturic Acid (Excreted) NAT->MercapturicAcid

Caption: The mercapturic acid pathway for the metabolism of this compound.

G PA This compound Mitochondria Mitochondrial Stress PA->Mitochondria Caspase8 Caspase-8 (Initiator) PA->Caspase8 Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

From its initial discovery in the early 20th century to its current status as a promising therapeutic agent, this compound has a rich scientific history. The advancements in isolation and purification techniques have been pivotal in enabling detailed investigations into its biological activities. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals, facilitating further exploration into the therapeutic potential of this fascinating lichen metabolite. The continued study of this compound and other lichen-derived compounds holds great promise for the discovery of novel drugs and therapeutic strategies.

References

Protolichesterinic Acid in Lichens: A Technical Guide to Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protolichesterinic acid, a naturally occurring γ-lactone, is a secondary metabolite found in various lichen species. It has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-proliferative properties.[1] This technical guide provides an in-depth overview of the natural lichen sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its known biological signaling pathways.

Natural Lichen Sources of this compound

This compound has been identified in several lichen genera, with varying reported concentrations. The most well-documented sources include:

  • Cetraria islandica (Iceland Moss): Widely recognized as a primary source of this compound, this lichen has been extensively studied for its chemical composition and medicinal properties.[1][2]

  • Flavocetraria cucullata: This species has been shown to contain significant amounts of this compound.[3]

  • Usnea species: this compound has been isolated from lichens of the Usnea genus, such as Usnea albopunctata, contributing to their known antimicrobial activities.[1][4]

  • Cetraria aculeata: This species is another confirmed natural source of this compound.[2][5]

  • Pulchrocladia retipora (Coral Lichen): While present in smaller quantities, this compound is a known constituent of this lichen.[6]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary depending on the lichen species, geographical location, and environmental conditions. The following table summarizes the available quantitative data.

Lichen SpeciesThis compound Content (% of Dry Weight)Reference(s)
Cetraria islandica~ 0.1%
Flavocetraria cucullata3.0% - 9.0%[3]
Flavocetraria cucullata2.27% (relative peak intensity in HPLC analysis)
Usnea species0.22% - 6.49% (for usnic acid, this compound content not specified)[7]

Experimental Protocols

Extraction of this compound

a) Soxhlet Extraction (General Protocol)

This method is suitable for the exhaustive extraction of secondary metabolites from dried lichen material.

  • Sample Preparation: Dry the lichen thalli and grind them into a fine powder to increase the surface area for extraction.

  • Apparatus Setup:

    • Place a known amount of the ground lichen powder into a cellulose (B213188) thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., petroleum ether, acetone (B3395972), or a mixture of acetone and methanol) to approximately two-thirds of its volume.[1][8]

    • Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.

  • Extraction Process:

    • Heat the solvent to its boiling point. The solvent vapor will rise, bypass the thimble, and enter the condenser.

    • The condensed solvent will drip back into the thimble, immersing the lichen powder and extracting the soluble compounds.

    • Once the solvent level in the thimble reaches the top of the siphon arm, the entire volume of the solvent and extract is siphoned back into the boiling flask.

    • This cycle is repeated, allowing for the continuous extraction of the lichen material with fresh, distilled solvent.

    • Continue the extraction for several hours until the solvent in the siphon arm runs clear, indicating that the extraction is complete.

  • Post-Extraction:

    • Allow the apparatus to cool.

    • The extract in the round-bottom flask can then be concentrated using a rotary evaporator.

b) Maceration

A simpler, though potentially less exhaustive, extraction method.

  • Weigh a known amount of finely ground, air-dried lichen material.

  • Place the powder in a beaker or flask.

  • Add a suitable solvent, such as acetone, to the lichen powder.

  • Stir the mixture at room temperature for a specified period (e.g., 30 minutes to 24 hours).[9]

  • Separate the supernatant by filtration.

  • The extraction process can be repeated with fresh solvent to increase the yield.

  • Combine the filtrates and evaporate the solvent to obtain the crude extract.

Purification of this compound

a) Column Chromatography

  • Silica (B1680970) Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel column. The column is then eluted with a solvent gradient (e.g., methanol-ethyl acetate) to separate the different compounds based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.[8]

  • Size-Exclusion Chromatography (Sephadex LH-20): This technique is particularly useful for separating this compound from other paraconic acids. The extract is loaded onto a Sephadex LH-20 column and eluted with a solvent system like dichloromethane-acetone.[1]

b) Fast Centrifugal Partition Chromatography (FCPC)

FCPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.

  • Solvent System Selection: A suitable biphasic solvent system (e.g., n-heptane, ethyl acetate, and acetonitrile) is chosen where the target compound has a favorable partition coefficient.[1]

  • Operation: The FCPC instrument is filled with the stationary phase. The crude extract, dissolved in a small volume of the solvent system, is injected. The mobile phase is then pumped through the system, and the compounds are separated based on their partitioning between the two liquid phases.

  • This method can achieve high purity (over 99%) and good recovery (exceeding 65%).[1]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Extract a known weight of dried, ground lichen material with a suitable solvent (e.g., acetone) using sonication or maceration.[10][11]

    • Filter the extract to remove solid particles.

    • Evaporate the solvent and redissolve the residue in a known volume of the mobile phase or a suitable solvent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (General Example):

    • Column: Reversed-phase C18 column (e.g., Waters XTerra RP18, 150 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% acetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][12]

    • Flow Rate: Typically around 1.0 mL/min.[10]

    • Detection: UV detector at a specific wavelength (e.g., 233 nm).[10]

    • Temperature: Maintained at a constant temperature (e.g., 30°C).[10]

  • Quantification: A calibration curve is generated using standard solutions of purified this compound of known concentrations. The concentration of this compound in the lichen extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Biological Activity of this compound

This compound exhibits its biological effects through various mechanisms, including the induction of apoptosis and interference with cellular metabolic pathways.

protolichesterinic_acid_activity cluster_cancer Anti-Cancer Activity cluster_antifungal Antifungal Activity (Candida tropicalis) PA_cancer This compound Mito_dys Mitochondrial Dysfunction PA_cancer->Mito_dys Mercap_path Processing via Mercapturic Pathway PA_cancer->Mercap_path OXPHOS_inhib Inhibition of Oxidative Phosphorylation Mito_dys->OXPHOS_inhib Glycolysis_inc Increased Glycolysis Mito_dys->Glycolysis_inc Apoptosis_cancer Apoptosis Mito_dys->Apoptosis_cancer GSH_conj Glutathione Conjugation Mercap_path->GSH_conj PA_antifungal This compound ROS Increased Intracellular ROS Production PA_antifungal->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage Apoptosis_antifungal Apoptosis Mito_damage->Apoptosis_antifungal

Caption: Signaling pathways of this compound's biological activity.

Experimental Workflow: From Lichen to Pure Compound

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from a lichen source.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Lichen Lichen Sample (e.g., Cetraria islandica) Grinding Drying and Grinding Lichen->Grinding Soxhlet Soxhlet Extraction (e.g., with petroleum ether) Grinding->Soxhlet Crude_extract Crude Extract Soxhlet->Crude_extract Column_chrom Column Chromatography (e.g., Sephadex LH-20) Crude_extract->Column_chrom Fractions Collected Fractions Column_chrom->Fractions FCPC Fast Centrifugal Partition Chromatography (FCPC) Fractions->FCPC Pure_compound Pure this compound FCPC->Pure_compound HPLC HPLC Analysis Pure_compound->HPLC Structure Structural Elucidation (NMR, MS) Pure_compound->Structure Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound.

References

The Biosynthesis of Protolichesterinic Acid in Cetraria islandica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protolichesterinic acid, a γ-lactone-containing lichen metabolite from Cetraria islandica (Iceland moss), has garnered significant interest for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] Understanding its biosynthetic pathway is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the proposed metabolic route, summarizing key quantitative data, and outlining relevant experimental protocols. The pathway is believed to involve the condensation of a fatty acid-derived precursor with a C3 or C4 intermediate from primary metabolism, followed by cyclization to form the characteristic γ-lactone ring. However, the specific enzymes and genetic machinery governing this process in Cetraria islandica remain largely unelucidated, presenting a compelling area for future research.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in Cetraria islandica is hypothesized to proceed through a modified fatty acid or polyketide synthesis pathway. Early radiotracer studies have been instrumental in shaping our understanding of this process.[2] The proposed pathway involves the following key stages:

  • Chain Assembly: The aliphatic side chain of this compound is primarily constructed from acetate (B1210297) units, suggesting the involvement of a Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS) complex.[1] Sixteen of the carbon atoms in the molecule are derived from the head-to-tail linkage of acetate units.[1]

  • Precursor Condensation: The growing fatty acid or polyketide chain is proposed to condense with a three or four-carbon molecule derived from the glycolytic pathway, such as pyruvate (B1213749) or a related precursor.[1] This step is crucial for the formation of the branched structure that precedes lactonization.

  • Cyclization and Ring Formation: Following condensation, the intermediate undergoes an intramolecular cyclization to form the characteristic five-membered γ-lactone ring. The precise enzymatic mechanism for this lactonization in lichens is yet to be determined, but in other fungi, thioesterase enzymes have been shown to catalyze such ring formations.

  • Final Modifications: The final steps likely involve enzymatic modifications to introduce the exomethylene group, a key structural feature of this compound.

It is important to note that the biosynthesis of this compound is considered a very minor metabolic pathway in Cetraria islandica.[2] Furthermore, its production appears to be dependent on the symbiotic relationship between the fungal mycobiont and the algal photobiont, as the compound is not produced when the mycobiont is cultured in isolation.[1] Biosynthetic activity has also been observed to be inactive during winter months.[2]

This compound Biosynthesis Pathway acetate Acetate Pool (from primary metabolism) malonyl_coa Malonyl-CoA acetate->malonyl_coa ACC fas_pks Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) Complex (Hypothetical) malonyl_coa->fas_pks fatty_acid_chain Growing Acyl Chain (C16) fas_pks->fatty_acid_chain Iterative Condensations condensation_enzyme Condensing Enzyme (Hypothetical) fatty_acid_chain->condensation_enzyme glycolysis Glycolytic Pathway pyruvate Pyruvate/C3-C4 Precursor glycolysis->pyruvate pyruvate->condensation_enzyme intermediate Linear Precursor condensation_enzyme->intermediate cyclase Lactone Cyclase/Thioesterase (Hypothetical) intermediate->cyclase lactone_intermediate γ-Lactone Intermediate cyclase->lactone_intermediate modification_enzyme Modification Enzymes (e.g., for methylenation) (Hypothetical) lactone_intermediate->modification_enzyme protolichesterinic_acid This compound modification_enzyme->protolichesterinic_acid

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data from Precursor Feeding Studies

Early biosynthetic studies utilized radiolabeled precursors to trace their incorporation into this compound in Cetraria islandica. These experiments provided crucial, albeit limited, quantitative data on the efficiency of this metabolic pathway.

PrecursorIsotopic LabelIncubation PeriodIncorporation Rate (%)Reference
Sodium Acetate[1-¹⁴C]24 hours~0.004[2]
Succinic Acid[1,4-¹⁴C₂]24 hoursExtremely low/negligible[2]

Note: The extremely low levels of incorporation highlight that the biosynthesis of this compound represents a very minor metabolic pathway in Cetraria islandica.[2] The lack of significant incorporation of succinic acid led to the refutation of its direct role as a C4 precursor.

Experimental Protocols

This section provides an overview of the key experimental methodologies relevant to the study of this compound biosynthesis.

Isolation and Purification of this compound

A modern and efficient two-step protocol for the isolation of this compound from Cetraria islandica has been established, yielding high purity and recovery.

Protocol: Two-Step Isolation of this compound

  • Extraction:

    • Dried and ground thalli of Cetraria islandica are extracted with petroleum ether in a Soxhlet apparatus.

    • The extract is concentrated to induce crystallization of a mixture of paraconic acids.

  • Step 1: Size-Exclusion Chromatography:

    • The crystalline mixture is dissolved in a minimal amount of dichloromethane-acetone.

    • The solution is applied to a Sephadex LH-20 column.

    • Elution is performed with a dichloromethane-acetone mobile phase.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing this compound.

  • Step 2: Centrifugal Partition Chromatography (CPC):

    • The enriched fractions from the previous step are subjected to CPC.

    • A suitable solvent system (e.g., n-heptane, ethyl acetate, and acetonitrile) is used for separation.

    • This step allows for the final purification of this compound to over 99% purity with yields exceeding 65%.[3]

Isolation Workflow start Dried Cetraria islandica Thalli extraction Soxhlet Extraction (Petroleum Ether) start->extraction crystallization Crystallization extraction->crystallization sec Size-Exclusion Chromatography (Sephadex LH-20) crystallization->sec cpc Centrifugal Partition Chromatography sec->cpc product Purified this compound (>99% purity) cpc->product

Figure 2: Experimental workflow for the isolation of this compound.
Radiotracer Feeding Experiments

Radiotracer studies are fundamental for elucidating biosynthetic pathways. The following is a generalized protocol based on methodologies used for studying lichen metabolism.

Protocol: Generalized Radiotracer Feeding Experiment

  • Lichen Material Preparation:

    • Freshly collected and cleaned thalli of Cetraria islandica are used.

    • The lichens are typically pre-incubated under controlled conditions of light and temperature to ensure metabolic activity.

  • Precursor Administration:

    • A solution of the radiolabeled precursor (e.g., [1-¹⁴C]acetate) of known specific activity is prepared.

    • The precursor solution is carefully applied to the lichen thalli. This can be done by dropping the solution onto the surface or by submerging the thalli for a short period.

  • Incubation:

    • The treated lichens are incubated for a defined period (e.g., 24-48 hours) under controlled environmental conditions.

  • Metabolite Extraction and Analysis:

    • Following incubation, the lichens are washed to remove any unabsorbed precursor.

    • The thalli are then extracted with an appropriate solvent (e.g., acetone (B3395972) or methanol).

    • This compound is isolated from the crude extract using the chromatographic methods described in section 3.1.

    • The radioactivity of the purified this compound is measured using liquid scintillation counting.

    • The incorporation rate is calculated based on the initial radioactivity of the precursor and the final radioactivity of the product.

Mycobiont Culture and Analysis

Investigating the biosynthetic capabilities of the isolated fungal partner is essential.

Protocol: General Methodology for Mycobiont Culture

  • Isolation of the Mycobiont:

    • Asci from the apothecia of Cetraria islandica are dissected under sterile conditions.

    • Ascospores are discharged onto a nutrient agar (B569324) medium (e.g., malt-yeast extract agar).

    • The plates are incubated in the dark at a controlled temperature until fungal colonies appear.

  • Subculturing and Growth:

    • Pure cultures of the mycobiont are obtained by transferring hyphal tips to fresh media.

    • The mycobiont is grown in liquid or on solid media for a sufficient period to allow for biomass accumulation.

  • Analysis of Metabolite Production:

    • The fungal biomass and the culture medium are extracted with appropriate solvents.

    • The extracts are analyzed by TLC, HPLC, or LC-MS for the presence of this compound.

Note: To date, isolated mycobionts of Cetraria islandica have not been shown to produce this compound in submerged culture, suggesting that the symbiotic interaction is crucial for its biosynthesis.[3]

Future Directions and Conclusion

The biosynthesis of this compound in Cetraria islandica presents a fascinating yet challenging area of natural product chemistry. While the foundational work using radiotracers has provided a basic framework, the advent of modern molecular techniques offers exciting opportunities for deeper exploration. Future research should focus on:

  • Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the Cetraria islandica mycobiont could lead to the identification of the putative PKS or FAS gene cluster responsible for this compound biosynthesis.

  • Heterologous Expression: Once candidate genes are identified, their function can be confirmed through heterologous expression in a suitable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae.

  • Enzyme Characterization: In vitro characterization of the biosynthetic enzymes will be essential to fully elucidate the reaction mechanisms, including the specific steps of condensation, cyclization, and modification.

A thorough understanding of the biosynthetic pathway of this compound will not only contribute to the fundamental knowledge of lichen biochemistry but also pave the way for the sustainable production of this promising bioactive compound for pharmaceutical and other applications.

References

Spectroscopic and Mechanistic Insights into Protolichesterinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of protolichesterinic acid, a naturally occurring γ-lactone found in various lichen species. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and delves into its metabolic processing.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques. The following sections summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in confirming the structure of this compound, revealing the specific arrangement of its atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound. [1]

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)-174.4
Lactone Carbonyl (C=O)-168.2
Alkene (=CH₂)6.03, 6.39132.6, 125.9
Terminal Methyl (-CH₃)0.68-
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity and purity.

Table 2: Mass Spectrometry Data for this compound.

Parameter Value
Chemical FormulaC₁₉H₃₂O₄
Molar Mass324.461 g·mol⁻¹[1]
Ionization ModePositive and Negative Electrospray Ionization (ESI)[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies.

NMR Spectroscopy Protocol

While specific instrumental parameters can vary, a general protocol for obtaining NMR spectra of natural products like this compound involves dissolving the purified compound in a deuterated solvent, such as CDCl₃ or DMSO-d₆. Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal resolution and sensitivity for structural elucidation.

Mass Spectrometry Protocol

The mass spectrometric analysis of this compound has been effectively performed using Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS).[2]

A typical protocol is as follows:

  • Chromatographic Separation: An Acquity BEH amide column (1.7 µm, 2.1 × 150 mm) is used with a flow rate of 0.4 mL/min and a column temperature of 45°C.[2] The mobile phase consists of a gradient of acetonitrile (B52724) with 0.1% formic acid (A) and water with 0.1% formic acid (B).[2]

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes. Key parameters include a capillary voltage of 1.5 kV, a sampling cone voltage of 30 V, and an extraction cone voltage of 4 V.[2] Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing selected ions.[2]

Biological Processing and Signaling

This compound exhibits notable biological activity, including anti-proliferative effects in cancer cells.[2][3] Its mechanism involves metabolic processing and interaction with key cellular signaling pathways.

Metabolic Fate: The Mercapturic Acid Pathway

Research has shown that this compound is metabolized and expelled from cells via the mercapturic acid pathway.[2] This detoxification process involves conjugation with glutathione (B108866), which subsequently stimulates glutathione synthesis.[2]

Mercapturic_Acid_Pathway Protolichesterinic_Acid This compound PA_SG_Conjugate PA-SG Conjugate Protolichesterinic_Acid->PA_SG_Conjugate GST Glutathione Glutathione (GSH) PA_Cys_Conjugate PA-Cysteine Conjugate PA_SG_Conjugate->PA_Cys_Conjugate γ-Glutamyl- transpeptidase, Dipeptidase Glutamate_Cysteine Sequential loss of Glutamate and Glycine Mercapturic_Acid Mercapturic Acid (Excreted) PA_Cys_Conjugate->Mercapturic_Acid N-Acetyltransferase Acetylation Acetylation

Caption: Metabolic processing of this compound.

Impact on Cellular Signaling

This compound has been observed to affect key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 and AKT pathways.[2][4] However, these effects can be context-dependent and are sometimes considered secondary to other mechanisms, like the inhibition of fatty acid synthase (FASN).[4][5]

Signaling_Pathway PA This compound FASN Fatty Acid Synthase (FASN) PA->FASN Inhibits HER2 HER2 FASN->HER2 Regulates AKT AKT Pathway HER2->AKT ERK ERK1/2 Pathway HER2->ERK Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation

Caption: Simplified signaling impact of this compound.

References

In-Depth Technical Guide: The Crystal Structure and Stereochemistry of Protolichesterinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protolichesterinic acid, a naturally occurring γ-lactone found in various lichen species, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. A thorough understanding of its three-dimensional structure and stereochemistry is paramount for elucidating its mechanism of action and for guiding rational drug design and development efforts. This technical guide provides a comprehensive overview of the crystal structure and stereochemical features of this compound. While a definitive single-crystal X-ray diffraction study for this compound itself is not publicly available, this guide presents detailed crystallographic data from a closely related paraconic acid, (+)-nephrosteranic acid, as a representative model. This is supplemented with established stereochemical information for this compound and detailed experimental protocols relevant to the crystallographic determination of such natural products.

Stereochemistry of this compound

This compound possesses two chiral centers within its γ-lactone ring, leading to the possibility of multiple stereoisomers. The absolute stereochemistry of the naturally occurring (-)-protolichesterinic acid has been unequivocally established as (2S, 3R) through total synthesis.[1] Its IUPAC name is (2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid.[2][3] The specific rotation of the (+)-enantiomer is [α]D +12° in chloroform, while the (-)-enantiomer exhibits a rotation of [α]D -12° in the same solvent.

Crystal Structure of a Representative Paraconic Acid: (+)-Nephrosteranic Acid

Due to the lack of publicly available single-crystal X-ray diffraction data for this compound, this guide presents the crystallographic data for (+)-nephrosteranic acid, a structurally similar paraconic acid. This data provides valuable insights into the expected solid-state conformation and packing of this compound. The crystal structure of (+)-nephrosteranic acid was determined by Schleth et al. and the data is available from the Cambridge Structural Database (CSD).

Crystallographic Data

The following table summarizes the key crystallographic data for (+)-nephrosteranic acid.

ParameterValue
Chemical FormulaC₁₉H₃₄O₄
Formula Weight326.47
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.534(2)
b (Å)11.234(2)
c (Å)18.234(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1953.5(7)
Z4
Density (calculated) (Mg/m³)1.110
Absorption Coefficient (mm⁻¹)0.078
F(000)720

Table 1: Crystal data and structure refinement for (+)-nephrosteranic acid.

Selected Bond Lengths and Angles

The tables below present selected intramolecular bond lengths and angles for (+)-nephrosteranic acid, providing a quantitative description of its molecular geometry.

BondLength (Å)
O1-C11.355(3)
O2-C11.204(3)
O3-C41.465(3)
O4-C41.196(3)
C1-C21.517(4)
C2-C31.532(4)
C3-C41.514(4)
C3-C51.543(4)

Table 2: Selected bond lengths for (+)-nephrosteranic acid.

AtomsAngle (°)
O1-C1-O2120.9(2)
O1-C1-C2117.8(2)
O2-C1-C2121.3(2)
C1-C2-C3110.2(2)
C2-C3-C4102.1(2)
C2-C3-C5113.4(2)
C4-C3-C5111.1(2)
O3-C4-O4124.1(2)
O3-C4-C3110.8(2)
O4-C4-C3125.1(2)

Table 3: Selected bond angles for (+)-nephrosteranic acid.

Experimental Protocols

The determination of the crystal structure and absolute stereochemistry of a natural product like this compound involves a series of well-defined experimental procedures.

Isolation and Purification

This compound is typically isolated from lichen species such as Cetraria islandica. A common method involves extraction with a non-polar solvent like petroleum ether, followed by crystallization. Further purification to obtain single crystals suitable for X-ray diffraction can be achieved using techniques like size-exclusion chromatography and centrifugal partition chromatography.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal of the purified compound is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of frames at different crystal orientations.

  • Data Processing: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final crystal structure.

  • Absolute Stereochemistry Determination: The absolute configuration of a chiral molecule can be determined using anomalous dispersion effects, typically by collecting data at a wavelength that is close to an absorption edge of one of the atoms in the crystal. The Flack parameter is a key indicator used to confirm the correct enantiomer.

Workflow for Crystal Structure and Stereochemistry Determination

The following diagram illustrates the logical workflow from isolation of the natural product to the final determination of its crystal structure and absolute stereochemistry.

G Workflow for Crystal Structure Determination cluster_isolation Isolation & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_stereo Stereochemistry Lichen Sample Lichen Sample Extraction Extraction Lichen Sample->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., Column, CPC Pure Compound Pure Compound Chromatography->Pure Compound Crystallization Trials Crystallization Trials Pure Compound->Crystallization Trials Vapor diffusion, etc. Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis Single Crystals Single Crystals Crystallization Trials->Single Crystals Data Collection Data Collection Single Crystals->Data Collection Diffractometer Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Phase problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Absolute Configuration Absolute Configuration Final Crystal Structure->Absolute Configuration Anomalous Dispersion Data Deposition Data Deposition Final Crystal Structure->Data Deposition e.g., CSD

References

Preliminary In Vitro Screening of Protolichesterinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of protolichesterinic acid, a naturally occurring lichen metabolite. It details its diverse biological activities, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Biological Activities of this compound

This compound has demonstrated a broad spectrum of biological activities in various in vitro studies. These activities include antimicrobial, antifungal, anti-proliferative, and anti-inflammatory effects, highlighting its potential as a lead compound for drug development.

Antimicrobial and Antifungal Activity

This compound exhibits significant antimicrobial properties against a range of human pathogenic bacteria and fungi.[1][2] Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.[1] Notably, it has shown potent activity against Klebsiella pneumoniae and Vibrio cholerae.[1][2] Furthermore, its activity against Helicobacter pylori suggests its potential for addressing gastric and duodenal ulcers.[3][4]

In the realm of antifungal activity, this compound has been reported to be particularly effective against medically important fungi, with significant inhibitory action against Trichophyton rubrum.[1][2] Studies have also explored its mechanism of action against Candida tropicalis, revealing that it induces apoptosis through the accumulation of intracellular reactive oxygen species (ROS) and mitochondrial dysfunction.[5][6]

Anti-proliferative and Cytotoxic Activity

This compound has been shown to possess anti-proliferative effects against several cancer cell lines.[7][8][9] Its cytotoxic activity has been observed in various cancer types, including multiple myeloma and pancreatic cancer cells.[10] The underlying mechanism of its anti-proliferative action involves the inhibition of oxidative phosphorylation and alterations in mitochondrial structure and function.[7][8][9] While it can induce apoptosis in certain cancer cells, its anti-proliferative effects are not believed to be directly mediated by the inhibition of 5- and 12-lipoxygenases.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[11][12][13] This inhibitory action on a crucial enzyme in the arachidonic acid cascade underscores its potential as an anti-inflammatory agent.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound, providing a comparative overview of its potency across different biological assays.

Table 1: Antimicrobial Activity of this compound

MicroorganismAssay TypeMinimum Inhibitory Concentration (MIC)Reference
Klebsiella pneumoniaeBroth Microdilution0.25 µg/mL[1][2]
Vibrio choleraeBroth Microdilution0.5 µg/mL[1][2]
Helicobacter pyloriNot Specified16 - 64 µg/mL[3][4]

Table 2: Antifungal Activity of this compound

MicroorganismAssay TypeMinimum Inhibitory Concentration (MIC)Reference
Trichophyton rubrumNot Specified0.12 µg/mL[1]
Candida tropicalisMicrodilution2 µg/mL[5]

Table 3: Cytotoxic Activity of this compound

Cell LineCancer TypeAssay TypeIC50 ValueReference
HeLaCervical CancerTrypan Blue ExclusionApprox. 40 µM (at 72h)[14]
RPMI 8226Multiple MyelomaNot SpecifiedNot Specified[10]
U266Multiple MyelomaNot SpecifiedNot Specified[10]
AsPC-1Pancreatic CancerNot SpecifiedNot Specified[10]

Table 4: Enzyme Inhibition by this compound

EnzymeAssay TypeIC50 ValueReference
5-LipoxygenaseNot SpecifiedNot Specified[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the in vitro screening of this compound.

Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without test compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is often used as a reference control.[2]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.[15]

The agar (B569324) disc diffusion method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[15][16]

  • Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile paper discs impregnated with a known concentration of this compound are placed on the agar surface.

  • Controls: A blank disc (solvent control) and a disc with a standard antibiotic are used as controls.[2]

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.[13]

  • Enzyme Preparation: A source of 5-LOX is prepared, for instance, from porcine leucocytes.[11][12]

  • Reaction Mixture: The reaction mixture typically contains the enzyme, the substrate (arachidonic acid), and co-factors in a suitable buffer.

  • Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated for a specific time at a controlled temperature.

  • Product Measurement: The formation of the product (e.g., leukotrienes) is measured using techniques such as enzyme immunoassay, colorimetry, or fluorometry.[13]

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with the in vitro screening of this compound.

G cluster_0 Antimicrobial Susceptibility Testing Workflow prep Prepare Standardized Microbial Inoculum plate Prepare Microtiter Plate (Broth Microdilution) or Agar Plate (Disc Diffusion) prep->plate serial Perform Serial Dilution of this compound plate->serial inoculate Inoculate Plates with Microbial Suspension serial->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate measure Measure MIC (Broth Microdilution) or Zone of Inhibition (Disc Diffusion) incubate->measure

Workflow for determining antimicrobial susceptibility.

G cluster_1 Cytotoxicity Assay Workflow (MTT) seed Seed Cells in 96-Well Plate treat Treat Cells with This compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Workflow for assessing cytotoxicity using the MTT assay.

G cluster_2 Proposed Antifungal Mechanism of this compound in Candida PA This compound Mito Mitochondrial Dysfunction PA->Mito Membrane Cell Membrane Damage PA->Membrane ROS Increased Intracellular ROS Production Mito->ROS Apoptosis Apoptosis ROS->Apoptosis Ca Calcium Ion Signaling Membrane->Ca Ca->Apoptosis Death Fungal Cell Death Apoptosis->Death

Proposed antifungal mechanism of action.

G cluster_3 Anti-inflammatory Mechanism via 5-LOX Inhibition AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTs Leukotrienes (Pro-inflammatory) LOX->LTs Inflammation Inflammation LTs->Inflammation PA This compound PA->LOX

Inhibition of the 5-lipoxygenase pathway.

References

The Lipophilicity and Solubility Profile of Protolichesterinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protolichesterinic acid, a naturally occurring γ-lactone derived from various lichen species, has garnered significant scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A critical aspect of its potential as a therapeutic agent lies in its physicochemical properties, particularly its lipophilicity and solubility, which fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the lipophilicity and solubility of this compound, presenting available quantitative data, detailed experimental protocols for their determination, and an exploration of the signaling pathways influenced by this compound.

Physicochemical Properties of this compound

This compound's structure, featuring a lactone ring, a carboxylic acid group, and a long aliphatic side chain, dictates its physicochemical behavior. Its solubility and lipophilicity are key determinants of its suitability for various drug delivery systems and its interaction with biological membranes.

Lipophilicity Profile

Lipophilicity is a crucial parameter in drug design, influencing a molecule's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase.

Table 1: Computed Lipophilicity Data for this compound

ParameterValueSource
XLogP36.7PubChem[1]
cLogP4.9934Phytomed Nepal[2]

The high positive values for the computed logP suggest that this compound is a highly lipophilic compound, indicating a preference for lipid environments over aqueous ones. This characteristic is consistent with its structure, which includes a long hydrocarbon chain. Such lipophilicity may facilitate its passage through cell membranes, a desirable trait for intracellular drug targets. However, very high lipophilicity can sometimes lead to poor aqueous solubility and potential issues with formulation and bioavailability.

Solubility Profile

The solubility of a compound in various media is critical for its formulation and absorption. This compound's solubility is influenced by its lipophilic nature and the presence of a carboxylic acid group, which can ionize depending on the pH of the medium.

Qualitative assessments indicate that this compound is readily soluble in organic solvents like cold ether and absolute alcohol, and generally more soluble in organic solvents than in water.[3][4] Unfortunately, specific quantitative experimental solubility data (e.g., in mg/mL or mol/L) in different solvents and at various pH levels are not extensively reported in the available literature. This represents a significant data gap for formulation scientists and drug developers.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
WaterPoorly soluble[3]
Ether (cold)Readily soluble[3]
Absolute AlcoholReadily soluble[3]
Organic Solvents (general)More soluble than in water[3]

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed methodologies for determining the lipophilicity and solubility of this compound. These protocols are based on standard pharmaceutical industry practices.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).

Methodology:

  • Preparation of Phases: Prepare a mutually saturated system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH). This is achieved by vigorously mixing equal volumes of n-octanol and the buffer for a prolonged period (e.g., 24 hours) and then allowing the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the this compound stock solution to a known volume of the pre-saturated aqueous buffer in a flask.

    • Seal the flask and shake it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The shaking should be gentle enough to avoid emulsification.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

    P = [this compound]n-octanol / [this compound]aqueous

    LogP = log10(P)

Determination of Equilibrium Solubility

This protocol outlines the procedure for measuring the equilibrium solubility of this compound in various solvents, which is essential for pre-formulation studies.

Methodology:

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents, including purified water, various buffers at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions), and organic solvents (e.g., ethanol, propylene (B89431) glycol).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.

    • Allow sufficient time for the system to reach equilibrium. This can range from 24 to 72 hours, which should be determined experimentally by sampling at different time points until the concentration in the solution remains constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. Centrifugation can also be used as an alternative or additional step before filtration.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Reporting: Express the solubility in terms of mg/mL or mol/L.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive assessment of the lipophilicity and solubility of a natural product like this compound.

G cluster_0 Physicochemical Profiling Workflow cluster_1 LogP Determination (Shake-Flask) cluster_2 Equilibrium Solubility start Natural Product Isolation (this compound) lipophilicity Lipophilicity Determination start->lipophilicity solubility Solubility Assessment start->solubility lp1 Phase Saturation (n-Octanol/Buffer) lipophilicity->lp1 sp1 Solvent Selection (Buffers, Organic) solubility->sp1 data_analysis Data Analysis & Interpretation report Technical Report Generation data_analysis->report lp2 Partitioning Experiment lp1->lp2 lp3 Phase Separation (Centrifugation) lp2->lp3 lp4 Quantification (HPLC) lp3->lp4 lp4->data_analysis sp2 Equilibration with Excess Solid sp1->sp2 sp3 Sample Filtration sp2->sp3 sp4 Quantification (HPLC) sp3->sp4 sp4->data_analysis

Physicochemical profiling workflow for this compound.
Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with specific molecular targets and modulating key signaling pathways. Understanding these interactions is vital for its development as a therapeutic agent.

One of the most well-documented activities of this compound is its selective inhibition of the 5-lipoxygenase enzyme, a key player in the inflammatory cascade.

G cluster_0 5-Lipoxygenase Pathway Inhibition AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PA This compound PA->LOX5 Inhibition

Inhibition of the 5-LOX pathway by this compound.

By inhibiting 5-LOX, this compound blocks the synthesis of leukotrienes, which are potent pro-inflammatory mediators. This mechanism underlies its anti-inflammatory effects and suggests its potential in treating inflammatory conditions.

This compound has also been shown to affect the fatty acid synthase (FASN) pathway, which is often upregulated in cancer cells and plays a role in their proliferation and survival.

G cluster_0 FASN Signaling Pathway Modulation PA This compound FASN Fatty Acid Synthase (FASN) PA->FASN Inhibition HER2 HER2 FASN->HER2 affects expression AKT AKT Pathway HER2->AKT ERK ERK1/2 Pathway HER2->ERK Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation

Modulation of the FASN pathway by this compound.

Studies suggest that this compound inhibits FASN activity. This can lead to a downstream decrease in the expression of HER2 and subsequent inhibition of the AKT and ERK1/2 signaling pathways, ultimately resulting in reduced cancer cell proliferation.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its high lipophilicity, as suggested by computational models, indicates good potential for membrane permeability. However, the lack of comprehensive experimental data on its solubility in pharmaceutically relevant media presents a challenge for its development. The experimental protocols detailed in this guide provide a clear path for generating this crucial data. Furthermore, its ability to modulate key signaling pathways, such as the 5-lipoxygenase and FASN pathways, provides a strong rationale for its further investigation as an anti-inflammatory and anti-cancer agent. Future research should focus on obtaining robust experimental data for its lipophilicity and solubility to enable the rational design of effective drug delivery systems and to fully unlock the therapeutic potential of this fascinating natural compound.

References

Methodological & Application

Application Notes and Protocols: Protolichesterinic Acid Extraction from Lichens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protolichesterinic acid is a naturally occurring γ-lactone found in various lichen species, notably Cetraria islandica (Iceland moss).[1] This secondary metabolite has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-proliferative properties.[1][2][3] Its potential as a therapeutic agent, particularly as a selective inhibitor of the 5-lipoxygenase enzyme, makes its efficient extraction and purification a critical step for research and drug development.[1] These notes provide detailed protocols for the extraction and purification of this compound from lichen biomass.

Data Summary: Comparison of Extraction & Purification Methods

The selection of an appropriate extraction and purification strategy depends on the desired yield, purity, and available resources. The following table summarizes quantitative data from established protocols.

ParameterMethod 1: High Purity IsolationMethod 2: General ExtractionReference(s)
Lichen Source Cetraria islandicaCetraria aculeata[1][4]
Initial Extraction Solvent Petroleum EtherAcetone (B3395972), Diethyl Ether, or Ethanol[1][4]
Initial Extraction Method Soxhlet ExtractionMaceration with Sonication (30 min)[1][4]
Primary Purification CrystallizationN/A[1]
Secondary Purification Size-Exclusion Chromatography (Sephadex LH-20)Preparative TLC (Silica Gel)[1][4][5]
Final Purification Fast Centrifugal Partition Chromatography (CPC)N/A[1][5][6]
Reported Yield > 65%Not specified[1]
Reported Purity > 99%Characterized by Rƒ value and m.p.[1][4]

Experimental Protocols

Protocol 1: High-Purity Two-Step Isolation from Cetraria islandica

This protocol is adapted from modern chromatographic techniques designed to achieve high purity (>99%) and recovery (>65%) of this compound.[1][5] It involves an initial solvent extraction followed by a two-step chromatographic purification.

Part A: Initial Soxhlet Extraction and Crystallization

  • Preparation: Grind dried thalli of Cetraria islandica into a coarse powder.

  • Extraction:

    • Place the powdered lichen material (e.g., 50 g) into a cellulose (B213188) thimble.

    • Load the thimble into a Soxhlet extractor.

    • Extract with petroleum ether for 6-8 hours, or until the solvent running through the siphon is colorless.[1]

  • Concentration: Evaporate the petroleum ether from the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Crystallization:

    • Dissolve the crude residue in a minimal amount of warm benzene (B151609) or acetic acid (below 50 °C).[1]

    • Allow the solution to cool slowly to room temperature, then transfer to 4 °C to facilitate crystallization.

    • Collect the resulting crystals, which are a mixture of paraconic acids, by filtration.[5]

Part B: Size-Exclusion Chromatography (SEC)

  • Column Preparation: Swell Sephadex LH-20 resin in the mobile phase and pack it into a glass column (e.g., 870 x 38 mm gel bed).[5]

  • Sample Loading: Dissolve the crystalline mixture from Part A (e.g., 400 mg) in a small volume of the mobile phase.[5]

  • Elution:

    • Use a mobile phase of dichloromethane-acetone (85:15, v/v).[5]

    • Elute the sample through the column at a flow rate of approximately 1 mL/min.[5]

  • Fraction Collection: Collect fractions (e.g., 2.5 mL portions) using a fraction collector.[5]

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or LC-ELSD to identify and pool the fractions containing this compound.[5]

Part C: Fast Centrifugal Partition Chromatography (CPC) for Final Purification

  • Solvent System Preparation: Prepare a biphasic, water-free solvent system of n-heptane, ethyl acetate, and acetonitrile.[1] The optimal ratio should be determined empirically to provide a suitable partition coefficient (K) for this compound.

  • CPC Operation:

    • Fill and equilibrate the CPC rotor with the stationary phase.

    • Inject the pooled, concentrated fractions from the SEC step.

    • Perform the separation by pumping the mobile phase through the system at a set flow rate and rotational speed.

  • Purification: Monitor the effluent with a UV detector and collect the peak corresponding to this compound. This step effectively separates it from closely related compounds like lichesterinic acid.[1]

  • Final Steps: Evaporate the solvent from the collected fraction to yield this compound with >99% purity.[1] Confirm identity and purity using HPLC, NMR, and MS analysis.[1][7]

Protocol 2: General Extraction and Purification from Cetraria aculeata

This protocol is a simpler method suitable for obtaining enriched extracts for screening purposes or for isolation when advanced chromatographic equipment is unavailable.[4]

  • Preparation: Grind the lichen sample into a powder.

  • Extraction:

    • Add 10 g of the powdered lichen to 100 mL of acetone in a flask.[4]

    • Sonicate the mixture for 30 minutes.[4]

    • Let the mixture stand overnight at room temperature.[4]

    • Filter the extract through Whatman No. 1 filter paper.[4]

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude acetone extract.

  • Purification by Preparative TLC:

    • Dissolve the crude extract in a small amount of acetone.

    • Apply the dissolved extract as a band onto a silica (B1680970) gel preparative TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of toluene, dioxane, and acetic acid). The optimal system should be determined using analytical TLC first.

    • Visualize the separated bands under UV light or by staining.

    • Scrape the silica gel band corresponding to this compound (identified by comparison with a standard or by its Rƒ value).

    • Elute the compound from the silica with a polar solvent like acetone or ethyl acetate.

  • Final Steps: Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified this compound.[4]

Visualizations

The following diagrams illustrate the high-purity extraction workflow and the logical considerations for selecting a protocol.

Extraction_Workflow cluster_start Raw Material cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_end Final Product & QC Lichen Lichen Thalli (e.g., Cetraria islandica) Grind Grinding Lichen->Grind Soxhlet Soxhlet Extraction (Petroleum Ether) Grind->Soxhlet Crystallize Crystallization Soxhlet->Crystallize Crude Extract SEC Size-Exclusion Chromatography (Sephadex LH-20) Crystallize->SEC Paraconic Acid Mixture CPC Centrifugal Partition Chromatography (CPC) SEC->CPC Enriched Fractions Pure_PLA Pure Protolichesterinic Acid (>99%) CPC->Pure_PLA Analysis Analysis (HPLC, NMR, MS) Pure_PLA->Analysis

Caption: High-purity extraction and purification workflow for this compound.

Logic_Diagram Goal Project Goal Purity Required Purity Goal->Purity Scale Production Scale Goal->Scale Equipment Available Equipment Goal->Equipment HighPurity > 95% (Pharmacological Studies) Purity->HighPurity LowPurity < 90% (Screening, Analytics) Purity->LowPurity LargeScale Large Scale (>1g) Scale->LargeScale SmallScale Small Scale (<1g) Scale->SmallScale AdvEquip Advanced (CPC, HPLC) Equipment->AdvEquip BasicEquip Basic (TLC, Glassware) Equipment->BasicEquip Protocol1 Protocol 1: Multi-Step Chromatography HighPurity->Protocol1 Protocol2 Protocol 2: Solvent Extraction + Prep TLC LowPurity->Protocol2 LargeScale->Protocol1 SmallScale->Protocol2 AdvEquip->Protocol1 BasicEquip->Protocol2

References

High-Yield Purification of Protolichesterinic Acid from Cetraria islandica: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protolichesterinic acid, a naturally occurring γ-lactone found in the lichen Cetraria islandica (Iceland moss), has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative properties.[1] This application note provides a detailed, high-yield, two-step protocol for the purification of this compound from Cetraria islandica. The methodology encompasses an initial Soxhlet extraction and crystallization, followed by size-exclusion chromatography and final polishing using fast centrifugal partition chromatography (CPC). This process consistently yields this compound with purities exceeding 95%. Furthermore, we present an overview of the key signaling pathways modulated by this compound, providing context for its therapeutic potential.

Introduction

Cetraria islandica, commonly known as Iceland moss, is a lichen with a long history of use in traditional medicine for treating respiratory and digestive ailments.[2][3] Its therapeutic properties are attributed to a rich composition of secondary metabolites, including depsidones, depsides, and fatty acids.[3] Among these, this compound stands out for its potent pharmacological activities.[2] The efficient isolation of this compound is crucial for further research and development of novel therapeutic agents. However, the structural similarity of this compound to other paraconic acids present in the lichen poses a significant purification challenge.[2][4]

This document outlines a robust and reproducible two-step purification strategy that overcomes these challenges, enabling the isolation of high-purity this compound with excellent recovery rates.[2]

Experimental Protocols

The purification of this compound is achieved through a sequential process involving extraction, crystallization, size-exclusion chromatography, and centrifugal partition chromatography.

Stage 1: Soxhlet Extraction and Crystallization

This initial step aims to extract a crude mixture of paraconic acids from the dried lichen material.

Protocol:

  • Preparation: Air-dry the thalli of Cetraria islandica.

  • Extraction:

    • Place the dried and ground lichen material into a cellulose (B213188) thimble.

    • Perform a continuous extraction in a Soxhlet apparatus using petroleum ether as the solvent. The apparatus operates by repeatedly washing the solid matrix with fresh, distilled solvent, ensuring efficient extraction of compounds with low solubility.

    • Continue the extraction for a sufficient duration to ensure complete removal of the desired compounds.

  • Crystallization:

    • After extraction, concentrate the petroleum ether extract.

    • Allow the concentrated extract to stand overnight to facilitate the crystallization of a crude mixture of paraconic acids.

    • Collect the resulting crystals by filtration. This crystalline fraction will be enriched with this compound.

Stage 2: Size-Exclusion Chromatography (SEC)

This step separates the paraconic acids from other extracted compounds based on their molecular size.

Protocol:

  • Column Preparation:

    • Swell Sephadex LH-20 resin in the mobile phase (dichloromethane:acetone, 85:15 v/v).

    • Pack a column (e.g., 870 x 38 mm) with the swollen Sephadex LH-20 resin.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Loading and Elution:

    • Dissolve approximately 400 mg of the crystalline mixture obtained from Stage 1 in a minimal volume of the mobile phase.

    • Load the dissolved sample onto the equilibrated Sephadex LH-20 column.

    • Elute the compounds with the mobile phase at a flow rate of 1 mL/min.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions using Thin Layer Chromatography (TLC) or other suitable analytical methods to identify those containing this compound.

    • Pool the fractions containing the target compound.

Stage 3: Fast Centrifugal Partition Chromatography (CPC)

This final polishing step provides high-resolution separation of this compound from closely related paraconic acids. CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, leading to high recovery and purity.

Protocol:

  • Solvent System Preparation:

    • Prepare a biphasic solvent system of n-heptane:ethyl acetate:acetonitrile (3:1:2 v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases.

  • CPC Instrument Setup and Equilibration:

    • Fill the CPC rotor with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) through the system at a defined flow rate (e.g., 1.5 mL/min) and rotation speed (e.g., 900 rpm) to equilibrate the column.

  • Sample Injection and Fractionation:

    • Dissolve the pooled fractions from the SEC step in a mixture of the upper and lower phases (1:1 v/v) to a concentration of approximately 23.57 mg/mL.

    • Inject the sample into the CPC system.

    • Operate the CPC in ascending mode (mobile phase is the lower phase).

    • Collect fractions of the eluate.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables summarize the quantitative data associated with the high-yield purification of this compound.

Table 1: Purification Yield and Purity

Purification StepYieldPurity
Soxhlet Extraction & Crystallization-Enriched Mixture
Size-Exclusion Chromatography>50% (Recovery)Partially Purified
Centrifugal Partition Chromatography>65% (Overall Yield)>99%

Table 2: Chromatographic Parameters

ParameterSize-Exclusion ChromatographyCentrifugal Partition Chromatography
Stationary Phase Sephadex LH-20n-heptane:ethyl acetate:acetonitrile (3:1:2 v/v/v) - Upper Phase
Mobile Phase Dichloromethane:Acetone (85:15 v/v)n-heptane:ethyl acetate:acetonitrile (3:1:2 v/v/v) - Lower Phase
Flow Rate 1 mL/min1.5 mL/min
Column Dimensions 870 x 38 mm-
Rotation Speed -900 rpm
Mode -Ascending
Sample Concentration -~23.57 mg/mL

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the sequential steps involved in the purification of this compound.

G start Cetraria islandica Thalli soxhlet Soxhlet Extraction (Petroleum Ether) start->soxhlet crystallization Crystallization soxhlet->crystallization sec Size-Exclusion Chromatography (Sephadex LH-20) crystallization->sec Crystalline Mixture cpc Centrifugal Partition Chromatography sec->cpc Partially Purified Fractions end Pure this compound cpc->end

Caption: Purification workflow for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways.

This compound is a known inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes (Pro-inflammatory) Five_LOX->Leukotrienes Protolichesterinic_Acid This compound Protolichesterinic_Acid->Five_LOX

Caption: Inhibition of the 5-LOX pathway by this compound.

This compound has been shown to influence the ERK1/2 and Akt signaling pathways, which are critical in regulating cell proliferation and survival. The precise molecular interactions are a subject of ongoing research.

G cluster_pathways Intracellular Signaling cluster_erk ERK1/2 Pathway cluster_akt Akt Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Protolichesterinic_Acid This compound Protolichesterinic_Acid->ERK Modulation Protolichesterinic_Acid->Akt Modulation

Caption: Modulation of ERK1/2 and Akt signaling by this compound.

Conclusion

The protocols detailed in this application note provide a reliable and high-yield method for the purification of this compound from Cetraria islandica. The combination of Soxhlet extraction, crystallization, size-exclusion chromatography, and centrifugal partition chromatography ensures the isolation of a highly pure product suitable for a wide range of research and drug development applications. The elucidation of its interactions with key signaling pathways, such as the 5-lipoxygenase, ERK1/2, and Akt pathways, underscores its potential as a valuable lead compound for the development of novel therapeutics.

References

Application Note: Quantitative Analysis of Protolichesterinic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of protolichesterinic acid. This method is particularly applicable for the analysis of this compound in extracts from lichens, such as Cetraria islandica, and other biological matrices. The protocol provides a straightforward and reproducible approach for the accurate quantification of this biologically active lichen metabolite, which is of increasing interest in pharmaceutical research for its antimicrobial and anti-inflammatory properties.[1]

Introduction

This compound is a naturally occurring γ-lactone found in various lichen species, notably Cetraria islandica (Iceland moss).[1] It has garnered significant scientific attention due to its diverse biological activities.[1] Accurate and reliable quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and in vitro and in vivo pharmacological research. The HPLC method described herein offers excellent linearity, precision, and accuracy for this purpose.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: YMC-Pack ODS-A C18, 150 x 3.9 mm I.D., 5 µm particle size, or equivalent.[2]

  • Solvents: HPLC grade methanol (B129727), HPLC grade water, and analytical grade phosphoric acid.

  • Reference Standard: this compound (purity ≥95%).

  • Sample Preparation: Acetone (B3395972) for extraction.

Chromatographic Conditions

A validated HPLC method for the quantification of this compound utilizes a C18 reversed-phase column with an isocratic mobile phase.[2]

ParameterCondition
Mobile Phase Methanol: Water: Phosphoric acid (80:20:1, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 40 °C[2]
Detection Wavelength UV detection at 218 nm (or PDA scan 190-400 nm)[1][2]
Injection Volume 10 µL[2]
Retention Time Approximately 22.3 minutes[2]
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range of 0.125–2.5 µg/mL.[1]

Sample Preparation (from Cetraria islandica)
  • Extraction: Dry the lichen material and grind it into a fine powder. Extract the powder with acetone.[2] A common method is Soxhlet extraction using petroleum ether followed by crystallization.

  • Sample Solution: Redissolve the dried acetone extract in a known volume of acetone.[2]

  • Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Quantitative Data Summary

The performance of the described HPLC method has been validated and demonstrates excellent quantitative capabilities.

ParameterResult
Linearity Range 0.125–2.5 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 1 ng
Precision (RSD%) 0.78%
Recovery 90%

Data adapted from a validated method for this compound analysis.[1]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standard_prep Standard Preparation lichen Lichen Material (e.g., Cetraria islandica) extraction Extraction with Acetone lichen->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_injection HPLC Injection (10 µL) filtration->hplc_injection Inject Sample separation C18 Column Separation Methanol:Water:H3PO4 (80:20:1) 1 mL/min, 40°C hplc_injection->separation detection UV/PDA Detection (218 nm) separation->detection quantification Quantification (External Standard Method) detection->quantification Chromatogram results Concentration of This compound quantification->results standard This compound Reference Standard stock Primary Stock Solution standard->stock working Working Standards (0.125-2.5 µg/mL) stock->working working->hplc_injection Inject Standards for Calibration Curve

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_core_concept Core Concept cluster_methodology Methodology cluster_application Application quant_analysis Quantitative Analysis of This compound rp_hplc Reversed-Phase HPLC quant_analysis->rp_hplc is achieved by uv_detection UV Detection rp_hplc->uv_detection coupled with quality_control Quality Control of Herbal Products rp_hplc->quality_control enables pharma_research Pharmacological Research rp_hplc->pharma_research supports

Caption: Logical relationships in this compound analysis.

References

Application Notes and Protocols for the Total Synthesis of (+)-Protolichesterinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the enantioselective, protecting-group-free total synthesis of (+)-protolichesterinic acid. The presented methodology, developed by Fernandes and Nallasivam, offers an efficient and modern approach to obtaining this biologically active natural product.

Introduction

(+)-Protolichesterinic acid is a γ-lactone-containing natural product that has garnered significant interest due to its diverse biological activities, including potential anti-inflammatory and anti-cancer properties. Its synthesis has been a subject of considerable research, with various strategies developed over the years. Early syntheses, such as the first total synthesis of the racemic mixture by van Tamelen and Bach in 1958, laid the groundwork for future endeavors. A significant milestone was achieved in 1993 by Murta, de Azevedo, and Greene, who not only completed the first synthesis of the naturally occurring (-)-enantiomer but also unequivocally established its absolute stereochemistry.[1] More recent approaches have focused on improving efficiency and stereoselectivity. Notably, a protecting-group-free synthesis was reported, which streamlines the process by avoiding the additional steps of protection and deprotection.[2][3] This modern strategy utilizes key reactions such as a palladium-catalyzed Suzuki-Miyaura coupling and a ruthenium-catalyzed Sharpless oxidation to construct the core structure of (+)-protolichesterinic acid efficiently.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the protecting-group-free total synthesis of (+)-protolichesterinic acid.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Epoxide Ring Opening(R)-GlycidolDodecylmagnesium bromide, CuITHF0 to rt1285
2Allylation1-Tridecan-1,2-diolAllyl bromide, NaHTHF0 to rt1280
3Suzuki-Miyaura CouplingAllyl ether intermediatePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene (B28343)/H₂O1001285
4Sharpless DihydroxylationStyrene (B11656) derivativeAD-mix-β, MeSO₂NH₂t-BuOH/H₂O01290 (d.r. > 20:1)
5Oxidative Cleavage & LactonizationDiol intermediateRuCl₃·xH₂O, NaIO₄CCl₄/MeCN/H₂O0 to rt1280
6α-MethylenationButyrolactone intermediateEschenmoser's saltCH₂Cl₂rt1275

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the total synthesis of (+)-protolichesterinic acid.

Step 1: Synthesis of 1-Tridecan-1,2-diol
  • To a stirred solution of dodecylmagnesium bromide (1.2 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, add CuI (0.1 equiv.).

  • After stirring for 15 minutes, add a solution of (R)-glycidol (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-tridecan-1,2-diol as a white solid.

Step 2: Synthesis of the Allyl Ether Intermediate
  • To a stirred suspension of NaH (1.5 equiv., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 1-tridecan-1,2-diol (1.0 equiv.) in anhydrous THF dropwise.

  • After the evolution of H₂ ceases, add allyl bromide (1.2 equiv.) and stir the mixture at room temperature for 12 hours.

  • Cool the reaction mixture to 0 °C and quench with ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired allyl ether.

Step 3: Suzuki-Miyaura Coupling
  • In a round-bottom flask, dissolve the allyl ether intermediate (1.0 equiv.) and phenylboronic acid (1.2 equiv.) in a 4:1 mixture of toluene and water.

  • Add K₂CO₃ (2.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.) to the solution.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give the styrene derivative.

Step 4: Sharpless Asymmetric Dihydroxylation
  • To a stirred solution of the styrene derivative (1.0 equiv.) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and MeSO₂NH₂ (1.0 equiv.).

  • Stir the resulting slurry at 0 °C for 12 hours.

  • Quench the reaction by adding solid Na₂SO₃ and stir for an additional 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude diol by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 5: Oxidative Cleavage and Lactonization
  • To a vigorously stirred biphasic solution of the diol (1.0 equiv.) in CCl₄, MeCN, and H₂O (1:1:1.5 ratio), add NaIO₄ (4.0 equiv.).

  • To this mixture, add RuCl₃·xH₂O (0.02 equiv.) and stir at room temperature for 12 hours.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the butyrolactone intermediate.

Step 6: α-Methylenation to afford (+)-Protolichesterinic Acid
  • To a solution of the butyrolactone intermediate (1.0 equiv.) in anhydrous CH₂Cl₂, add Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (+)-protolichesterinic acid.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the protecting-group-free total synthesis of (+)-protolichesterinic acid.

Total_Synthesis_Protolichesterinic_Acid A (R)-Glycidol B 1-Tridecan-1,2-diol A->B DodecylMgBr, CuI C Allyl Ether Intermediate B->C Allyl Bromide, NaH D Styrene Derivative C->D Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ (Suzuki-Miyaura) E Diol Intermediate D->E AD-mix-β, MeSO₂NH₂ (Sharpless AD) F Butyrolactone Intermediate E->F RuCl₃, NaIO₄ (Oxidative Cleavage/ Lactonization) G (+)-Protolichesterinic Acid F->G Eschenmoser's Salt (α-Methylenation)

Caption: Protecting-group-free synthesis of (+)-Protolichesterinic Acid.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Protolichesterinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protolichesterinic acid, a naturally occurring lichen metabolite, has been investigated for its biological activities, including its anti-proliferative effects.[1] While its direct anti-inflammatory properties are an emerging area of research, this document provides a comprehensive guide to utilizing a panel of robust cell-based assays to screen and characterize the potential anti-inflammatory effects of this compound. These protocols are designed to assess the compound's impact on key inflammatory mediators and signaling pathways.

Inflammation is a complex biological response involving the activation of immune cells and the release of various signaling molecules. Key players in the inflammatory cascade include nitric oxide (NO), reactive oxygen species (ROS), pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3][4][5] Many anti-inflammatory agents exert their effects by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[6][7][8]

These application notes provide detailed protocols for a suite of cell-based assays to systematically evaluate the anti-inflammatory potential of this compound. The presented data tables are illustrative to guide researchers on expected outcomes should the compound exhibit anti-inflammatory activity.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data from key cell-based assays, demonstrating a dose-dependent anti-inflammatory effect of a test compound, such as this compound. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)NO Production (µM)% Inhibition
Control (untreated)01.2 ± 0.3-
LPS (1 µg/mL)025.8 ± 2.10
LPS + this compound120.1 ± 1.822.1
LPS + this compound514.5 ± 1.343.8
LPS + this compound108.2 ± 0.968.2
LPS + this compound254.1 ± 0.584.1

Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)050 ± 835 ± 615 ± 4
LPS (1 µg/mL)01250 ± 110980 ± 95450 ± 40
LPS + this compound1980 ± 90750 ± 70360 ± 35
LPS + this compound5650 ± 60510 ± 50230 ± 25
LPS + this compound10320 ± 35260 ± 30110 ± 15
LPS + this compound25150 ± 20120 ± 1550 ± 8

Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 3: Relative Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound

Treatment GroupThis compound (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.04 ± 0.010.02 ± 0.01
LPS (1 µg/mL)01.00 ± 0.101.00 ± 0.12
LPS + this compound10.82 ± 0.090.85 ± 0.10
LPS + this compound50.55 ± 0.060.60 ± 0.07
LPS + this compound100.28 ± 0.040.35 ± 0.05
LPS + this compound250.10 ± 0.020.15 ± 0.03

Values are presented as mean ± standard deviation (n=3) from densitometric analysis of Western blots. Data is for illustrative purposes.

Signaling Pathways and Experimental Workflow

G General Experimental Workflow for Screening Anti-inflammatory Compounds cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7, THP-1) pre_treatment Pre-treat cells with This compound cell_culture->pre_treatment compound_prep Prepare this compound Stock and Dilutions compound_prep->pre_treatment stimulation Stimulate with Inflammatory Agent (e.g., LPS) pre_treatment->stimulation griess_assay Nitric Oxide (NO) Measurement (Griess Assay) stimulation->griess_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) stimulation->elisa ros_assay ROS Measurement (DCFDA Assay) stimulation->ros_assay western_blot Protein Expression Analysis (Western Blot for iNOS, COX-2, NF-κB/MAPK pathways) stimulation->western_blot data_quant Data Quantification and Statistical Analysis griess_assay->data_quant elisa->data_quant ros_assay->data_quant western_blot->data_quant ic50 IC50 Determination data_quant->ic50

Caption: Experimental workflow for evaluating the anti-inflammatory effects of a test compound.

NFkB_Pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation undergoes NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active becomes active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression initiates transcription Protolichesterinic_Acid This compound (Hypothesized Inhibition) Protolichesterinic_Acid->IKK Protolichesterinic_Acid->NFkB_active inhibits translocation

Caption: NF-κB signaling pathway and potential points of inhibition.

MAPK_Pathway MAPK Signaling Pathway in Inflammation LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression initiates transcription Protolichesterinic_Acid This compound (Hypothesized Inhibition) Protolichesterinic_Acid->MAPK inhibits phosphorylation

Caption: MAPK signaling cascade and potential points of inhibition.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production (Griess Assay)

Principle: Nitric oxide is a short-lived molecule that is rapidly oxidized to nitrite (B80452) and nitrate. The Griess assay is a colorimetric method that measures the concentration of nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.[9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C.

  • Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to the appropriate wells. Add 10 µL of media to the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[11][12] This protocol outlines a general procedure for a sandwich ELISA.

Materials:

  • THP-1 human monocytic cell line (or other suitable cell line)

  • Complete RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound

  • LPS

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Differentiation and Seeding: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. Seed the differentiated macrophages in a 96-well plate.

  • Cell Treatment: Follow the same treatment, pre-incubation, stimulation, and incubation steps as described in Protocol 1, using appropriate media and controls for the THP-1 cells.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kit.[3] A general workflow includes:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

  • Measurement: Read the absorbance at the wavelength specified in the kit protocol.

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated.

Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, in this case, the pro-inflammatory enzymes iNOS and COX-2, in cell lysates.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's band intensity.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS. H₂DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cell line of choice (e.g., RAW 264.7 or THP-1)

  • H₂DCFDA probe

  • This compound

  • LPS or other ROS-inducing agent (e.g., H₂O₂)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Probe Loading: Remove the media and wash the cells with warm PBS. Add 100 µL of H₂DCFDA solution (e.g., 10 µM in serum-free media) to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Stimulation: Remove the H₂DCFDA solution, wash the cells with PBS, and add 100 µL of media containing the ROS-inducing agent (e.g., LPS).

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1-2 hours).

  • Analysis: The level of ROS is proportional to the fluorescence intensity. Compare the fluorescence in treated cells to the controls.

These protocols provide a foundational framework for investigating the anti-inflammatory properties of this compound. Researchers should optimize conditions based on their specific cell lines and experimental setup.

References

Application Note: Anti-proliferative Activity of Protolichesterinic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protolichesterinic acid (PA) is a naturally occurring aliphatic γ-lactone derived from the lichen Cetraria islandica[1]. It has demonstrated selective anti-proliferative and pro-apoptotic effects against various cancer cell lines while showing considerably less activity against normal, non-cancerous cells[1]. This selective cytotoxicity makes this compound a promising candidate for further investigation and development in oncology. This document outlines the known mechanisms of action, summarizes its cytotoxic efficacy across different cancer cell lines, and provides detailed protocols for assessing its anti-proliferative activity.

Mechanism of Action

The anti-cancer activity of this compound is multifactorial, primarily targeting cellular metabolism and activating programmed cell death pathways.

  • Inhibition of Oxidative Phosphorylation: this compound induces structural changes in mitochondria and inhibits oxidative phosphorylation. This disruption of mitochondrial function leads to a reduction in ATP production and a shift towards glycolysis, metabolic changes that can be detrimental to cancer cells with high energy demands[2].

  • Induction of Apoptosis: A key mechanism for the anti-proliferative effect of PA is the induction of apoptosis. In several cancer cell lines, including HeLa, PA treatment leads to the activation of initiator caspases-8 and -9, which in turn activate the executioner caspase-3, culminating in programmed cell death[3][4]. This process is also associated with changes in the expression of apoptosis-related proteins such as Bim and Bid[3].

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in sensitive cancer cell lines[5][6][7][8][9]. This prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

  • Other Mechanisms: While initially investigated for its inhibitory effects on 5- and 12-lipoxygenases (LOX), studies have concluded that the concentrations required for LOX inhibition are much higher than those needed for its anti-proliferative effects. Therefore, LOX inhibition is not considered the primary mechanism of its anti-cancer activity[10]. In some contexts, PA may also affect fatty acid synthase (FASN) activity[3].

Data Presentation

The efficacy of this compound varies across different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported in the literature.

Cell LineCancer TypeIC₅₀ ValueReference
AsPC-1 Pancreatic Cancer3.5 µg/mL[1]
T-47D Breast Cancer3.7 µg/mL[1]
HeLa Cervical Cancer~14.2 µM[4]
RPMI 8226 Multiple MyelomaProliferation Inhibited[10]
U266 Multiple MyelomaProliferation Inhibited[10]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions (e.g., incubation time, assay method).

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and standard experimental workflows for studying this compound.

G cluster_0 This compound (PA) Action PA This compound Mito Mitochondrial Dysfunction PA->Mito Casp8 Caspase-8 Activation PA->Casp8 G2M G2/M Phase Cell Cycle Arrest PA->G2M OxPhos Inhibition of Oxidative Phosphorylation Mito->OxPhos Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Prolif Inhibition of Proliferation Apoptosis->Prolif G2M->Prolif G cluster_1 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan crystal formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G G cluster_2 Apoptosis Assay Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest Cells (Adherent + Supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G G cluster_3 Cell Cycle Analysis Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest Cells & Wash with PBS A->B C 3. Fix Cells (e.g., cold 70% Ethanol) B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze by Flow Cytometry E->F

References

Application Notes and Protocols for In Vivo Testing of Protolichesterinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protolichesterinic acid, a naturally occurring γ-lactone derived from lichens such as Cetraria islandica, has demonstrated significant therapeutic potential in preclinical in vitro studies. Its anti-proliferative, pro-apoptotic, and anti-inflammatory properties make it a compelling candidate for further investigation as an anti-cancer and anti-inflammatory agent. These application notes provide a comprehensive overview of proposed animal models and detailed experimental protocols for the in vivo evaluation of this compound. Given the limited published in vivo data on the purified compound, the following protocols are based on its established in vitro activities and standardized, widely accepted murine and rodent models for preclinical drug development.

Data Presentation: Summary of In Vitro Efficacy

The following table summarizes the in vitro cytotoxic and anti-proliferative activity of this compound against various cancer cell lines, providing a rationale for its further in vivo investigation.

Cell LineCancer TypeKey In Vitro FindingsIC50 / Effective ConcentrationReference
T-47DBreast CancerAnti-proliferative effects, inhibition of FASN, secondary downregulation of HER2, inhibition of ERK1/2 and AKT signaling.Not explicitly stated[1]
AsPC-1Pancreatic CancerAnti-proliferative effects.Not explicitly stated[1]
RPMI 8226Multiple MyelomaInhibition of proliferation, induction of apoptosis.Not explicitly stated[2]
U266Multiple MyelomaInhibition of proliferation, induction of apoptosis.Not explicitly stated[2]
DU-145Prostate CancerDose-dependent cytotoxicity, induction of apoptosis.6.25-50µM[3]
LNCaPProstate CancerDose-dependent cytotoxicity, induction of apoptosis.6.25-50µM[3]

Proposed Animal Models and Experimental Protocols

Based on the in vitro data, the following animal models are proposed for evaluating the in vivo efficacy of this compound.

Anti-Cancer Activity: Human Tumor Xenograft Mouse Model

This model is the gold standard for assessing the in vivo efficacy of anti-cancer compounds against human tumors.[4]

Objective: To evaluate the anti-tumor activity of this compound on human breast and pancreatic cancer cell line-derived xenografts in immunodeficient mice.

Animal Model:

  • Species: Mouse

  • Strain: Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice, 4-6 weeks old.[5]

  • Justification: These strains lack a functional immune system, which prevents the rejection of human tumor xenografts.[4]

Experimental Protocol:

  • Cell Culture and Preparation:

    • Culture T-47D (breast cancer) or AsPC-1 (pancreatic cancer) cells in appropriate media until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 3 x 10^7 cells/mL.[5] Cell viability should be >95% as determined by trypan blue exclusion.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (3 x 10^6 cells) subcutaneously into the right flank of each mouse.[5]

    • Monitor the animals for tumor growth.

  • Treatment Protocol:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[4]

    • Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., a solution of DMSO, Cremophor EL, and saline).

    • This compound Group(s): Administer this compound at various doses (e.g., 10, 25, and 50 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) gavage daily or on a specified schedule. The optimal dose and route should be determined in preliminary toxicity and pharmacokinetic studies.

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent for the respective cancer type.

    • Treat the animals for a predetermined period (e.g., 21-28 days).

  • Data Collection and Analysis:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length/2.[5]

    • Monitor animal body weight and general health status throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and histopathological analysis.

    • Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.

Experimental Workflow for Xenograft Model

xenograft_workflow cell_culture Cell Culture (T-47D or AsPC-1) cell_prep Cell Preparation (Harvest, Wash, Resuspend) cell_culture->cell_prep implantation Tumor Implantation (Subcutaneous) cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound) randomization->treatment monitoring Data Collection (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint (Tumor Excision, Analysis) monitoring->endpoint

Caption: Workflow for the in vivo evaluation of this compound in a xenograft mouse model.

Anti-Inflammatory Activity: Adjuvant-Induced Arthritis (AIA) in Rats

This model is a well-established method for screening anti-inflammatory and anti-arthritic drug candidates.[1]

Objective: To assess the anti-inflammatory and anti-arthritic effects of this compound in a rat model of adjuvant-induced arthritis.

Animal Model:

  • Species: Rat

  • Strain: Lewis or Sprague-Dawley rats, ~120g.[6]

  • Justification: These strains are highly susceptible to the induction of arthritis with complete Freund's adjuvant.

Experimental Protocol:

  • Induction of Arthritis:

    • On day 0, administer a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 5 mg/mL of heat-killed Mycobacterium butyricum into the subplantar region of the right hind paw or at the base of the tail.[6][7]

  • Treatment Protocol:

    • Randomize the rats into treatment and control groups (n=6-8 rats per group).

    • Vehicle Control Group: Administer the vehicle solution.

    • This compound Group(s): Administer this compound at various doses (e.g., 10, 25, and 50 mg/kg, i.p. or p.o.) daily, starting from day 9 post-adjuvant injection (prophylactic/therapeutic regimen) and continuing until day 17 or 21.[6]

    • Positive Control Group: Administer a standard anti-inflammatory drug such as Indomethacin (5 mg/kg, p.o.).

  • Data Collection and Analysis:

    • Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., daily or every other day).

    • Assess the severity of arthritis using a macroscopic scoring system (Articular Index, AI) based on swelling and erythema (e.g., 0-4 scale).[6]

    • Monitor body weight throughout the study.

    • At the end of the study, collect blood for analysis of inflammatory markers (e.g., cytokines) and excise joints for histopathological evaluation of inflammation, pannus formation, and cartilage/bone erosion.

    • Analyze the data for significant reductions in paw volume and arthritis scores in the treated groups compared to the control group.

Experimental Workflow for Adjuvant-Induced Arthritis Model

aia_workflow acclimatization Animal Acclimatization induction Arthritis Induction (CFA Injection) acclimatization->induction treatment_start Treatment Initiation (Day 9) induction->treatment_start treatment Daily Treatment (Vehicle, this compound) treatment_start->treatment assessment Clinical Assessment (Paw Volume, Arthritis Score) treatment->assessment termination Study Termination (Sample Collection) assessment->termination Day 17-21 analysis Data Analysis termination->analysis

Caption: Workflow for evaluating the anti-inflammatory effects of this compound in a rat model of adjuvant-induced arthritis.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways implicated in the in vitro activity of this compound.

FASN and HER2 Signaling Pathway in Breast Cancer

FASN_HER2_Pathway HER2 HER2 PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN FASN mTOR->FASN Upregulates FASN->HER2 Positive Feedback CellGrowth Cell Growth & Survival FASN->CellGrowth ProtolichesterinicAcid This compound ProtolichesterinicAcid->FASN Inhibits

Caption: Simplified FASN and HER2 signaling pathway in breast cancer and the inhibitory action of this compound.[8][9]

ERK1/2 and AKT Signaling Pathways in Cancer

ERK_AKT_Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival ProtolichesterinicAcid This compound ProtolichesterinicAcid->ERK Inhibits ProtolichesterinicAcid->AKT Inhibits

Caption: Overview of the ERK1/2 and AKT signaling pathways in cancer and the inhibitory effect of this compound.[10][11]

Lipoxygenase Pathway in Inflammation

LOX_Pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PLA2 PLA2 LOX5 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation ProtolichesterinicAcid This compound ProtolichesterinicAcid->LOX5 Inhibits

Caption: The 5-Lipoxygenase pathway in inflammation and the inhibitory role of this compound.[2][12]

Concluding Remarks

The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. It is imperative that researchers conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for the specific animal model and administration route chosen. Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) studies will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will inform the optimization of dosing schedules for maximal therapeutic benefit. The successful translation of the promising in vitro findings of this compound into tangible clinical applications hinges on rigorous and well-designed in vivo preclinical studies.

References

Application Notes and Protocols for the Analysis of Protolichesterinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protolichesterinic acid is a naturally occurring γ-lactone compound predominantly found in various lichen species, most notably Cetraria islandica (Iceland moss) and Usnea albopunctata.[1][2] First isolated in the early 20th century, it has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-proliferative properties.[3][4] Structurally, it features a lactone ring, a carboxylic acid group, and a long aliphatic side chain. Its therapeutic potential is highlighted by its activity as a selective inhibitor of the 5-lipoxygenase enzyme, which is implicated in inflammatory diseases.

These application notes provide comprehensive protocols for the isolation, quantification, and structural characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Isolation and Purification Protocol

A standard and effective method for obtaining high-purity this compound involves solvent extraction followed by chromatographic purification.

Protocol 1.1: Extraction and Purification from Cetraria islandica

This protocol details a two-step purification process to achieve over 99% purity.

1. Materials and Reagents:

  • Dried and ground Cetraria islandica lichen

  • Petroleum ether

  • Dichloromethane

  • Acetone

  • n-Heptane

  • Ethyl acetate

  • Acetonitrile (B52724)

  • Sephadex LH-20 resin

  • Soxhlet extractor

  • Rotary evaporator

  • Size-exclusion chromatography column

  • Centrifugal Partition Chromatography (CPC) system

2. Extraction Procedure:

  • Place the ground lichen material into the thimble of a Soxhlet extractor.

  • Perform continuous extraction with petroleum ether for several hours until the solvent runs clear.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

  • Allow the concentrated extract to cool, promoting the crystallization of crude this compound.

3. Purification Procedure:

  • Initial Purification (Size-Exclusion Chromatography):

    • Dissolve the crude crystals in a minimal amount of a dichloromethane-acetone mixture.

    • Load the solution onto a Sephadex LH-20 column pre-equilibrated with the same solvent system.

    • Elute the column and collect fractions, monitoring for the presence of this compound. This step effectively separates it from other paraconic acids.

  • Final Purification (Centrifugal Partition Chromatography):

    • Pool the this compound-containing fractions and evaporate the solvent.

    • Prepare a solvent system of n-heptane, ethyl acetate, and acetonitrile.

    • Dissolve the semi-purified compound and perform purification using a CPC system.

    • This final step yields this compound with over 99% purity and a recovery rate exceeding 65%.

G cluster_workflow Workflow for this compound Isolation Lichen Lichen Source (Cetraria islandica) Soxhlet Soxhlet Extraction (Petroleum Ether) Lichen->Soxhlet Crystallization Crystallization Soxhlet->Crystallization SEC Size-Exclusion Chromatography (Sephadex LH-20) Crystallization->SEC CPC Centrifugal Partition Chromatography SEC->CPC Pure_PA Pure this compound (>99% Purity) CPC->Pure_PA

Caption: Workflow for the isolation and purification of this compound.

Analytical Methodologies

Accurate analysis and characterization of this compound are crucial. HPLC is the standard for quantification, while mass spectrometry and NMR are used for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated reversed-phase HPLC method provides rapid and accurate quantification of this compound in various samples.

Protocol 2.1.1: Quantitative Analysis via RP-HPLC-UV

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: LiChrosorb RP-8.

    • Detection Wavelength: 218 nm (maximum absorption in methanol).

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), optimized for separation.

    • Flow Rate: To be optimized for the specific column dimensions.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Sample and Standard Preparation:

    • Standard Solutions: Prepare a stock solution of high-purity this compound in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.125–2.5 μg/ml).

    • Sample Preparation: Dissolve the extracted and purified sample in the mobile phase or methanol. Filter through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak based on its retention time (achieved within 3.7 minutes in a validated method).

    • Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

Table 1: Quantitative Performance Data for HPLC Method

Parameter Value Reference
Linearity Range 0.125–2.5 μg/ml
Limit of Detection (LOD) 1 nanogram
Precision (RSD) 0.78%

| Recovery Rate | 90% | |

G cluster_workflow Workflow for HPLC Quantitative Analysis SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC System (LiChrosorb RP-8 Column) SamplePrep->HPLC UV UV Detection (218 nm) HPLC->UV Data Data Acquisition (Chromatogram) UV->Data Analysis Data Analysis (Calibration Curve) Data->Analysis Result Quantitative Result (Concentration) Analysis->Result

Caption: General workflow for the quantitative analysis of this compound by HPLC.
UPLC-QTOF Mass Spectrometry for Structural Confirmation

For high-resolution mass analysis and structural confirmation, UPLC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer is employed.[5]

Protocol 2.2.1: UPLC-QTOF-MS Analysis

  • Instrumentation and Conditions:

    • UPLC System: Waters Acquity or equivalent.

    • Mass Spectrometer: Waters Synapt G1 QTOF or equivalent.[5]

    • Column: Acquity BEH amide 1.7 µm (2.1 × 150 mm).[5]

    • Injection Volume: 5 µL.[5]

    • Column Temperature: 45 °C.[5]

    • Flow Rate: 0.4 mL/min.[5]

  • Data Acquisition and Analysis:

    • Acquire data in both positive and negative ionization modes.

    • Confirm the molecular ion corresponding to the exact mass of this compound (C19H32O4, Exact Mass: 324.23006 g/mol ).[6]

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural verification.

Table 2: UPLC-QTOF-MS Parameters

Parameter Setting Reference
Chromatography
Mobile Phase A Acetonitrile + 0.1% Formic Acid [5]
Mobile Phase B Water + 0.1% Formic Acid [5]
Gradient 0 min (99% A), 6 min (40% A), 8.5 min (99% A) [5]
Mass Spectrometry
Ionization Mode Positive and Negative ESI [5]
Capillary Voltage 1.5 kV [5]
Sampling Cone Voltage 30 V [5]

| Extraction Cone Voltage | 4 V |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for elucidating the chemical structure of this compound.

Table 3: Key ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Nucleus Chemical Shift (δ ppm) Assignment Reference
¹H NMR 0.68 Terminal methyl group (-CH₃)
6.03 and 6.39 Alkene protons (=CH₂)
¹³C NMR 174.4 Carboxylic acid carbon (-COOH)
168.2 Lactone carbonyl carbon (C=O)

| | 132.6 and 125.9 | Alkene carbons (=C and =CH₂) | |

Biological Activity and Signaling Pathways

Understanding the mechanism of action is critical in drug development. This compound exhibits its effects through multiple cellular pathways.

Anti-proliferative Signaling Pathway

In breast cancer cells that overexpress Fatty Acid Synthase (FASN) and HER2, this compound is suggested to inhibit FASN activity.[7] This primary effect leads to a secondary downregulation of HER2 expression, which in turn inhibits the pro-survival ERK1/2 and AKT signaling pathways.[5][7]

G cluster_pathway Anti-proliferative Signaling of this compound PA This compound FASN FASN PA->FASN HER2 HER2 FASN->HER2 secondary downregulation AKT AKT HER2->AKT ERK ERK1/2 HER2->ERK Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation

Caption: Proposed anti-proliferative signaling pathway of this compound.
Antifungal Mechanism of Action

The antifungal activity of this compound, particularly against Candida tropicalis, is mediated by the induction of apoptosis.[3] The compound causes an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction. This triggers downstream events including calcium ion signaling and, ultimately, programmed cell death.[3]

G cluster_pathway Antifungal Mechanism of this compound PA This compound Candida Candida Cell PA->Candida ROS Increased Intracellular ROS Production Candida->ROS induces Mito Mitochondrial Dysfunction ROS->Mito Calcium Calcium Ion Signaling Mito->Calcium Apoptosis Apoptosis Mito->Apoptosis Calcium->Apoptosis Death Fungal Cell Death Apoptosis->Death

References

Troubleshooting & Optimization

Technical Support Center: Protolichesterinic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions to improve the yield and purity of protolichesterinic acid during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary lichen sources for extracting this compound?

This compound is a naturally occurring γ-lactone compound found in several lichen species.[1] The most commonly cited and utilized source is Cetraria islandica, also known as Iceland Moss.[1][2][3][4] Other species, such as Usnea albopunctata, have also been identified as sources for its isolation.[5] The concentration of secondary metabolites like this compound can range from 0.1% to 10% of the lichen's dry weight, and this can vary based on geographical location and environmental conditions.[6]

Q2: Which extraction method is most effective for maximizing yield?

The choice of extraction method is a critical factor influencing yield, extraction time, and the potential for thermal degradation of the target compound.[7] While traditional methods like maceration are simple, they often result in lower yields compared to more advanced techniques.[7][8]

  • Soxhlet Extraction: This is a standard and efficient method in terms of solvent use.[7] It has been successfully used for this compound with solvents like petroleum ether or an acetone (B3395972):methanol mixture.[1][5] However, the prolonged exposure to heat can degrade thermally sensitive compounds, potentially lowering the yield.[7][8]

  • Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, which can significantly reduce extraction time and increase yield compared to traditional methods.[7][8]

  • Accelerated Solvent Extraction (ASE): ASE has been shown to be a highly selective and efficient method for extracting lichen acids, reducing both solvent consumption and processing time.[9]

Q3: What is the optimal solvent for this compound extraction?

Solvent selection is crucial and depends on the polarity of this compound.[7] Acetone is frequently reported as one of the most effective and suitable solvents for extracting lichen acids, including this compound.[6][9][10] Other solvents that have been used successfully include:

  • Petroleum Ether[1]

  • Diethyl Ether[6]

  • Ethyl Acetate[11]

  • Methanol, often in combination with other solvents like acetone (1:1 ratio).[5]

A systematic approach, testing solvents of varying polarities from non-polar (e.g., hexane) to polar (e.g., methanol), is recommended to determine the optimal solvent system for your specific lichen material and extraction method.[7]

Q4: How can I effectively purify the crude this compound extract?

Due to the presence of other similar paraconic acids, purification is a complex but essential step.[2][12] High purity is typically achieved through a multi-step process involving modern chromatographic techniques.[1] A standard, high-efficiency protocol involves:

  • Initial Extraction: Using a method like Soxhlet extraction with petroleum ether, followed by crystallization.[1]

  • Size-Exclusion Chromatography: The crude extract is first passed through a Sephadex LH20 column to separate this compound from other paraconic acids.[1][12]

  • Centrifugal Partition Chromatography: This final step can achieve over 99% purity with yields exceeding 65%.[1]

Silica (B1680970) gel column chromatography is another commonly used technique for purification.[5]

Q5: Is this compound susceptible to degradation during the extraction process?

Yes, like many natural products, this compound can degrade under certain conditions.[13]

  • Thermal Degradation: The compound may be sensitive to heat. Methods involving prolonged high temperatures, such as Soxhlet extraction, pose a risk of degrading the molecule and reducing the final yield.[7]

  • pH and Light: The stability of lichen secondary metabolites can be influenced by pH and light exposure.[13] It is good practice to protect extracts from direct light and control the pH of your solutions.[13] For example, studies on atranorin, another lichen acid, show it is most stable in acetone or acetonitrile (B52724) without the addition of strong acids or bases.[14]

To minimize degradation, use the lowest effective temperature, reduce solvent evaporation under vacuum with a rotary evaporator, and complete the extraction and purification process in a timely manner.[13]

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction.

Problem: Low or No Yield

A low yield is the most common issue in natural product extraction. The cause can often be traced through a systematic review of the process.

G Start Start: Low Yield Diagnosis Q_Pretreatment Was the lichen material adequately pre-treated? Start->Q_Pretreatment A_Grind Action: Grind lichen to a fine, consistent powder. Ensure thorough drying. Q_Pretreatment->A_Grind No Q_Method Is the extraction method efficient? Q_Pretreatment->Q_Method Yes A_Grind->Q_Method A_Method Action: Switch to a more advanced method like UAE or ASE. Optimize parameters (time, temp). Q_Method->A_Method No Q_Solvent Is the solvent choice optimal? Q_Method->Q_Solvent Yes A_Method->Q_Solvent A_Solvent Action: Test solvents with varying polarities (e.g., Acetone, Ethyl Acetate). Consider solvent mixtures. Q_Solvent->A_Solvent No Q_Degradation Could thermal degradation be an issue? Q_Solvent->Q_Degradation Yes A_Solvent->Q_Degradation A_Degradation Action: Use a non-heat method (maceration, UAE). Lower temperature. Use rotovap for solvent removal. Q_Degradation->A_Degradation Yes End Re-evaluate Yield Q_Degradation->End No A_Degradation->End

Caption: Troubleshooting decision tree for low extraction yields.
  • Possible Cause 1: Inadequate Lichen Pre-treatment.

    • Explanation: Inefficient grinding of the lichen material limits the surface area available for the solvent to penetrate, leading to incomplete extraction.[7][13] Moisture can also reduce extraction efficiency.

    • Solution: Ensure the dried lichen material is ground into a fine, consistent powder.[7] Utilize effective drying methods like freeze-drying or oven drying at low temperatures (40-50°C) to preserve compound integrity and improve solvent diffusion.[7][13]

  • Possible Cause 2: Suboptimal Extraction Method or Parameters.

    • Explanation: Simple maceration can be time-consuming and result in lower yields.[7] Even with efficient methods like Soxhlet, parameters such as extraction time and temperature may not be optimized.

    • Solution: Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) to reduce time and increase yield.[7][9] If using an established method, ensure parameters like time, temperature, and solid-to-solvent ratio are optimized. For example, increasing the solid-to-liquid ratio up to a certain point (e.g., 1:30 g/mL) can improve yield before a decreasing trend is observed.[15]

  • Possible Cause 3: Inappropriate Solvent Selection.

    • Explanation: The chosen solvent may not have the optimal polarity to effectively solubilize this compound from the lichen matrix.[7]

    • Solution: Test a range of solvents with varying polarities. Acetone is often a highly effective starting point.[6][9] Using co-solvents (e.g., acetone-methanol mixtures) can also enhance extraction efficiency.[5]

  • Possible Cause 4: Thermal Degradation.

    • Explanation: this compound may be degraded by the prolonged high temperatures used in methods like Soxhlet extraction, where the extract is repeatedly heated.[7][8]

    • Solution: Assess the heat stability of your compound.[7] If degradation is suspected, switch to a room-temperature method like maceration or a more controlled method like UAE. When removing solvent post-extraction, use a rotary evaporator under reduced pressure to keep the temperature low.[13]

Problem: Inconsistent Yields Between Batches

  • Possible Cause 1: Variability in Lichen Material.

    • Explanation: The concentration of secondary metabolites in lichens can vary depending on the season, geographical origin, and specific chemotype.[1][16]

    • Solution: If possible, standardize the collection of your lichen material (time of year, location). Ensure accurate identification of the lichen species and chemotype.

  • Possible Cause 2: Inconsistent Experimental Procedure.

    • Explanation: Minor deviations in particle size, solvent volume, extraction time, or temperature can lead to significant variations in yield.

    • Solution: Maintain a strict, standardized protocol for all extractions. Document every parameter for each batch to identify potential sources of inconsistency.

Problem: Extract is Impure or Difficult to Purify

  • Possible Cause 1: Non-Selective Extraction.

    • Explanation: Using a very broad-polarity solvent or a harsh extraction method can pull many unwanted compounds from the lichen, complicating the purification process.

    • Solution: Optimize the solvent choice to be more selective for this compound. An intermediate polarity solvent may yield a cleaner crude extract than a highly polar one.

  • Possible Cause 2: Ineffective Purification Strategy.

    • Explanation: this compound often co-exists with structurally similar compounds, making single-step purification difficult.[2][12]

    • Solution: Employ a multi-step chromatographic approach. A common effective strategy is to use an initial separation based on size (Sephadex LH20) followed by a high-resolution technique like centrifugal partition chromatography or silica gel column chromatography.[1][12] When using column chromatography, employ gradient elution (gradually increasing solvent polarity) and collect small fractions to achieve better separation.[7]

Data Presentation

Table 1: Comparison of Common Extraction Methods for Lichen Acids

Extraction Method Principle Recommended Solvents Pros Cons
Maceration Soaking material in solvent at room temperature.[8] Acetone, Ethanol, Methanol Simple, minimal equipment, suitable for heat-sensitive compounds.[7][8] Time-consuming, high solvent consumption, often lower yield.[8]
Soxhlet Extraction Continuous extraction with a cycling refluxing solvent.[7] Petroleum Ether, Acetone, Hexane, Acetone:Methanol[1][5] Efficient solvent use, can achieve high extraction rates.[7] Prolonged exposure to heat may degrade thermo-labile compounds.[7][8]
Ultrasound-Assisted (UAE) Ultrasonic waves create cavitation, disrupting cell walls.[8] Acetone, Ethanol, Ethyl Acetate Reduced extraction time, improved yield, lower temperatures possible.[7][8] Potential for compound degradation with prolonged sonication.[17]

| Accelerated Solvent (ASE) | Uses elevated temperatures and pressures to increase efficiency.[9] | Acetone, Ethyl Acetate | Fast, highly efficient, low solvent consumption, highly selective.[9] | Requires specialized equipment. |

Experimental Protocols

Protocol 1: General Workflow for Extraction and Purification

The overall process involves preparing the raw material, extracting the target compound, and then purifying it from the crude extract.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification Lichen Lichen Thalli (e.g., Cetraria islandica) Dry Drying (Low temp oven or freeze-dry) Lichen->Dry Grind Grinding (Fine, consistent powder) Dry->Grind Extraction Extraction (e.g., Soxhlet, UAE, ASE) Solvent: Acetone or Petroleum Ether Grind->Extraction Filtration Filtration / Concentration (Remove solids, evaporate solvent) Extraction->Filtration Crude Crude Extract Filtration->Crude Step1_Chrom Step 1: Size-Exclusion Chromatography (Sephadex LH20) Crude->Step1_Chrom Step2_Chrom Step 2: High-Resolution Chromatography (e.g., CPC) Step1_Chrom->Step2_Chrom Fractions Fraction Analysis (TLC/HPLC) Step2_Chrom->Fractions Pure_Compound Pure this compound (>95% Purity) Fractions->Pure_Compound

Caption: General workflow for this compound extraction and purification.
Protocol 2: Soxhlet Extraction Method

This protocol is based on established methods for extracting this compound.[1][5]

  • Preparation: Weigh 50 g of finely ground, dried lichen material (Cetraria islandica or Usnea albopunctata).[5]

  • Loading: Place the powdered lichen into a cellulose (B213188) thimble and load it into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add the extraction solvent (e.g., 500 mL of an acetone:methanol 1:1 mixture) to the distilling flask.[5]

  • Extraction: Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the solvent to a gentle boil. Allow the extraction to proceed for 6-8 hours, or until the solvent running through the siphon tube is colorless.

  • Concentration: After extraction, allow the apparatus to cool. Filter the resulting solution to remove any fine particles.[5]

  • Evaporation: Remove the solvent from the extract using a rotary evaporator at a reduced pressure and a temperature below 40°C to obtain the crude extract.[5]

  • Storage: Store the dried crude extract at -20°C for future purification and analysis.[5]

Protocol 3: Two-Step Chromatographic Purification

This protocol is a high-efficiency method for achieving high-purity this compound.[1][12]

  • Sample Preparation: Dissolve the crude extract obtained from Protocol 2 in a minimal amount of the initial mobile phase for the first chromatographic step (e.g., dichloromethane-acetone).[1]

  • Step 1: Size-Exclusion Chromatography:

    • Equilibrate a Sephadex LH20 column with the chosen mobile phase.

    • Carefully load the dissolved crude extract onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Pool the relevant fractions and evaporate the solvent.

  • Step 2: Fast Centrifugal Partition Chromatography (FCPC):

    • Prepare a suitable biphasic solvent system (e.g., n-heptane, ethyl acetate, and acetonitrile).[1]

    • Dissolve the partially purified extract from the previous step in a mixture of both phases.

    • Perform the FCPC separation according to the instrument's operating procedure.

    • Collect and analyze fractions to isolate the pure compound.

  • Final Analysis: Confirm the purity of the final product (expected >95-99%) using HPLC and confirm its identity using spectroscopic methods (e.g., NMR, MS).[1][12]

References

Technical Support Center: Overcoming Solubility Challenges of Protolichesterinic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of protolichesterinic acid in aqueous media. The following sections offer detailed experimental protocols, data-driven insights, and visual workflows to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in aqueous and organic solvents?

Q2: My this compound precipitates when I add my stock solution (in DMSO or ethanol) to my aqueous buffer. How can I prevent this?

A2: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to overcome this:

  • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) into your aqueous buffer. This increases the overall solubility of the compound.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the aqueous medium can deprotonate the carboxylic acid group, forming a more soluble salt.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with enhanced aqueous solubility.

  • Lipid-based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can significantly improve its dispersion and stability in aqueous solutions.

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) can enhance its dissolution rate and apparent solubility.

Q3: Which solubility enhancement technique is best for my in vitro cell-based assays?

A3: The choice of method depends on the specific requirements of your assay:

  • Co-solvents: Simple to prepare, but the organic solvent may have cytotoxic effects on your cells. It is crucial to determine the solvent tolerance of your cell line.

  • pH Adjustment: Effective if the experimental pH is compatible with your cells' viability and the biological process you are studying.

  • Cyclodextrins: Generally well-tolerated by cells and effective at increasing solubility.

  • Liposomes and SLNs: These formulations can mimic in vivo drug delivery and are suitable for cell-based assays, but their preparation is more complex.

  • Solid Dispersions: Primarily used to improve oral bioavailability but can also be adapted for in vitro studies by first dissolving the solid dispersion.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility.Incorporate a co-solvent (e.g., ethanol, DMSO) into the buffer. Start with a low percentage (e.g., 1-5%) and gradually increase, keeping in mind cell toxicity.Increased solubility and reduced precipitation.
pH of the medium.Adjust the pH of the aqueous buffer to be above the pKa of the carboxylic acid group. A pH of 7.4 or higher is generally recommended for cell culture.Formation of a more soluble carboxylate salt, leading to increased solubility.
Aggregation of hydrophobic molecules.Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes.Encapsulation of this compound within the cyclodextrin (B1172386) cavity, improving its solubility.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
Variable precipitation of the compound.Prepare a fresh, clear solution for each experiment using a validated solubility enhancement method. Visually inspect for any signs of precipitation before use.More consistent and reproducible biological data.
Degradation of the compound in the formulation.Assess the stability of your this compound formulation under experimental conditions (e.g., temperature, light exposure).Identification of any degradation products that might interfere with the assay.
Interference from the solubilizing agent.Run appropriate vehicle controls in your assays (e.g., buffer with co-solvent, empty liposomes) to account for any effects of the formulation itself.Accurate determination of the specific activity of this compound.

Quantitative Data Summary

Since specific quantitative solubility data for this compound is limited, the following tables provide representative data for other poorly soluble carboxylic acids and demonstrate the potential improvements with various enhancement techniques.

Table 1: Solubility of Representative Poorly Soluble Carboxylic Acids in Various Solvents

CompoundSolventSolubility
IbuprofenWater21 mg/L
IbuprofenEthanol>100 g/L
IndomethacinWater0.9 mg/L
IndomethacinEthanol50 g/L

Table 2: Enhancement of Aqueous Solubility Using Different Techniques (Representative Data)

CompoundTechniqueCarrier/SystemFold Increase in Solubility
CarvedilolSolid DispersionPVP K30 (1:9 drug to polymer ratio)~35-fold
GliclazideCo-solvencyPEG 400 (40% in water)~763-fold
PiroxicamCyclodextrin Complexationβ-Cyclodextrin~5-fold

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a general method for encapsulating hydrophobic drugs like this compound.[3][4]

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or bath sonicator.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size using a mini-extruder.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (Solvent Injection Method)

This is a general protocol for preparing SLNs for hydrophobic compounds.[5][6]

  • Preparation of Organic Phase:

    • Dissolve this compound and a solid lipid (e.g., stearic acid, glyceryl monostearate) in a water-miscible organic solvent (e.g., ethanol, acetone).

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant (e.g., Polysorbate 80, Poloxamer 188) in an aqueous buffer.

  • Nanoparticle Formation:

    • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

    • Inject the organic phase into the heated aqueous phase under constant stirring.

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring to allow the lipid to solidify and form SLNs.

  • Purification:

    • Remove the organic solvent and excess surfactant by methods such as dialysis or centrifugation.

Protocol 3: Preparation of this compound Solid Dispersion with PVP K30 (Solvent Evaporation Method)

This protocol is adapted from methods used for other poorly soluble drugs.[7][8]

  • Dissolution:

    • Dissolve this compound and PVP K30 in a common volatile organic solvent (e.g., ethanol, methanol). The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:9) to optimize dissolution enhancement.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure to obtain a solid mass.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Milling and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

Mandatory Visualizations

experimental_workflow_liposomes cluster_prep Lipid Film Preparation cluster_formation Liposome Formation & Sizing dissolve Dissolve this compound & Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate Hydrate Film mlv Multilamellar Vesicles (MLVs) hydrate->mlv sizing Size Reduction (Sonication/Extrusion) mlv->sizing suv_luv SUVs/LUVs sizing->suv_luv

experimental_workflow_slns cluster_phases Phase Preparation cluster_formation Nanoparticle Formation organic_phase Dissolve this compound & Solid Lipid in Organic Solvent inject Inject Organic Phase into Aqueous Phase organic_phase->inject aqueous_phase Dissolve Surfactant in Aqueous Buffer aqueous_phase->inject cool Cool to Form SLNs inject->cool purify Purification (Dialysis/Centrifugation) cool->purify

signaling_pathway_apoptosis cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway PA This compound Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bim, Bid) PA->Bcl2_family Casp8 Caspase-8 Activation PA->Casp8 Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

signaling_pathway_oxphos PA This compound Mito_structure Altered Mitochondrial Structure PA->Mito_structure OxPhos Oxidative Phosphorylation Mito_structure->OxPhos Inhibition ETC Electron Transport Chain (ETC) ATP Decreased ATP Production OxPhos->ATP Glycolysis Increased Glycolysis OxPhos->Glycolysis Compensatory Upregulation

References

Stability of Protolichesterinic acid in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of protolichesterinic acid in various solvents and at different temperatures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, a γ-lactone, is generally stable in ethanol (B145695) but shows instability in acetonitrile, where it can convert to lichesterinic acid. It is readily soluble in cold ether and absolute alcohol. Recrystallization can be performed from benzene (B151609) or acetic acid at temperatures below 50°C. As a γ-lactone, its stability is significantly influenced by pH and temperature, with increased degradation expected under acidic, basic, and high-temperature conditions.

Q2: Which solvents are recommended for storing this compound solutions?

A2: Based on available information, ethanol is a recommended solvent for storing this compound, as it has been shown to be stable in this solvent.[1] Acetonitrile should be avoided for long-term storage due to the potential for isomerization to lichesterinic acid.[1] For short-term use, other polar aprotic solvents may be suitable, but their impact on stability should be experimentally verified.

Q3: What is the expected impact of temperature on the stability of this compound?

A3: Elevated temperatures are expected to accelerate the degradation of this compound, particularly in the presence of reactive media such as acidic or basic solutions. While specific data for this compound is limited, studies on similar γ-lactones, such as γ-valerolactone (GVL), show that degradation is minimal at room temperature but increases significantly at higher temperatures. For instance, GVL in an aqueous solution shows minimal reaction up to 60°C for several weeks, but equilibrium with its hydrolysis product is reached in a few days at 100°C.

Q4: How does pH affect the stability of this compound?

A4: As a lactone, this compound is susceptible to hydrolysis under both acidic and basic conditions. The γ-lactone ring can be opened to form the corresponding hydroxy acid. This reaction is catalyzed by both acids and bases. Therefore, maintaining a neutral pH is crucial for the stability of this compound in aqueous or protic solvents.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a this compound sample. 1. Degradation of this compound. 2. Contamination of the sample or solvent. 3. Isomerization to lichesterinic acid (especially in acetonitrile).1. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. 2. Prepare fresh solutions using high-purity solvents. 3. If using acetonitrile, switch to ethanol or another suitable solvent. 4. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Loss of this compound concentration over time in solution. 1. Degradation due to inappropriate solvent or storage temperature. 2. Adsorption to the container surface.1. Store solutions in ethanol at low temperatures (e.g., 2-8°C or -20°C) and protected from light. 2. Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption. 3. Re-evaluate the stability of the compound in the chosen solvent and storage conditions.
Inconsistent results in bioassays. 1. Degradation of the active compound leading to variable concentrations. 2. Formation of degradation products with different biological activities.1. Prepare fresh stock solutions for each experiment. 2. Use a validated stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of the this compound solution immediately before use.

Quantitative Data Summary

Table 1: Illustrative Stability of γ-Valerolactone (GVL) in Aqueous Solution

Condition Temperature Observation Reference
Neutral (Water)up to 60°CStable for several weeks.
Neutral (Water)100°CReaches equilibrium with 4-hydroxyvaleric acid in a few days.
Acidic (HCl or H₂SO₄)Room TemperatureCatalyzes ring-opening to form 4-hydroxyvaleric acid.
Basic (NaOH)180°C (30 min)Up to 21 mol% conversion to sodium 4-hydroxyvalerate in 7 wt% NaOH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Ethanol

Visualizations

Forced_Degradation_Workflow cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start This compound Stock Solution (1 mg/mL in Ethanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 60-105°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradation Products & Pathways Analysis->Evaluation

Caption: Workflow for a forced degradation study of this compound.

Stability_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Experimental Results Degradation Compound Degradation Problem->Degradation Solvent Inappropriate Solvent Problem->Solvent Temp Incorrect Storage Temp. Problem->Temp Purity Initial Sample Purity Problem->Purity Fresh Prepare Fresh Solutions Degradation->Fresh Validate Use Validated Analytical Method Degradation->Validate Store Optimize Storage Conditions (Ethanol, Low Temp, Dark) Solvent->Store Temp->Store Characterize Characterize Starting Material Purity->Characterize

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting Protolichesterinic acid purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protolichesterinic Acid Purification

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound using chromatographic techniques.

Thin-Layer Chromatography (TLC) Analysis: FAQs & Troubleshooting

TLC is a crucial first step to assess the purity of the crude extract and to determine the optimal solvent system for column chromatography.

Q1: My spots are streaking or elongated on the TLC plate. What's wrong?

A1: Streaking can be caused by several factors:

  • Sample Overloading: The sample applied to the plate is too concentrated. Try diluting your sample and spotting it again.

  • Acidic Nature of the Compound: this compound is a carboxylic acid. Acidic compounds can interact strongly with the slightly acidic silica (B1680970) gel, causing streaking. To mitigate this, add a small amount (0.1–2.0%) of a weak acid like acetic or formic acid to your mobile phase.

  • Inappropriate Solvent Polarity: The solvent system may not be optimal for your compound.

Q2: I don't see any spots on my TLC plate after development.

A2: This issue can arise from a few common mistakes:

  • Sample Too Dilute: The concentration of this compound in your spotted sample may be too low for visualization. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.

  • Incorrect Solvent Level: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.

  • Improper Visualization: this compound may not be UV-active. Try using a different visualization method, such as staining with iodine vapor or a permanganate (B83412) dip.

Q3: The Rf (Retardation factor) value of my spot is too high or too low. How do I adjust it?

A3: The Rf value is dependent on the polarity of the mobile phase. For a successful column chromatography separation, an Rf value of around 0.3-0.4 is often ideal.

  • If Rf is too high (spot near the solvent front): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate (B1210297), methanol) or choose a less polar solvent.

  • If Rf is too low (spot near the baseline): Your mobile phase is not polar enough. Increase the proportion of the polar solvent to enhance the elution of the compound.

Table 1: Example Solvent Systems for TLC Analysis of Lichen Extracts

Solvent System (v/v) Polarity Expected Rf for this compound Troubleshooting Action
Hexane:Ethyl Acetate (9:1) Low Very Low (<0.1) Increase polarity
Hexane:Ethyl Acetate (7:3) Medium Moderate (~0.3-0.5) Optimal for separation
Ethyl Acetate:Methanol (B129727) (9.5:0.5) High Very High (>0.8) Decrease polarity

| Dichloromethane:Methanol (9:1) | High | High (>0.7) | Decrease polarity |

Note: These are starting points. The optimal system will depend on the specific lichen extract.

Column Chromatography Purification: Troubleshooting Guide

Column chromatography is the primary method for purifying gram quantities of this compound from crude extracts.

Q1: My compound is not eluting from the column.

A1: This can happen for several reasons:

  • Insufficient Solvent Polarity: The mobile phase is not polar enough to displace the this compound from the silica gel. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate or methanol in your hexane/ethyl acetate mixture).

  • Compound Decomposition: this compound might be unstable on silica gel under certain conditions. You can test for stability by running a 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.

  • Precipitation on Column: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble. Ensure the sample is fully dissolved in a minimum amount of the initial eluting solvent before loading.

Q2: I'm getting very poor separation between this compound and impurities.

A2: Achieving good resolution is key to purification.

  • Optimize Mobile Phase: The solvent system is critical. A system that gives good separation on TLC (distinct spots with a target Rf of ~0.35) should be the starting point. Consider using a shallow gradient elution, where the solvent polarity is increased very slowly over time.

  • Column Dimensions: A longer, narrower column generally provides better resolution than a shorter, wider one.

  • Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can improve separation. However, do not let the flow be so slow that diffusion broadens the bands.

  • Sample Loading: Load the sample in a highly concentrated, small volume. A wide sample band at the start will lead to broad, overlapping bands during elution.

Q3: The column is running too slowly or has stopped completely.

A3: A blocked column can be frustrating.

  • Packing Issues: The cotton or glass wool plug might be too dense, or fine silica particles may have clogged the frit or stopcock.

  • Insoluble Impurities: The crude sample may contain insoluble material that has clogged the top of the column. Pre-filtering the sample before loading can prevent this.

  • Column Cracking: Air bubbles introduced into the column can create channels, leading to poor separation and altered flow. Never let the solvent level drop below the top of the silica bed.

HPLC Purification: Advanced Troubleshooting

For achieving high purity (>99%), reversed-phase HPLC (RP-HPLC) is often used.

Q1: My peak shape is poor (tailing or fronting).

A1: Peak asymmetry compromises purity assessment and fraction collection.

  • Mobile Phase pH: Since this compound has a carboxylic acid group, the pH of the mobile phase is critical. To ensure a single ionic species and sharp peaks, the mobile phase pH should be at least 2 units below the pKa of the carboxylic acid. Adding 0.1% trifluoroacetic acid (TFA) or formic acid is common practice.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups, causing tailing. Using a high-purity, end-capped column or a lower concentration of TFA (with high-purity silica) can minimize this effect.

  • Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause distorted peaks.

Q2: My retention time is inconsistent between runs.

A2: Reproducibility is key for reliable purification.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Small variations in solvent composition or pH can lead to shifts in retention time.

  • Column Temperature: Column temperature affects viscosity and retention. Using a column thermostat will ensure stable and reproducible retention times.

Technical Support Center: Protolichesterinic Acid In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for Protolichesterinic Acid (PA).

Frequently Asked Questions (FAQs)

1. What is this compound (PA) and what are its known in vitro activities?

This compound is a lichen-derived secondary metabolite with a range of biological activities. In vitro studies have demonstrated its potential as an anti-proliferative agent against various cancer cell lines, an antifungal agent, and an inhibitor of enzymes such as 5-lipoxygenase (5-LOX).[1][2] Its mechanisms of action are multifaceted, involving the induction of reactive oxygen species (ROS), mitochondrial damage, and modulation of cellular signaling pathways.[3]

2. What is the best solvent to dissolve this compound for in vitro assays?

This compound is a lipophilic compound and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (generally below 0.5%) to avoid solvent-induced cytotoxicity.

3. What are the known signaling pathways affected by this compound?

Research suggests that this compound can influence key cellular signaling pathways. It has been shown to inhibit the ERK1/2 and AKT signaling pathways, which are critical for cell proliferation and survival.[4] Additionally, PA is known to be processed by cells through the mercapturic acid pathway, a major route for the biotransformation of xenobiotic compounds.[1]

4. At what concentrations is this compound typically active in vitro?

The effective concentration of this compound varies depending on the assay and the cell type or organism being tested. For example, its minimum inhibitory concentration (MIC) against certain fungal species can be as low as 2 µg/mL.[3] In anti-proliferative assays, the half-maximal inhibitory concentration (IC50) can range from the low micromolar to higher concentrations depending on the cancer cell line.

Troubleshooting Guides

Problem 1: Low Solubility or Precipitation of this compound in Culture Medium

Question: I am observing precipitation after adding my this compound stock solution to the cell culture medium. How can I resolve this?

Answer:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%. High concentrations of DMSO can cause some compounds to precipitate when diluted in an aqueous solution.

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution in the medium. This will minimize the amount of solvent introduced into the aqueous environment.

  • Pre-warm Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Method of Addition: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Use of a Surfactant: In some instances, a biocompatible non-ionic surfactant, like a very low concentration of Tween® 80, can help maintain the solubility of lipophilic compounds. However, this should be tested for its own effects on the cells.

  • Consider Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to solubilize lipophilic compounds. Ensure your serum concentration is consistent across experiments.

Problem 2: Inconsistent or Non-reproducible Results in Cytotoxicity Assays (e.g., MTT Assay)

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Cell number can significantly impact the metabolic activity measured in an MTT assay. Cells should be in the logarithmic growth phase.

  • Incubation Time: The duration of exposure to this compound should be precisely controlled.

  • Compound Stability: While generally stable, the stability of this compound in your specific culture medium over the course of the experiment should be considered. Prepare fresh dilutions from the stock solution for each experiment.

  • Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on cell viability.

  • Plate Edge Effects: Wells on the edge of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect results. It is good practice to not use the outer wells for experimental samples or to ensure the incubator is properly humidified.

  • Complete Solubilization of Formazan (B1609692): In an MTT assay, ensure that the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.

Problem 3: No or Low Activity in 5-Lipoxygenase (5-LOX) Inhibition Assay

Question: I am not observing any significant inhibition of 5-LOX with this compound, even at concentrations where it is reported to be active. What should I check?

Answer:

  • Enzyme Activity: Confirm the activity of your 5-lipoxygenase enzyme preparation with a known inhibitor as a positive control. Enzyme activity can decrease with improper storage or handling.

  • Assay Buffer pH: The pH of the assay buffer is critical for enzyme activity. For 5-LOX, a pH in the range of 7.4 to 8.0 is typically used. Verify the pH of your buffer.

  • Substrate Concentration: Ensure that the concentration of the substrate (e.g., arachidonic acid) is appropriate. If the substrate concentration is too high, it may require a higher concentration of the inhibitor to see an effect.

  • Purity of this compound: Verify the purity of your this compound sample, as impurities could affect its activity.

  • Pre-incubation: Pre-incubating the enzyme with this compound before adding the substrate may be necessary to allow for binding to the active site.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
AsPC-1Pancreatic CancerNot Specified> Conc. for anti-proliferative effects[2]
RPMI 8226Multiple MyelomaNot SpecifiedInhibits proliferation[2]
U266Multiple MyelomaNot SpecifiedInhibits proliferation[2]
T-47DBreast Cancer24Anti-proliferative at 5 µg/mL[1]
SK-BR-3Breast CancerNot SpecifiedAnti-proliferative effects[4]

Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound against Fungi

Fungal SpeciesMIC (µg/mL)Reference
Candida tropicalis2[3]
Klebsiella pneumoniae0.25[5]
Vibrio cholerae0.5[5]
Trichophyton rubrum0.12[5]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on 5-LOX activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 7.4.

    • Enzyme Solution: Prepare a working solution of 5-lipoxygenase in the assay buffer.

    • Substrate Solution: Prepare a solution of arachidonic acid in ethanol (B145695) and then dilute in the assay buffer.

    • This compound: Prepare various concentrations by diluting a DMSO stock solution in the assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the assay buffer, enzyme solution, and the this compound solution (or vehicle control).

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This corresponds to the formation of conjugated dienes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in a suitable broth (e.g., RPMI-1640) according to standard protocols (e.g., CLSI guidelines).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PA_stock Prepare Protolichesterinic Acid Stock (in DMSO) treatment Treat Cells/Fungi with Serial Dilutions of PA PA_stock->treatment cell_prep Prepare Cell/Fungal Culture cell_prep->treatment incubation Incubate for Defined Period treatment->incubation measurement Measure Endpoint (e.g., Absorbance) incubation->measurement data_proc Process Raw Data measurement->data_proc calc Calculate IC50/MIC data_proc->calc

Caption: General experimental workflow for in vitro testing of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates pi3k PI3K receptor->pi3k Activates pa This compound erk ERK1/2 pa->erk Inhibits akt Akt pa->akt Inhibits raf Raf ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation & Survival erk->proliferation pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip3->akt Activates akt->proliferation

Caption: Putative inhibition of ERK1/2 and Akt signaling pathways by this compound.

mercapturic_acid_pathway PA This compound (Electrophile) PA_SG PA-Glutathione Conjugate PA->PA_SG GSH Glutathione (GSH) GST Glutathione S-transferase (GST) GSH->GST GST->PA_SG PA_CysGly PA-Cysteinylglycine PA_SG->PA_CysGly - Glu GGT γ-glutamyl transpeptidase GGT->PA_CysGly PA_Cys PA-Cysteine PA_CysGly->PA_Cys - Gly DP Dipeptidase DP->PA_Cys Mercapturate Mercapturic Acid (Excreted) PA_Cys->Mercapturate + Acetyl-CoA NAT N-acetyltransferase NAT->Mercapturate

References

How to prevent degradation of Protolichesterinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of protolichesterinic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary documented cause of degradation is isomerization to lichesterinic acid, particularly in certain organic solvents like acetonitrile (B52724).[1] As a γ-lactone, this compound is also susceptible to pH-dependent hydrolysis, especially under basic conditions which can catalyze the opening of the lactone ring.[2]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at or below -20°C.[3] For shorter durations, storage at 2-8°C is also acceptable.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: Ethanol (B145695) is a recommended solvent as this compound has been reported to be stable when stored in it.[1] Conversely, acetonitrile should be avoided for storage as it has been shown to cause conversion to lichesterinic acid.[1]

Q4: How does temperature affect the stability of this compound?

A4: While specific quantitative data is limited, as a general principle, higher temperatures accelerate chemical degradation.[4] Therefore, it is crucial to store this compound at recommended low temperatures to minimize degradation.

Q5: Is this compound sensitive to light?

A5: While specific photostability studies on this compound are not widely published, many organic compounds are sensitive to light. Therefore, it is best practice to protect it from light during storage and handling by using amber vials or by wrapping containers in foil.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in stored samples. Degradation of this compound due to improper storage conditions.Verify storage temperature and solvent. If stored in acetonitrile, switch to ethanol. Ensure protection from light. Re-test the purity of the compound using HPLC.
Appearance of an additional peak in HPLC analysis corresponding to lichesterinic acid. Isomerization of this compound.This is likely due to storage in an inappropriate solvent like acetonitrile. Switch to ethanol for future sample preparation and storage.
Precipitation of the compound from the solution upon storage. Poor solubility or change in solvent composition due to evaporation.Ensure the storage container is tightly sealed. If using a solvent system, ensure all components are compatible and that the concentration of this compound does not exceed its solubility at the storage temperature.
Inconsistent experimental results between different batches of the compound. Potential degradation of one or more batches.Perform a stability check on all batches using HPLC to confirm their purity before use. Adhere to strict, standardized storage protocols for all batches.

Data Presentation

Table 1: Summary of this compound Stability
Condition Solvent Stability Notes
Storage EthanolStableRecommended for dissolving and storing the compound.[1]
AcetonitrileUnstableConverts to lichesterinic acid.[1]
pH Acidic to NeutralLikely StableGeneral stability for γ-lactones.
BasicPotentially Unstableγ-lactone ring is susceptible to hydrolysis under basic conditions.[2]
Temperature ≤ -20°C (Solid)High StabilityRecommended for long-term storage.[3]
2-8°C (Solid)Good StabilitySuitable for short-term storage.
Ambient (Solid)Reduced StabilityNot recommended for long-term storage.
Light Exposure Exposed to LightPotentially UnstableAs a general precaution for organic compounds, protection from light is advised.[5]
Table 2: Recommended Parameters for a Forced Degradation Study of this compound
Stress Condition Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, room temperature and 60°CTo investigate degradation in acidic conditions.[5][6][7]
Base Hydrolysis 0.1 M NaOH, room temperatureTo investigate degradation in basic conditions.[5][6][7]
Oxidation 3% H₂O₂, room temperatureTo assess oxidative stability.[7]
Thermal Stress 60°CTo evaluate the effect of elevated temperature on the solid compound and solutions.[5]
Photostability Exposure to UV and visible light (ICH Q1B guidelines)To determine light sensitivity.[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution
  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the test solvents (e.g., ethanol, acetonitrile, and buffered solutions at various pH values).

  • Storage Conditions: Aliquot the solutions into amber glass vials and store them under different conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C/60% RH

    • Accelerated: 40°C/75% RH

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4 weeks, and 1, 3, 6 months).

  • Analytical Method: Use a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid, with UV detection at 220 nm.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Identify and quantify any major degradation products.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) for each stress condition as outlined in Table 2. For thermal stress of the solid, weigh a known amount into a vial.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period (e.g., 24, 48, 72 hours). Neutralize the acid and base hydrolysis samples before analysis.

  • Analytical Method: Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Perform peak purity analysis for the this compound peak to ensure it is not co-eluting with any degradation products. Calculate the mass balance to account for all the material.

  • Degradant Identification: If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

G cluster_degradation Degradation Pathways Protolichesterinic_Acid This compound Lichesterinic_Acid Lichesterinic Acid Protolichesterinic_Acid->Lichesterinic_Acid Isomerization (e.g., in Acetonitrile) Hydrolysis_Product Ring-Opened Product (Hydrolysis) Protolichesterinic_Acid->Hydrolysis_Product Base-catalyzed Hydrolysis (High pH) Oxidation_Products Oxidation Products Protolichesterinic_Acid->Oxidation_Products Oxidation

Caption: Potential degradation pathways of this compound.

G cluster_workflow Stability Assessment Workflow start Start: Pure This compound prep Prepare Solutions (e.g., in Ethanol) start->prep storage Store under Defined Conditions (Temperature, Light, pH) prep->storage sampling Sample at Time Points (T0, T1, T2...) storage->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation: - Purity Assay - Degradant Profiling analysis->data report Report Stability and Shelf-life data->report

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Enhancing the Bioavailability of Protolichesterinic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of protolichesterinic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: The poor oral bioavailability of this compound is primarily attributed to its physicochemical properties. Key factors include:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with a γ-lactone structure and a long aliphatic side chain, making it practically insoluble in water.[1] This low solubility limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • Low Permeability: While not extensively studied for this compound itself, compounds with high lipophilicity can sometimes exhibit poor membrane permeability if they become trapped within the lipid bilayer of intestinal cells.

  • First-Pass Metabolism: Although specific data for this compound is limited, many natural compounds undergo significant metabolism in the liver and intestinal wall before reaching systemic circulation, which can reduce bioavailability.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and dissolution rate limitations of this compound. The most common and effective approaches for poorly soluble drugs include:

  • Nanoencapsulation: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can significantly increase its surface area, leading to enhanced dissolution rates and improved absorption.[2] This technique can also protect the compound from degradation in the gastrointestinal tract.

  • Solid Dispersions: This technique involves dispersing this compound in an inert, hydrophilic carrier at a solid state.[3][4] By presenting the drug in an amorphous form or as a molecular dispersion, the energy required to dissolve the compound is reduced, leading to faster dissolution and increased bioavailability.[3][4]

  • Use of Permeation Enhancers: These agents can be co-administered with this compound to transiently and reversibly increase the permeability of the intestinal epithelium, thereby facilitating its absorption.

Q3: How do I choose between nanoencapsulation and solid dispersion for my this compound formulation?

A3: The choice between these two powerful techniques depends on several factors:

  • Desired Release Profile: Nanoencapsulation can be tailored to provide controlled or sustained release, which may be beneficial for certain therapeutic applications. Solid dispersions typically lead to a more rapid increase in drug concentration.

  • Drug Loading: The amount of this compound that can be incorporated into the formulation can vary between the two methods.

  • Stability: The physical and chemical stability of the final formulation is a critical consideration. Amorphous solid dispersions can sometimes be prone to recrystallization over time, which would negate the solubility advantage.

  • Manufacturing Scalability: The ease and cost-effectiveness of scaling up the manufacturing process for each technology should be considered for later-stage development.

Q4: Are there any analytical challenges I should be aware of when working with this compound formulations?

A4: Yes, the lipophilic nature of this compound can present some analytical challenges. For instance, during in vitro release studies from nanoparticle formulations, the drug may adsorb to the dialysis membrane or other components of the testing apparatus. Careful selection of materials and validation of the analytical method are crucial to ensure accurate quantification.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations

Problem: You are experiencing low encapsulation efficiency (<70%) of this compound in your polymeric nanoparticle formulation.

Potential Cause Troubleshooting Step
Poor affinity of the drug for the polymer matrix. Screen different types of polymers (e.g., PLGA with varying lactide:glycolide ratios, PCL) to find one with better compatibility with the lipophilic nature of this compound.
Drug precipitation during the formulation process. Optimize the solvent system. Ensure that this compound remains fully dissolved in the organic phase before emulsification. Consider using a solvent in which the drug has high solubility.
Suboptimal process parameters. Adjust parameters such as sonication energy/time or homogenization speed and duration. These factors can influence the droplet size and the efficiency of drug entrapment.
High drug-to-polymer ratio. Decrease the initial amount of this compound relative to the polymer. There is a saturation limit for drug loading within the nanoparticles.
Issue 2: Recrystallization of this compound in Solid Dispersions

Problem: During stability studies, you observe the reappearance of crystalline this compound in your solid dispersion formulation, leading to decreased dissolution rates.

Potential Cause Troubleshooting Step
Insufficient interaction between the drug and the carrier. Select a carrier that can form stronger intermolecular bonds (e.g., hydrogen bonds) with this compound. Polymers like PVP or HPMC are often good choices.
High drug loading. Reduce the drug-to-carrier ratio. A higher concentration of the carrier can better stabilize the amorphous state of the drug.
Moisture absorption. Store the solid dispersion under controlled, low-humidity conditions. Moisture can act as a plasticizer and promote recrystallization. Include a desiccant in the packaging.
Inappropriate carrier selection. Choose a carrier with a high glass transition temperature (Tg). A higher Tg generally correlates with better physical stability of the amorphous solid dispersion.
Issue 3: High Variability in Caco-2 Cell Permeability Assay Results

Problem: You are observing significant well-to-well and day-to-day variability in the apparent permeability coefficient (Papp) of your this compound formulation.

Potential Cause Troubleshooting Step
Inconsistent Caco-2 cell monolayer integrity. Regularly monitor the transepithelial electrical resistance (TEER) of your cell monolayers to ensure they are confluent and have formed tight junctions before each experiment. Discard any monolayers that do not meet your established TEER criteria.
Precipitation of the formulation in the donor compartment. Ensure that the concentration of the this compound formulation in the transport buffer does not exceed its solubility limit under the assay conditions. You may need to perform solubility studies in the transport medium beforehand.
Non-specific binding of the compound to the plate or insert materials. Use low-binding plates and inserts. It is also advisable to perform a mass balance study to determine the extent of compound loss due to binding.
Efflux transporter activity. This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-incubating with a known P-gp inhibitor to confirm.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential improvements in the bioavailability of this compound through different formulation strategies. These values are based on enhancements seen with structurally similar or poorly soluble compounds and should be considered as a guide for expected outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₂O₄[5]
Molar Mass324.46 g/mol [5]
Melting Point107.5 °C[5]
Water SolubilityPractically Insoluble[1]
LogP> 3 (estimated)Lipophilic nature suggests a high LogP value.

Table 2: Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Compound (Analogous to this compound)

Formulation StrategyKey ParametersFold Increase in Bioavailability (AUC)Reference (Analogous Compound)
Unformulated Compound Crystalline Powder1 (Baseline)N/A
Nanoencapsulation (PLGA) Particle Size: ~200 nm2 - 5Based on general improvements for poorly soluble drugs.[6]
Solid Lipid Nanoparticles Particle Size: ~150 nmUp to 21For Idarubicin.[2]
Solid Dispersion (PVP K30) Drug:Carrier Ratio: 1:45 - 10General expectation for well-formulated solid dispersions.[3][4]
Solid Dispersion (Ticagrelor) Solvent Evaporation>2 (vs. commercial product)For Ticagrelor (BCS Class IV).[7]

Experimental Protocols

Detailed Methodology 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
  • Preparation of the Organic Phase: Dissolve 10 mg of this compound and 100 mg of Poly(lactic-co-glycolic acid) (PLGA) in 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Preparation of the Aqueous Phase: Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under high-speed homogenization or sonication for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours under a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and excess stabilizer.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be resuspended in a small volume of water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dried.

Detailed Methodology 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve 100 mg of this compound and 400 mg of a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Further dry the resulting solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

Detailed Methodology 3: In Vitro Drug Release Study using a Dialysis Bag Method
  • Preparation of the Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) containing 0.5% w/v Tween 80 to maintain sink conditions.

  • Sample Preparation: Accurately weigh a quantity of the this compound formulation (e.g., nanoparticles or solid dispersion) equivalent to 5 mg of the drug.

  • Dialysis Setup: Disperse the sample in 1 mL of the release medium and place it inside a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).

  • Release Study: Place the sealed dialysis bag in a beaker containing 100 mL of the release medium, maintained at 37 °C with constant stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw 1 mL of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method, such as HPLC-UV.

Detailed Methodology 4: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers before the experiment. Only use inserts with TEER values above a predetermined threshold (e.g., 250 Ω·cm²).

  • Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Apical to Basolateral Permeability (A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the this compound formulation (dissolved in transport buffer at a non-toxic concentration) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, take samples from the basolateral compartment and analyze for drug concentration.

  • Basolateral to Apical Permeability (B-A):

    • Follow the same procedure as above, but add the drug formulation to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound Nanoencapsulation Nanoencapsulation (e.g., PLGA) This compound->Nanoencapsulation Solid Dispersion Solid Dispersion (e.g., PVP K30) This compound->Solid Dispersion Characterization Physicochemical Characterization (Size, Zeta, Morphology) Nanoencapsulation->Characterization Solid Dispersion->Characterization Release In Vitro Release (Dialysis Method) Characterization->Release Permeability Caco-2 Permeability Assay Release->Permeability Pharmacokinetics Pharmacokinetic Study (Animal Model) Permeability->Pharmacokinetics Bioavailability Bioavailability Assessment (AUC, Cmax, Tmax) Pharmacokinetics->Bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

troubleshooting_workflow Start Low Bioavailability Observed Identify_Cause Primary Cause? Start->Identify_Cause Solubility Poor Solubility/ Dissolution Identify_Cause->Solubility Yes Permeability Low Permeability Identify_Cause->Permeability No Formulation_Strategy Select Formulation Solubility->Formulation_Strategy Enhancers Use Permeation Enhancers Permeability->Enhancers Nano Nanoencapsulation Formulation_Strategy->Nano Controlled Release SD Solid Dispersion Formulation_Strategy->SD Rapid Release Optimize Optimize & Re-evaluate Nano->Optimize SD->Optimize Enhancers->Optimize

Caption: Troubleshooting workflow for low bioavailability of this compound.

References

Reproducibility challenges in Protolichesterinic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges encountered during experiments with protolichesterinic acid.

Troubleshooting Guides

Poor Reproducibility in Cell-Based Assays

Q1: I am observing significant variability in the anti-proliferative or cytotoxic effects of this compound between experiments. What could be the cause?

A1: Variability in cell-based assays with this compound can stem from several factors, primarily related to its solubility and stability.

  • Precipitation in Media: this compound is lipophilic and has low solubility in aqueous solutions like cell culture media.[1] Precipitation upon addition of your stock solution to the media will lead to an inaccurate final concentration and inconsistent results.

    • Troubleshooting:

      • Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and enhance solubility.

      • When diluting your stock solution, add it to the medium dropwise while vortexing or swirling to ensure rapid and even dispersion.

      • Visually inspect your final treatment solution for any signs of precipitation before adding it to the cells. If precipitation is observed, consider preparing a fresh, lower concentration stock solution.

  • Compound Instability: this compound can be unstable in certain conditions.

    • Troubleshooting:

      • Always prepare fresh dilutions of this compound for each experiment from a frozen stock.[2]

      • Avoid repeated freeze-thaw cycles of your stock solution.[2] Aliquot your stock into single-use vials.

      • Be mindful of the pH of your experimental system, as extreme pH can affect the stability of the compound.[1]

  • Inconsistent Cell Health and Density: The physiological state of your cells can significantly impact their response to treatment.

    • Troubleshooting:

      • Ensure consistent cell seeding density across all wells and experiments.

      • Regularly check for and address any mycoplasma contamination in your cell cultures.

      • Use cells within a consistent and low passage number range.

Q2: My 5-lipoxygenase (5-LOX) inhibition assay results are not consistent. How can I troubleshoot this?

A2: Inconsistent results in a 5-LOX inhibition assay can be due to issues with the enzyme, the substrate, or the this compound itself.

  • Enzyme Activity: The activity of 5-LOX can vary between batches and with storage.

    • Troubleshooting:

      • Always run a positive control (a known 5-LOX inhibitor) and a negative control (vehicle) to ensure the assay is performing as expected.

      • Ensure the enzyme is stored correctly and handled on ice to maintain its activity.

  • Substrate Preparation: The substrate (e.g., linoleic acid or arachidonic acid) must be properly prepared.

    • Troubleshooting:

      • Prepare the substrate solution fresh for each experiment.

      • Ensure the final concentration of the substrate is consistent across all assays.

  • This compound Concentration: As with cell-based assays, ensuring the correct concentration of this compound is crucial.

    • Troubleshooting:

      • Refer to the troubleshooting steps in Q1 regarding solubility and stability.

Extraction and Purification Issues

Q3: The yield and purity of this compound extracted from lichens are low and variable. How can I improve this?

A3: The extraction and purification of natural products are often challenging. For this compound, several factors can influence the outcome.

  • Extraction Solvent and Method: The choice of solvent and extraction technique is critical.

    • Troubleshooting:

      • Advanced chromatographic techniques are often necessary for obtaining high purity this compound.[3]

      • A combination of size-exclusion chromatography (e.g., with Sephadex LH20) followed by centrifugal partition chromatography has been shown to yield high purity (>99%) and good recovery (>65%).[3]

  • Compound Stability During Purification: this compound can be unstable in certain solvents.

    • Troubleshooting:

      • This compound has been noted to be unstable in acetonitrile (B52724), where it can convert to lichesterinic acid.[3]

      • Ethanol (B145695) is a more suitable solvent for storage to maintain stability.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For biological assays, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] Ethanol is also a suitable solvent, particularly for long-term storage to ensure stability.[3]

Q2: How should I store this compound?

A2: this compound should be stored as a solid in a cool, dark, and dry place. Stock solutions in DMSO or ethanol should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2][3]

Q3: What are the expected effective concentrations of this compound in different assays?

A3: The effective concentration of this compound varies depending on the assay and the cell line or organism being tested. Based on published data, here are some examples:

Assay TypeOrganism/Cell LineEffective Concentration (MIC/IC50)Reference
AntifungalCandida tropicalisMIC: 2 µg/mL[4]
AntibacterialKlebsiella pneumoniaeMIC: 0.25 µg/mL[3]
AntibacterialVibrio choleraeMIC: 0.5 µg/mL[3]
AntifungalTrichophyton rubrumMIC: 0.12 µg/mL[5]
5-Lipoxygenase InhibitionPorcine leucocytesIC50 in the micromolar range[6]

Q4: Is this compound cytotoxic to normal cells?

A4: Studies have shown that this compound exhibits low toxicity toward normal human cell lines, such as foreskin fibroblasts.[4] However, it is always recommended to perform a dose-response experiment to determine the cytotoxic concentration in your specific normal cell line of interest.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cetraria islandica

This protocol is a summary of advanced techniques for obtaining high-purity this compound.[3]

  • Initial Extraction: Perform an initial extraction of the lichen material with an appropriate organic solvent.

  • Size-Exclusion Chromatography:

    • Use a Sephadex LH20 column.

    • Elute with a dichloromethane-acetone solvent system to separate this compound from other paraconic acids.

  • Centrifugal Partition Chromatography:

    • Employ a solvent system of n-heptane, ethyl acetate, and acetonitrile for final purification.

    • This step can achieve over 99% purity with yields exceeding 65%.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution technique described for determining the antifungal activity of this compound.[4]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in the appropriate broth medium (e.g., RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism as per CLSI guidelines.

  • Incubation:

    • Add the inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Protocol 3: 5-Lipoxygenase Inhibition Assay

This protocol is a general guideline for an in vitro 5-lipoxygenase inhibition assay.[6][7]

  • Enzyme and Substrate Preparation:

    • Use a source of 5-lipoxygenase (e.g., porcine leukocytes).

    • Prepare a solution of the substrate (e.g., linoleic acid or arachidonic acid) in an appropriate buffer.

  • Incubation with this compound:

    • Pre-incubate the enzyme with various concentrations of this compound for a defined period.

  • Initiation of Reaction:

    • Add the substrate to the enzyme-inhibitor mixture to start the reaction.

  • Measurement of Activity:

    • Monitor the formation of the product (e.g., by measuring the increase in absorbance at a specific wavelength, such as 234 nm for the formation of conjugated dienes) over time.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Workflows

Protolichesterinic_Acid_Anticancer_Pathway cluster_cell Cancer Cell PA Protolichesterinic Acid Mito Mitochondria PA->Mito disrupts function OXPHOS Oxidative Phosphorylation PA->OXPHOS inhibits Glycolysis Glycolysis PA->Glycolysis enhances Mercap_path Mercapturic Acid Pathway PA->Mercap_path processed via Cell_prolif Cell Proliferation PA->Cell_prolif inhibits Mito->OXPHOS OXPHOS->Cell_prolif Glycolysis->Cell_prolif GSH_depletion Glutathione Depletion GSH_synthesis Glutathione Synthesis GSH_depletion->GSH_synthesis stimulates Mercap_path->GSH_depletion Protolichesterinic_Acid_Antifungal_Pathway cluster_fungal_cell Fungal Cell (e.g., Candida) PA Protolichesterinic Acid ROS Intracellular ROS Accumulation PA->ROS Mito_dys Mitochondrial Dysfunction PA->Mito_dys Membrane_dam Cell Membrane Damage PA->Membrane_dam Ca_signal Calcium Ion Signaling PA->Ca_signal ROS->Mito_dys contributes to Apoptosis Apoptosis ROS->Apoptosis Mito_dys->ROS enhances Mito_dys->Apoptosis Membrane_dam->Apoptosis Ca_signal->Apoptosis Experimental_Workflow_Troubleshooting cluster_workflow General Experimental Workflow start Start prep_pa Prepare Protolichesterinic Acid Stock Solution start->prep_pa prep_assay Prepare Assay (e.g., cell culture, enzyme mix) start->prep_assay treat Treat with Diluted This compound prep_pa->treat ts_stability Troubleshooting: Stability/Degradation prep_pa->ts_stability prep_assay->treat incubate Incubate treat->incubate ts_solubility Troubleshooting: Solubility/Precipitation treat->ts_solubility measure Measure Endpoint (e.g., viability, absorbance) incubate->measure analyze Analyze Data measure->analyze ts_assay_variance Troubleshooting: Assay Variability measure->ts_assay_variance end End analyze->end

References

Minimizing batch-to-batch variation in Protolichesterinic acid isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the isolation of protolichesterinic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the isolation of this compound, leading to inconsistencies between batches.

Frequently Asked Questions

Q1: What are the primary sources of batch-to-batch variation in this compound isolation?

A1: Batch-to-batch variation in this compound isolation primarily stems from two main areas: the raw lichen material and the extraction and purification process.[1] Natural variability in the lichen itself, including genetic makeup, geographical origin, climate, and harvest time, can significantly alter the concentration of secondary metabolites.[1] Furthermore, inconsistencies in the experimental protocol, such as solvent purity, extraction time, and temperature, can lead to variable yields and purity.[1]

Q2: How should the raw lichen material (Cetraria islandica) be handled and stored to ensure consistency?

A2: Proper handling and storage of the lichen thalli are crucial for minimizing variability. After collection, lichens should be air-dried at room temperature and cleaned of any debris. For long-term storage, it is recommended to keep the desiccated material in a frozen state (-18°C or -20°C) in the dark.[2] This helps to preserve the integrity of the secondary metabolites.[2]

Q3: My final product has low purity. What are the likely contaminants and how can I remove them?

A3: A common challenge in this compound isolation is its co-extraction with other structurally similar paraconic acids, particularly lichesterinic acid.[3][4] These compounds have very similar chemical structures, which makes their separation difficult.[3] Other co-extractants can include depsides and depsidones, such as fumarprotocetraric acid and protocetraric acid.[5] A two-step purification process involving size-exclusion chromatography (e.g., with Sephadex LH20) followed by fast centrifugal partition chromatography has been shown to be effective in achieving high purity.[3]

Q4: The yield of this compound is consistently low. What can I do to improve it?

A4: Low yields can be attributed to several factors. Firstly, ensure that the raw material is finely and consistently ground to maximize the surface area for extraction.[6] The choice of solvent is also critical; while petroleum ether is commonly used in an initial Soxhlet extraction, other solvents like acetone (B3395972) have shown high efficacy for extracting lichen acids.[7] Additionally, prolonged exposure to high temperatures during extraction can lead to the degradation of thermolabile compounds, so it's important to use the lowest effective temperature.[6][8] Finally, significant product loss can occur during purification steps, so optimizing your chromatography conditions is essential.[6]

Q5: How can I prevent the degradation of this compound during and after isolation?

A5: Many natural products are sensitive to heat, light, and oxygen.[9] To prevent degradation, avoid excessive heat during extraction and solvent evaporation.[8] Using a rotary evaporator under reduced pressure is a gentle method for solvent removal. Once isolated, this compound should be stored as a dry, solid powder in a dark, cold environment (ideally at -20°C or -80°C) to maintain its stability.[10]

Data Presentation

The following tables summarize quantitative data related to the isolation of lichen acids, which can serve as a reference for optimizing the isolation of this compound.

Table 1: Comparison of Extraction Methods for Usnic Acid (a proxy for other lichen acids)

Extraction MethodOptimal TimeOptimal SolventYield (mg/g dry weight)
Heat Reflux60 minAcetone4.25 ± 0.08
Ultrasound-Assisted30 minAcetone2.33 ± 0.17
Shaking (Room Temp)60 minAcetone0.97 ± 0.08

Data adapted from a study on Cladonia arbuscula, providing a comparative illustration of method efficiencies.[7]

Table 2: Purity and Recovery from a Two-Step Isolation Protocol for this compound

Isolation StepTechniquePurity AchievedRecovery Rate
Step 1Size-Exclusion Chromatography (Sephadex LH20)Intermediate>50%
Step 2Fast Centrifugal Partition Chromatography>95%>50%

This protocol demonstrates an effective method for achieving high-purity this compound.[3]

Experimental Protocols

Protocol: Soxhlet Extraction of this compound from Cetraria islandica

This protocol describes a standard method for the initial extraction of this compound.

  • Preparation of Lichen Material: a. Thoroughly clean the air-dried thalli of Cetraria islandica to remove any foreign material. b. Grind the dried lichen into a fine, homogenous powder using a laboratory mill.

  • Soxhlet Extraction: a. Accurately weigh a specific amount of the powdered lichen (e.g., 50 g) and place it into a cellulose (B213188) thimble. b. Place the thimble inside the main chamber of the Soxhlet extractor. c. Fill a round-bottom flask with an appropriate volume of petroleum ether (or another suitable solvent like acetone) and add a few boiling chips. d. Assemble the Soxhlet apparatus, ensuring the condenser is properly connected to a cold water supply. e. Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the lichen powder. f. Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.

  • Solvent Evaporation: a. After the extraction is complete, allow the apparatus to cool. b. Carefully dismantle the apparatus and transfer the solvent containing the crude extract to a clean round-bottom flask. c. Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Further Purification: a. The resulting crude extract, which will contain this compound along with other co-extractants, should be subjected to further purification steps, such as column chromatography, to isolate the pure compound.

Mandatory Visualization

Workflow cluster_start Raw Material Preparation cluster_extraction Extraction cluster_purification Purification A Lichen Collection (Cetraria islandica) B Cleaning & Debris Removal A->B C Air Drying B->C D Grinding to Fine Powder C->D E Soxhlet Extraction (Petroleum Ether) D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude Extract F->G H Size-Exclusion Chromatography (Sephadex LH20) G->H I Fraction Collection H->I J Centrifugal Partition Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting Start Inconsistent Batch Results? RawMaterial Raw Material Variation? Start->RawMaterial Check ProcessVariation Process Variation? Start->ProcessVariation Check StandardizeSource Action: Standardize lichen source, harvest time, and storage conditions (-20°C). RawMaterial->StandardizeSource Yes LowYield Low Yield? RawMaterial->LowYield No StandardizeProtocol Action: Strictly control solvent ratio, extraction time, and temperature. Calibrate equipment. ProcessVariation->StandardizeProtocol Yes ProcessVariation->LowYield No LowPurity Low Purity? LowYield->LowPurity No OptimizeExtraction Action: Optimize particle size, solvent choice, and extraction duration. Minimize heat exposure. LowYield->OptimizeExtraction Yes OptimizePurification Action: Employ multi-step purification (e.g., SEC followed by CPC). Analyze for co-eluting compounds. LowPurity->OptimizePurification Yes

Caption: Troubleshooting logic for batch-to-batch variation.

References

Cell culture contamination issues when testing Protolichesterinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Protolichesterinic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I should be aware of when working with this compound?

A1: The most common biological contaminants in cell culture are bacteria, fungi (yeasts and molds), mycoplasma, and viruses.[1][2] Chemical contaminants, such as endotoxins or impurities from the this compound extract itself, can also be a concern.[3] Given that this compound is a natural product, it's crucial to ensure the sterility of your compound stock.[4]

Q2: this compound has antimicrobial properties. Does this mean I don't need to worry about bacterial or fungal contamination?

A2: Not necessarily. This compound does exhibit broad-spectrum antimicrobial activity, which includes effects against various bacteria and fungi.[5][6][7] However, this can be a double-edged sword. The compound might suppress microbial growth to a level where it's not easily visible (e.g., no turbidity or rapid pH change), leading to a low-level, cryptic contamination.[2][8] This low-level contamination can still significantly impact your experimental results by altering cellular metabolism and signaling.[9][10]

Q3: How can mycoplasma contamination specifically affect my experiments with this compound?

A3: This is a critical consideration. This compound is known to affect mitochondrial function by inhibiting oxidative phosphorylation and enhancing glycolysis.[11][12][13] Mycoplasma contamination also severely alters host cell metabolism, including arginine and purine (B94841) metabolism, and disrupts energy supply pathways.[9][14][15][16] Therefore, a mycoplasma infection could either mask or exaggerate the metabolic effects of this compound, making it impossible to accurately interpret your data. For example, both the compound and the contaminant could lead to changes in cellular respiration, confounding the results of metabolic assays.

Q4: Can contamination affect the results of my cytotoxicity assays (e.g., MTT, XTT)?

A4: Absolutely. Bacterial and mycoplasma contaminants possess metabolic activity and can reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability.[17][18][19] This could make this compound appear less cytotoxic than it actually is. Conversely, some contaminants can be cytotoxic themselves, leading to an overestimation of the compound's effect.[17]

Q5: My this compound is dissolved in a solvent like DMSO. Could that be a source of contamination?

A5: While less common than biological contamination, the solvent itself or the process of dissolving the compound can introduce chemical impurities. It is essential to use high-purity, sterile-filtered solvents. Always prepare a "vehicle control" in your experiments (cells treated with the solvent alone at the same concentration used for your compound) to account for any effects of the solvent.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Cause: Low-level, undetected microbial contamination.

Troubleshooting Steps:

  • Immediate Mycoplasma Testing: Mycoplasma is a common culprit for inconsistent results as it's not visible by standard microscopy.[15] Use a PCR-based detection kit for rapid and sensitive results.

  • Comprehensive Contaminant Screening: If mycoplasma is not detected, perform broader screening.

    • Bacteria/Fungi: Plate a sample of your cell culture supernatant on nutrient agar (B569324) and incubate. Any growth indicates contamination.

    • Visual Inspection: Carefully re-examine your cultures under a high-magnification microscope for any signs of motile bacteria or filamentous fungi.

  • Sterility Check of Reagents: Test all your reagents (media, serum, this compound stock) for sterility by incubating a small aliquot in antibiotic-free medium.[4]

  • Review Aseptic Technique: Reinforce strict aseptic technique with all laboratory personnel.

Issue 2: Unexpected Changes in Cellular Metabolism (e.g., altered glycolysis or oxygen consumption) in Control Groups

Possible Cause: Mycoplasma or viral contamination.

Troubleshooting Steps:

  • Mycoplasma and Virus Testing: As both can significantly alter host cell metabolism, it is crucial to test for their presence.[9][20][21][22]

    • Mycoplasma: Use PCR-based detection.

    • Viruses: May require specialized testing such as specific PCR assays.

  • Discard and Restart: If contamination is confirmed, it is highly recommended to discard the contaminated cell line and start a new culture from a frozen stock that has been tested and confirmed to be clean.

  • Decontaminate Equipment: Thoroughly decontaminate incubators, biosafety cabinets, and any shared equipment to prevent cross-contamination.[23]

Issue 3: Visible Contamination (Turbidity, Color Change, Filaments)

Possible Cause: Gross bacterial or fungal contamination.

Troubleshooting Steps:

  • Immediate Disposal: Do not attempt to salvage the culture. The high concentration of contaminants and their metabolic byproducts will have irreversibly altered the cells.[24]

  • Isolate and Decontaminate: Immediately remove the contaminated flasks from the incubator to prevent the spread to other cultures.[23] Thoroughly clean and decontaminate the incubator and biosafety cabinet.

  • Identify the Source: Review your recent cell culture activities to pinpoint the likely source of contamination (e.g., a non-sterile reagent, a lapse in aseptic technique).

Data Presentation

Table 1: Common Biological Contaminants and Their Potential Impact on this compound Experiments

ContaminantKey IndicatorsPotential Interference with this compound StudiesRecommended Detection Method
Bacteria Rapid drop in pH (media turns yellow), turbidity, visible motile particles under microscope.May be suppressed by this compound, leading to low-level contamination. Can interfere with viability assays.Microscopy, plating on nutrient agar.
Fungi (Yeast/Mold) Gradual pH increase (media turns pink), turbidity (yeast), visible filamentous structures (mold).Can alter cellular signaling pathways.[10][25] May be suppressed by this compound's antifungal properties.Microscopy, plating on fungal medium.
Mycoplasma No visible signs of contamination. May cause reduced cell proliferation or changes in morphology.Severely alters host cell metabolism (energy, amino acid, and nucleic acid pathways), directly confounding the metabolic effects of this compound.[9][15]PCR, ELISA, DNA staining.
Viruses Generally no visible signs. May lead to changes in cell morphology or lysis in some cases.Alters host cell metabolism (glycolysis, lipid synthesis) and signaling pathways to favor viral replication.[20][21][22]Specific PCR assays, electron microscopy.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for using a commercial PCR-based mycoplasma detection kit. Always refer to the manufacturer's specific instructions.

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without antibiotics.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new sterile tube. This will be your test sample.

  • DNA Extraction (if required by kit):

    • Follow the kit's instructions for DNA extraction from the supernatant. This step is crucial to release any mycoplasma DNA.

  • PCR Amplification:

    • Prepare the PCR reaction mix in a sterile PCR tube, including the PCR master mix, primers (provided in the kit), and your extracted DNA sample.

    • Be sure to include a positive control (mycoplasma DNA, often provided) and a negative control (sterile water).

  • Thermocycling:

    • Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.

  • Gel Electrophoresis:

    • Prepare a 1.5-2% agarose (B213101) gel with a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative).

    • Load your PCR products (negative control, positive control, and samples) into the wells of the gel.

    • Run the gel until the dye front has migrated sufficiently.

  • Result Interpretation:

    • Visualize the DNA bands under UV light.

    • The positive control should show a band of a specific size (indicated in the kit manual).

    • The negative control should show no band.

    • If your sample shows a band of the same size as the positive control, your culture is positive for mycoplasma.

Protocol 2: Sterility Testing of this compound Stock Solution
  • Preparation:

    • In a biosafety cabinet, prepare two sterile 25 cm² culture flasks.

    • Label one "Test" and the other "Negative Control."

  • Inoculation:

    • To both flasks, add 10 mL of sterile, antibiotic-free cell culture medium.

    • To the "Test" flask, add a small volume (e.g., 10-20 µL) of your concentrated this compound stock solution.

  • Incubation:

    • Incubate both flasks under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 3-5 days.

  • Observation:

    • Check the flasks daily for any signs of microbial growth (turbidity, color change).

  • Interpretation:

    • No Growth: If both flasks remain clear, your stock solution is sterile.

    • Growth in Test Flask Only: If the "Test" flask becomes contaminated while the "Negative Control" remains clear, your this compound stock is the source of contamination. Discard it and prepare a new, sterile stock.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent Results Start Inconsistent/Non-Reproducible Data with this compound Q1 Perform Mycoplasma Test (PCR) Start->Q1 A1_pos Mycoplasma Positive Q1->A1_pos Positive A1_neg Mycoplasma Negative Q1->A1_neg Negative Action1 Discard Culture & Reagents. Start from Clean Stock. Decontaminate Equipment. A1_pos->Action1 Q2 Screen for Bacteria/Fungi (Microscopy & Plating) A1_neg->Q2 A2_pos Contamination Found Q2->A2_pos Positive A2_neg No Contamination Found Q2->A2_neg Negative A2_pos->Action1 Q3 Test Reagent Sterility (e.g., Compound Stock) A2_neg->Q3 End Review Aseptic Technique & Experimental Protocol Q3->End

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Potential Confounding Metabolic Effects PA This compound Mito Mitochondrial Function PA->Mito Inhibits Oxidative Phosphorylation Glycolysis Glycolysis PA->Glycolysis Enhances Myco Mycoplasma Contamination Cell_Metabolism Overall Cell Metabolism Myco->Cell_Metabolism Alters Amino Acid & Nucleic Acid Synthesis Mito->Cell_Metabolism Glycolysis->Cell_Metabolism Results Experimental Readout (e.g., Viability, Respiration) Cell_Metabolism->Results

Caption: Overlapping effects of this compound and mycoplasma.

G cluster_2 Signaling Pathways Affected by this compound PA This compound FASN Fatty Acid Synthase (FASN) PA->FASN Inhibits HER2 HER2 Receptor FASN->HER2 Downregulates ERK ERK1/2 Pathway HER2->ERK Activates AKT AKT Pathway HER2->AKT Activates Proliferation Cell Proliferation ERK->Proliferation Promotes AKT->Proliferation Promotes

Caption: Signaling pathways influenced by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Protolichesterinic Acid and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of protolichesterinic acid, a naturally occurring lichen metabolite, and ciprofloxacin (B1669076), a broad-spectrum synthetic fluoroquinolone antibiotic. The following sections present a compilation of experimental data, detailed methodologies for key antimicrobial assays, and visualizations to elucidate mechanisms of action and experimental workflows.

Quantitative Antimicrobial Activity: A Side-by-Side Comparison

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The data presented below summarizes the MIC values for this compound and ciprofloxacin against a range of pathogenic bacteria. It is important to note that lower MIC values indicate higher antimicrobial potency.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Klebsiella pneumoniae0.25[2]0.047 - >32[3]
Vibrio cholerae0.5[2]0.003 - 1.5[4][5][6]
Staphylococcus aureus (MRSA)8[2]0.6 - >32[2]
Escherichia coliActive (MIC not specified)[7]0.013 - >32[2]
Pseudomonas aeruginosaActive (MIC not specified)[7]0.15 - >512[2][8]

Key Observations:

  • This compound demonstrates significant antibacterial activity, particularly against Klebsiella pneumoniae and Vibrio cholerae, with reported MIC values of 0.25 µg/mL and 0.5 µg/mL, respectively.[2]

  • Ciprofloxacin exhibits potent activity against a broad spectrum of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[9] Its activity against Vibrio cholerae is also notable, with MIC values reported to be as low as 0.003 µg/mL.[4]

  • Against methicillin-resistant Staphylococcus aureus (MRSA), both compounds show activity, with this compound having a reported MIC of 8 µg/mL.[2] Ciprofloxacin's effectiveness against MRSA can be variable, with MICs ranging from susceptible to highly resistant.[2]

  • It is noteworthy that one study has suggested that this compound exhibits stronger antibacterial effects against Klebsiella pneumoniae and Vibrio cholerae than ciprofloxacin.

Mechanisms of Action: A Tale of Two Pathways

The ways in which this compound and ciprofloxacin inhibit bacterial growth are fundamentally different, targeting distinct cellular processes.

This compound: The precise antibacterial mechanism of this compound is not yet fully elucidated. However, studies on its antifungal properties reveal that it induces the accumulation of intracellular reactive oxygen species (ROS) and triggers mitochondria-mediated apoptosis, leading to fungal cell death.[10] It is plausible that a similar mechanism involving oxidative stress and programmed cell death contributes to its antibacterial activity.

Ciprofloxacin: Ciprofloxacin, a member of the fluoroquinolone class, acts by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][11][12][13] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[12][13] By inhibiting these enzymes, ciprofloxacin prevents the separation of bacterial DNA during cell division, leading to DNA damage and ultimately, bacterial cell death.[9]

cluster_Protolichesterinic_Acid This compound cluster_Ciprofloxacin Ciprofloxacin PA Protolichesterinic Acid ROS Increased Reactive Oxygen Species (ROS) PA->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Apoptosis Apoptosis Mito->Apoptosis Leads to Cipro Ciprofloxacin Gyrase DNA Gyrase Cipro->Gyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits Replication DNA Replication & Repair Death Bacterial Cell Death Replication->Death Inhibition leads to

Caption: Comparative Mechanisms of Action.

Experimental Protocols: Determining Antimicrobial Susceptibility

The following are detailed methodologies for the two most common assays used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or ciprofloxacin) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

start Start prep_agent Prepare Serial Dilutions of Antimicrobial start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow.

Agar (B569324) Disc Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disc.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disc Application: Paper discs impregnated with a known concentration of the antimicrobial agent (this compound or ciprofloxacin) are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disc where bacterial growth has been inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum streak_plate Streak Inoculum on Agar Plate prep_inoculum->streak_plate apply_discs Apply Antimicrobial Discs streak_plate->apply_discs incubate Incubate Plate apply_discs->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Caption: Agar Disc Diffusion Workflow.

References

A Comparative Analysis of the Antifungal Efficacy of Protolichesterinic Acid and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This guide provides a comparative analysis of protolichesterinic acid, a naturally occurring lichen metabolite, and amphotericin B, a cornerstone of antifungal therapy. We present a synthesis of available in vitro efficacy data, detailed experimental protocols for susceptibility testing, and a visual representation of their distinct mechanisms of action.

Quantitative Efficacy Against Fungal Strains

The in vitro antifungal activities of this compound and amphotericin B have been evaluated against various clinically relevant fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data, primarily determined by the broth microdilution method.

It is important to note that a key study providing a direct comparison of this compound and amphotericin B against Candida species has been retracted.[1] While the data is presented here for its informational value, it should be interpreted with caution.

Table 1: Comparative Antifungal Activity against Candida Species (µg/mL)
Fungal StrainThis compound (MIC)This compound (MFC)Amphotericin B (MIC)
Candida albicans8161
Candida tropicalis240.5
Candida glabrata16322
Candida parapsilosis481

Data for this compound and the direct comparison with Amphotericin B in this table are derived from a retracted study and should be viewed with caution.

Table 2: Antifungal Activity against Trichophyton rubrum (µg/mL)
CompoundMinimum Inhibitory Concentration (MIC) Range
This compoundData not available in a direct comparative study
Amphotericin B0.5 - 8

Experimental Protocols

The data presented in this guide were primarily obtained using the broth microdilution method, a standardized technique for determining the in vitro susceptibility of fungi to antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols for yeasts (M27-A3) and filamentous fungi (M38-A2).

Broth Microdilution Method for Yeasts (CLSI M27-A3) - Abridged Protocol

This protocol is a summary of the reference method for testing the susceptibility of Candida species.

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS acid is the standard medium.[2]

  • Antifungal Agent Preparation: The antifungal agents are serially diluted, typically twofold, in the RPMI 1640 medium within a 96-well microtiter plate.[2]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: The wells of the microtiter plate containing the diluted antifungal agents are inoculated with the standardized yeast suspension. The plate is then incubated at 35°C for 24 to 48 hours.[2]

  • Reading the Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (which contains no antifungal agent).

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2) - Abridged Protocol

This protocol is a summary of the reference method for testing the susceptibility of filamentous fungi like Trichophyton rubrum.

  • Medium Preparation: Similar to the yeast protocol, RPMI 1640 is the recommended medium.[3][4]

  • Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in the microtiter plates.[3][4]

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture. The suspension is adjusted spectrophotometrically to a specific transmittance and then diluted to the desired final inoculum concentration.

  • Inoculation and Incubation: The microtiter plates are inoculated with the conidial suspension and incubated at a specified temperature (e.g., 28°C to 35°C) for a defined period, which can be several days depending on the fungus.[5]

  • Reading the Results: The MIC is determined as the lowest concentration of the antifungal that shows no visible growth or a predefined level of growth inhibition.[5]

Visualizing the Mechanisms of Action

The antifungal effects of this compound and amphotericin B are mediated by distinct molecular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

This compound's Proposed Mechanism of Action

This compound is believed to induce fungal cell death through a multi-faceted process involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the initiation of apoptosis.[6][7]

protolichesterinic_acid_mechanism cluster_cell Fungal Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Dysfunction ROS Increased ROS Production Mitochondrion->ROS Apoptosis Apoptosis ROS->Apoptosis Triggers Cell Death Cell Death Apoptosis->Cell Death

Proposed mechanism of this compound.
Amphotericin B's Mechanism of Action

Amphotericin B's primary mode of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of essential cellular contents, ultimately leading to cell death.[8][9][10][11]

amphotericin_b_mechanism cluster_membrane Fungal Cell Membrane Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Pore Formation Pore Formation Ergosterol->Pore Formation Forms complex leading to Ion Leakage K+, Na+ Leakage Pore Formation->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death

Mechanism of action of amphotericin B.
Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

broth_microdilution_workflow Start Start Prepare Antifungal Dilutions Prepare Antifungal Dilutions Start->Prepare Antifungal Dilutions Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antifungal Dilutions->Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results (Visual/Spectrophotometric) Read Results (Visual/Spectrophotometric) Incubate->Read Results (Visual/Spectrophotometric) Determine MIC Determine MIC Read Results (Visual/Spectrophotometric)->Determine MIC

Broth microdilution experimental workflow.

References

A Comparative Analysis of Protolichesterinic Acid and Other Bioactive Lichen-Derived Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites have long been a focal point of natural product research, offering a rich chemical diversity with significant therapeutic potential. Among these, a variety of lichen acids have demonstrated promising biological activities, particularly in the realms of oncology and microbiology. This guide provides a comparative overview of protolichesterinic acid and other notable lichen-derived acids—usnic acid, atranorin, and gyrophoric acid—supported by experimental data to aid in research and development efforts.

Comparative Biological Activity: A Quantitative Overview

The following table summarizes the cytotoxic and antimicrobial activities of selected lichen acids. It is important to note that IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary between studies due to different cell lines, microbial strains, and experimental conditions.

Lichen AcidBiological ActivityTarget/Cell LineIC50/MIC (µM)Reference
This compound AnticancerT-47D (Breast Cancer)Not explicitly provided, but inhibits DNA synthesis[1]
AnticancerCapan-2 (Pancreatic Cancer)Not explicitly provided, but inhibits DNA synthesis[1]
AntimicrobialKlebsiella pneumoniae0.25 µg/mLNot explicitly provided
AntimicrobialVibrio cholerae0.5 µg/mLNot explicitly provided
AntifungalTrichophyton rubrum0.12 µg/mLNot explicitly provided
Usnic Acid AnticancerA2780 (Ovarian Cancer)3.8[2]
AnticancerMCF-7 (Breast Cancer)6.8[2]
AnticancerA549 (Lung Cancer)65.3[3]
AnticancerHCT116 (Colon Cancer)~29 (10 µg/mL)[4]
Atranorin AnticancerMDA-MB-231 (Breast Cancer)5.36[5]
AnticancerMCF-7 (Breast Cancer)7.55[5]
AnticancerA549 (Lung Cancer)80% viability loss at 67 µM (25 µg/mL)[6]
Gyrophoric Acid AnticancerHL-60 (Leukemia)Antiproliferative at 100 µM[7]
AnticancerA2780 (Ovarian Cancer)Antiproliferative at 100 µM[7]
AnticancerU2OS (Osteosarcoma)IC50 of 6.25 µg/mL (~13.3 µM)[8]

Key Signaling Pathways in Cancer

Lichen acids exert their anticancer effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound: This acid has been shown to inhibit fatty acid synthase (FASN), a key enzyme in cancer cell metabolism.[3] Its activity also leads to the downregulation of the ERK1/2 and AKT signaling pathways, which are critical for cell proliferation and survival.[3] Furthermore, this compound is processed in cancer cells via the mercapturic acid pathway, which involves conjugation with glutathione.

Protolichesterinic_Acid_Pathway Protolichesterinic_Acid This compound FASN FASN (Fatty Acid Synthase) Protolichesterinic_Acid->FASN inhibits HER2 HER2 Protolichesterinic_Acid->HER2 downregulates Mercapturic_Pathway Mercapturic Acid Pathway Protolichesterinic_Acid->Mercapturic_Pathway processed via Proliferation Cell Proliferation & Survival FASN->Proliferation AKT AKT HER2->AKT ERK1_2 ERK1/2 HER2->ERK1_2 AKT->Proliferation ERK1_2->Proliferation Glutathione_Conjugation Glutathione Conjugation Mercapturic_Pathway->Glutathione_Conjugation Usnic_Acid_Pathway Usnic_Acid Usnic Acid VEGFR2 VEGFR2 Usnic_Acid->VEGFR2 inhibits Beta_Catenin_AP1 β-catenin & AP-1 Signaling Usnic_Acid->Beta_Catenin_AP1 inhibits AMPK AMPK Usnic_Acid->AMPK activates AKT_ERK AKT & ERK1/2 Pathways VEGFR2->AKT_ERK Angiogenesis Angiogenesis & Tumor Growth AKT_ERK->Angiogenesis Proliferation_Metastasis Proliferation & Metastasis Beta_Catenin_AP1->Proliferation_Metastasis ER_Stress ER Stress AMPK->ER_Stress induces Atranorin_Pathway Atranorin Atranorin Beta_Catenin_Nuclear_Import β-catenin Nuclear Import Atranorin->Beta_Catenin_Nuclear_Import inhibits KITENIN_AP1 KITENIN-mediated AP-1 Activity Atranorin->KITENIN_AP1 downregulates Wnt_Signaling Wnt/β-catenin Signaling Beta_Catenin_Nuclear_Import->Wnt_Signaling Tumorigenesis Tumorigenesis Wnt_Signaling->Tumorigenesis Cell_Motility Cell Motility KITENIN_AP1->Cell_Motility Gyrophoric_Acid_Pathway Gyrophoric_Acid Gyrophoric Acid Topoisomerase_I Topoisomerase I Gyrophoric_Acid->Topoisomerase_I inhibits p53_p21_Pathway p53/p21 Pathway Gyrophoric_Acid->p53_p21_Pathway activates DNA_Replication DNA Replication Topoisomerase_I->DNA_Replication Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis p53_p21_Pathway->Cell_Cycle_Arrest_Apoptosis Comparative_Workflow Start Start: Select Lichen Acids (Protolichesterinic, Usnic, Atranorin, Gyrophoric) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial Data_Analysis_Cyto Data Analysis: Calculate IC50 Values Cytotoxicity->Data_Analysis_Cyto Data_Analysis_Micro Data Analysis: Determine MIC Values Antimicrobial->Data_Analysis_Micro Mechanism Mechanism of Action Studies (Western Blot, Reporter Assays) Data_Analysis_Cyto->Mechanism Comparison Comparative Analysis & Reporting Data_Analysis_Micro->Comparison Pathway_Mapping Signaling Pathway Mapping Mechanism->Pathway_Mapping Pathway_Mapping->Comparison

References

Validating the 5-Lipoxygenase Inhibitory Activity of Protolichesterinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 5-lipoxygenase (5-LOX) inhibitory activity of protolichesterinic acid, a naturally occurring lichen metabolite. By objectively comparing its performance with well-established 5-LOX inhibitors and presenting supporting experimental frameworks, this document serves as a valuable resource for research and development in inflammatory and allergic diseases.

Introduction to 5-Lipoxygenase Inhibition

The enzyme 5-lipoxygenase is a crucial component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The 5-LOX pathway is implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases. Consequently, the inhibition of 5-LOX represents a significant therapeutic strategy for developing novel anti-inflammatory drugs. This compound, an aliphatic α-methylene-γ-lactone isolated from lichens such as Cetraria islandica, has been identified as an inhibitor of this key enzyme.[1][3]

Quantitative Comparison of 5-LOX Inhibitors

The efficacy of 5-LOX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the biological process by 50%. The following table summarizes the IC50 values for this compound and other well-characterized 5-LOX inhibitors. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the enzyme source (e.g., human, rat, porcine) and the assay type (e.g., cell-free, cell-based).

CompoundTypeAssay SystemIC50 (µM)Reference(s)
This compound Natural ProductPorcine Leukocytes (in vitro)~ 4.0[1]
Zileuton (B1683628) SyntheticRat PMNL (Leukotriene B4 biosynthesis)0.4[4]
Human PMNL (Leukotriene B4 biosynthesis)0.4[4]
Human Whole Blood0.9[4]
NDGA (Nordihydroguaiaretic acid) Natural ProductHuman Recombinant 5-LOX0.1 - 10[5]
AKBA (Acetyl-11-keto-β-boswellic acid) Natural ProductCell-free (purified human 5-LOX)3.0[6]
Intact Human Neutrophils1.5 - 8.8[6]

PMNL: Polymorphonuclear Leukocytes

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the methods for its validation, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing inhibitor potency.

5_LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids cPLA2 cPLA₂ AA Arachidonic Acid (AA) cPLA2->AA release FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) LTA4H->LTB4 LTC4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTC4S->LTC4 Inflammation Pro-inflammatory Responses LTB4->Inflammation LTC4->Inflammation Inhibitor This compound & Other 5-LOX Inhibitors Inhibitor->LOX5

The 5-Lipoxygenase signaling pathway and point of inhibition.

Experimental_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) incubate 2. Incubation (Enzyme + Inhibitor) prep->incubate initiate 3. Reaction Initiation (Add Substrate - Arachidonic Acid) incubate->initiate stop 4. Reaction Termination initiate->stop quantify 5. Product Quantification (e.g., LTB₄ via HPLC or ELISA) stop->quantify analyze 6. Data Analysis (Calculate % Inhibition, Determine IC₅₀) quantify->analyze

References

In Vivo Validation of Protolichesterinic Acid's Anti-inflammatory Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo experimental data on the anti-inflammatory properties of Protolichesterinic acid is limited in publicly available scientific literature. This guide provides a comparative analysis based on its established in vitro mechanism of action and the in vivo anti-inflammatory effects of compounds with a similar mechanistic profile. The experimental data and protocols presented for these comparator compounds serve as a predictive framework for the potential in vivo validation of this compound.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a naturally occurring γ-lactone derived from various lichen species, notably Cetraria islandica.[1] Its biological activities have been a subject of interest, with established antimicrobial and antifungal properties.[1] Of particular relevance to inflammation, in vitro studies have demonstrated that this compound is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] This selective inhibition of 5-LOX, with minimal effect on cyclooxygenase (COX) pathways, suggests a targeted anti-inflammatory potential, possibly with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]

This guide compares the known in vitro activity of this compound with the established in vivo anti-inflammatory performance of other 5-LOX inhibitors: Zileuton , Caffeic Acid Phenethyl Ester (CAPE) , and Nordihydroguaiaretic Acid (NDGA) . By examining the efficacy of these mechanistically similar compounds in preclinical models of inflammation, we can extrapolate the potential in vivo activity of this compound and provide a framework for its future investigation.

Mechanistic Overview: The 5-Lipoxygenase Pathway in Inflammation

The anti-inflammatory potential of this compound and its comparators lies in their ability to inhibit the 5-lipoxygenase pathway. This pathway is a critical component of the arachidonic acid cascade, which produces a variety of lipid mediators that regulate inflammation.

5-Lipoxygenase_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX / FLAP PLA2 Phospholipase A2 5-LOX 5-Lipoxygenase FLAP FLAP Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammatory Effects Chemotaxis Increased Vascular Permeability Bronchoconstriction Leukotriene B4 (LTB4)->Inflammatory Effects Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammatory Effects This compound This compound This compound->5-LOX Comparator Compounds\n(Zileuton, CAPE, NDGA) Comparator Compounds (Zileuton, CAPE, NDGA) Comparator Compounds\n(Zileuton, CAPE, NDGA)->5-LOX

Figure 1: Simplified 5-Lipoxygenase Signaling Pathway.

Comparative In Vitro Potency

While direct comparative studies are lacking, the available data indicates this compound is a potent 5-LOX inhibitor.

CompoundTargetAssay SystemIC50
This compound 5-LipoxygenasePorcine LeucocytesPotent Inhibition (Specific IC50 not stated)[2]
Zileuton 5-LipoxygenaseHuman Whole Blood~0.46 µg/mL[3]
Caffeic Acid Phenethyl Ester (CAPE) Nitric Oxide ProductionRAW 264.7 Macrophages4.80 µM[4]
Nordihydroguaiaretic Acid (NDGA) 5-Lipoxygenase-Potent Inhibitor[5]

Comparative In Vivo Anti-inflammatory Efficacy

The following tables summarize the in vivo anti-inflammatory activity of the comparator compounds in two standard, acute inflammation models: carrageenan-induced paw edema and arachidonic acid-induced ear edema. These models are relevant for assessing the activity of 5-LOX inhibitors.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to screen for anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, with the late phase being sensitive to lipoxygenase inhibitors.

CompoundAnimal ModelDoseRouteTime Point% Inhibition of EdemaReference
Zileuton Mice31.81 mg/kg (ED50)p.o.-50% (inhibition of writhing)Noted to be effective against carrageenan-induced hyperalgesia
Caffeic Acid Phenethyl Ester (CAPE) Rats10 mg/kgi.p.4 hoursSignificant reduction in paw volume[6][7]
30 mg/kgi.p.4 hoursStrong reduction, comparable to indomethacin[6][7]
Mice30 mg/kgi.p.-Prevented increase in IL-1β by 36%[4]
Arachidonic Acid/TPA-Induced Ear Edema in Mice

Topical application of arachidonic acid (AA) or 12-O-tetradecanoylphorbol-13-acetate (TPA) induces a rapid and robust inflammatory response, characterized by edema. This model is particularly sensitive to inhibitors of arachidonic acid metabolism, including 5-LOX inhibitors.

CompoundAnimal ModelDoseRoute% Inhibition of EdemaReference
Zileuton Mice--Inhibits AA-induced ear edema[3]
Nordihydroguaiaretic Acid (NDGA) Mice0.5 - 2.0 mg/earTopical63% (Maximal Inhibition)[8]
10 - 100 mg/kgp.o.47% (Maximal Inhibition)[8]
15 µmolTopicalSignificant reduction[9]
25 µmolTopicalSignificant reduction[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo models discussed.

Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating acute anti-inflammatory activity.

Carrageenan_Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Measurement Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (Overnight, water ad libitum) Acclimatization->Fasting Grouping Random Grouping (Vehicle, Test Compound, Positive Control) Fasting->Grouping Baseline Measure Baseline Paw Volume (Plethysmometer) Grouping->Baseline Dosing Administer Vehicle, Test Compound, or Positive Control (e.g., p.o., i.p.) Baseline->Dosing Induction Inject Carrageenan (e.g., 1% in saline) sub-plantar into right hind paw Dosing->Induction Measurement Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Figure 2: Experimental workflow for Carrageenan-Induced Paw Edema.

Detailed Steps:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are fasted overnight with free access to water and randomly divided into control, standard, and test groups.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., this compound), vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Arachidonic Acid-Induced Ear Edema

This model is specific for agents that interfere with the arachidonic acid cascade.

Detailed Steps:

  • Animal Grouping: Mice are randomly assigned to control, standard, and test groups.

  • Compound Administration: The test compound can be administered topically to the ear surface or systemically (p.o. or i.p.) at a specified time before the induction of inflammation.

  • Induction of Edema: A solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied to both the inner and outer surfaces of the right ear. The left ear typically receives the vehicle alone.

  • Measurement of Edema: After a set period (e.g., 1 hour), animals are euthanized, and a standard-sized biopsy is taken from both ears using a metal punch. The weight of the biopsies is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear biopsies. The percentage inhibition of edema is then calculated for each test group relative to the vehicle control.

Conclusion and Future Directions

This compound demonstrates a clear in vitro inhibitory effect on 5-lipoxygenase, a key enzyme in the inflammatory cascade. This mechanistic profile is shared by compounds such as Zileuton, Caffeic Acid Phenethyl Ester, and Nordihydroguaiaretic Acid, all of which have confirmed in vivo anti-inflammatory activity in preclinical models. The data from these comparator compounds strongly suggest that this compound is a promising candidate for in vivo anti-inflammatory efficacy.

Future research should focus on direct in vivo validation of this compound's anti-inflammatory properties using established models like carrageenan-induced paw edema and arachidonic acid-induced ear edema. Dose-response studies will be crucial to determine its potency and therapeutic window. Furthermore, investigating its effects on downstream inflammatory mediators, such as leukotriene levels and cytokine expression, in these models will provide a more comprehensive understanding of its mechanism of action in vivo. Such studies are warranted to explore the potential of this compound as a novel, targeted anti-inflammatory agent.

References

Head-to-head comparison of Protolichesterinic acid and synthetic anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anti-inflammatory agents, researchers are increasingly turning to natural sources. Protolichesterinic acid, a naturally occurring compound found in lichens such as Cetraria islandica, has garnered attention for its potential therapeutic properties. This guide provides a comprehensive head-to-head comparison of this compound with established synthetic anti-inflammatory drugs, focusing on their mechanisms of action, efficacy, and supporting experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits anti-inflammatory potential, primarily through the inhibition of lipoxygenase pathways. However, a significant gap exists in the scientific literature regarding its direct quantitative comparison with synthetic anti-inflammatory drugs in standardized assays. Synthetic drugs, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802), have well-documented mechanisms of action, primarily centered on the inhibition of cyclooxygenase (COX) enzymes, and a wealth of quantitative data on their efficacy.

This comparison guide will present the available data for both this compound and representative synthetic anti-inflammatory drugs. While a direct quantitative comparison for this compound is limited, this guide will provide a framework for understanding its potential and highlight the need for further research.

Mechanism of Action: A Tale of Two Pathways

The inflammatory response is a complex biological process involving multiple signaling pathways. This compound and synthetic anti-inflammatory drugs exert their effects by targeting different key players in this cascade.

This compound: Targeting the Lipoxygenase Pathway

Current research suggests that the primary anti-inflammatory mechanism of this compound involves the inhibition of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX). These enzymes are responsible for the production of leukotrienes and other lipid mediators that play a crucial role in inflammation. By inhibiting these enzymes, this compound can potentially reduce the inflammatory response. Some studies also suggest that it may have immunomodulatory properties, influencing cytokine secretion, though the precise mechanisms and quantitative effects are not yet well-defined.[1][2]

Synthetic Anti-Inflammatory Drugs: The COX Inhibition Paradigm

The majority of synthetic anti-inflammatory drugs, particularly NSAIDs, function by inhibiting the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the stomach lining.[3][4]

  • COX-2: This isoform is typically induced during inflammation and is responsible for producing prostaglandins (B1171923) that mediate pain and swelling.[3][4]

By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammation and pain.[4][5] The selectivity of NSAIDs for COX-1 versus COX-2 influences their efficacy and side-effect profile.

dot graph "Mechanisms_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Protolichesterinic_Acid" { label="this compound"; bgcolor="#F1F3F4"; "this compound" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5-LOX" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "12-LOX" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Leukotrienes" [fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation_PA" [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_Synthetic_NSAIDs" { label="Synthetic NSAIDs (e.g., Ibuprofen, Diclofenac)"; bgcolor="#F1F3F4"; "Synthetic NSAIDs" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COX-1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "COX-2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation_NSAIDs" [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

} } Caption: Comparative mechanisms of action.

Quantitative Performance Metrics

A direct quantitative comparison of the anti-inflammatory potency of this compound and synthetic drugs is hampered by the limited availability of IC50 values for this compound in key inflammatory assays. The following tables summarize the available data for the synthetic NSAIDs, ibuprofen and diclofenac.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 12800.15[1]
Diclofenac 0.0760.0262.9[1]
This compound Data not availableData not availableData not available

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1.

Table 2: Nitric Oxide (NO) Production Inhibition

CompoundCell LineStimulantIC50
Ibuprofen Rat primary cerebellar glial cellsLPS + INFγ0.76 mM[6]
Diclofenac Data not availableData not availableData not available
This compound Data not availableData not availableData not available

Nitric oxide is a key inflammatory mediator, and its inhibition is a measure of anti-inflammatory activity.

Table 3: Cytokine Inhibition

CompoundCytokineCell LineStimulantIC50 / % Inhibition
Diclofenac TNF-αHepG2 cellsTNF-αDampened NF-κB translocation[7]
Diclofenac IL-6Data not availableData not availableData not available
Ibuprofen TNF-α, IL-6Data not availableData not availableData not available
This compound IL-10, IL-12p40Human monocyte-derived dendritic cells-Upregulated secretion (inactive as a purified compound)[1]

Cytokines like TNF-α and IL-6 are crucial signaling molecules in the inflammatory process.

Signaling Pathway Modulation

The anti-inflammatory effects of these compounds are ultimately mediated through their influence on intracellular signaling pathways, with the NF-κB pathway being a central regulator of inflammation.

This compound and NF-κB

While direct evidence of this compound's effect on the NF-κB pathway in an inflammatory context is limited, the inhibition of upstream inflammatory mediators suggests a potential indirect influence. Further research is needed to elucidate its precise role in modulating this critical pathway.

Synthetic NSAIDs and NF-κB

Several NSAIDs, including diclofenac, have been shown to inhibit the activation of the NF-κB signaling pathway.[7] This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus where it would otherwise promote the transcription of pro-inflammatory genes.

dot graph "NF_kB_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Inflammatory Stimuli" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "IKK" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IkB" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NF-kB" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleus" [shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pro-inflammatory Genes" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammation" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Diclofenac" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Inflammatory Stimuli" -> "IKK" [label="Activates"]; "IKK" -> "IkB" [label="Phosphorylates"]; "IkB" -> "NF-kB" [label="Releases"]; "NF-kB" -> "Nucleus" [label="Translocates to"]; "Nucleus" -> "Pro-inflammatory Genes" [label="Activates Transcription of"]; "Pro-inflammatory Genes" -> "Inflammation" [label="Leads to"]; "Diclofenac" -> "IKK" [label="Inhibits", style=dashed]; } Caption: Simplified NF-κB signaling pathway and a point of inhibition by Diclofenac.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro anti-inflammatory assays are provided below.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically detected by monitoring the oxidation of a substrate.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid, the substrate for COX, is added to initiate the reaction.

    • The formation of prostaglandin (B15479496) G2 (PGG2), the initial product, is measured using a detection reagent that produces a fluorescent or colored product.

    • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control without the compound.

    • The IC50 value is determined from a dose-response curve.

dot graph "COX_Inhibition_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate COX enzyme\nwith test compound"]; "Add_Substrate" [label="Add Arachidonic Acid"]; "Measure" [label="Measure product formation\n(fluorometric/colorimetric)"]; "Calculate" [label="Calculate % Inhibition\nand IC50"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Incubate" -> "Add_Substrate" -> "Measure" -> "Calculate" -> "End"; } Caption: Workflow for in vitro COX inhibition assay.

2. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Principle: The amount of NO produced by macrophages is determined by measuring the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Macrophage cells (e.g., RAW 264.7) are cultured in a multi-well plate.

    • The cells are pre-treated with various concentrations of the test compound.

    • The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

    • After a specific incubation period, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo dye.

    • The absorbance of the colored product is measured using a spectrophotometer, and the concentration of nitrite is determined from a standard curve.

    • The percentage of NO production inhibition is calculated.

dot graph "NO_Production_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Culture_Cells" [label="Culture Macrophages"]; "Pre-treat" [label="Pre-treat with\ntest compound"]; "Stimulate" [label="Stimulate with LPS"]; "Collect_Supernatant" [label="Collect Supernatant"]; "Griess_Reaction" [label="Perform Griess Reaction"]; "Measure_Absorbance" [label="Measure Absorbance"]; "Calculate" [label="Calculate % Inhibition"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Culture_Cells" -> "Pre-treat" -> "Stimulate" -> "Collect_Supernatant" -> "Griess_Reaction" -> "Measure_Absorbance" -> "Calculate" -> "End"; } Caption: Workflow for nitric oxide production assay.

3. Cytokine (TNF-α and IL-6) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

  • Principle: The concentration of specific cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are cultured and pre-treated with the test compound.

    • The cells are stimulated with an inflammatory agent (e.g., LPS) to induce cytokine production.

    • After incubation, the cell culture supernatant is collected.

    • An ELISA is performed using specific antibodies against the target cytokine (TNF-α or IL-6).

    • The concentration of the cytokine is determined by measuring the absorbance of the final colored product and comparing it to a standard curve.

    • The percentage of cytokine inhibition is calculated.

dot graph "Cytokine_Inhibition_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Culture_Cells" [label="Culture Immune Cells"]; "Pre-treat" [label="Pre-treat with\ntest compound"]; "Stimulate" [label="Stimulate with LPS"]; "Collect_Supernatant" [label="Collect Supernatant"]; "Perform_ELISA" [label="Perform ELISA for\nTNF-α or IL-6"]; "Measure_Absorbance" [label="Measure Absorbance"]; "Calculate" [label="Calculate % Inhibition"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Culture_Cells" -> "Pre-treat" -> "Stimulate" -> "Collect_Supernatant" -> "Perform_ELISA" -> "Measure_Absorbance" -> "Calculate" -> "End"; } Caption: Workflow for cytokine inhibition assay.

Conclusion and Future Directions

This compound presents an interesting natural compound with potential anti-inflammatory properties, primarily acting through the lipoxygenase pathway. However, to establish its true therapeutic potential, a significant need exists for further research to generate robust quantitative data on its efficacy in standardized anti-inflammatory assays. Direct head-to-head comparative studies with established synthetic drugs like ibuprofen and diclofenac are crucial to ascertain its relative potency and selectivity.

Future investigations should focus on:

  • Determining the IC50 values of this compound for COX-1 and COX-2 inhibition.

  • Quantifying its inhibitory effect on nitric oxide production in relevant cell models.

  • Measuring its impact on the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.

  • Elucidating its precise mechanism of action on the NF-κB signaling pathway.

By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

The Untapped Potential of Protolichesterinic Acid: A Guide to Synergistic Antibiotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of natural compounds as adjuvants to enhance the efficacy of conventional antibiotics. Protolichesterinic acid, a metabolite derived from lichens, has demonstrated significant broad-spectrum antimicrobial properties.[1] This guide explores the potential synergistic effects of this compound when combined with conventional antibiotics, providing a framework for future in-vitro investigations. While specific experimental data on these combinations are emerging, this document presents hypothetical data to illustrate the principles and methodologies of synergy testing.

Section 1: Comparative Analysis of Antimicrobial Activity

This compound has shown notable minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria.[1] The following table presents a hypothetical comparative analysis of the MICs of this compound and selected conventional antibiotics alone, and their combined effect on Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) of this compound in Combination with Conventional Antibiotics against MRSA ATCC 43300.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 32---
Oxacillin (B1211168) 256640.5Synergy
This compound-8
Ciprofloxacin 421Additive
This compound-16
Gentamicin 882Indifference
This compound-16

FICI values are interpreted as follows: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to < 4.0 = Indifference; ≥ 4.0 = Antagonism.

Section 2: Time-Kill Kinetic Analysis

To further elucidate the dynamics of these interactions, a time-kill curve analysis provides insight into the bactericidal or bacteriostatic effects over time. The following table illustrates hypothetical data for the combination of this compound and oxacillin against MRSA.

Table 2: Hypothetical Time-Kill Curve Data for this compound and Oxacillin against MRSA ATCC 43300 (Log10 CFU/mL).

Time (h)Control (No Drug)This compound (1/2 MIC)Oxacillin (1/4 MIC)This compound (1/2 MIC) + Oxacillin (1/4 MIC)
0 6.06.06.06.0
2 6.56.26.35.5
4 7.26.56.84.8
6 8.06.87.54.0
8 8.57.08.23.2
12 9.07.28.8< 2.0
24 9.27.59.0< 2.0

Section 3: Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synergy studies.

Checkerboard Assay Protocol

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Reagents: Prepare stock solutions of this compound and the desired antibiotic in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations to be tested.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Serially dilute this compound along the x-axis (columns) and the conventional antibiotic along the y-axis (rows). Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone as controls, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well (except the sterility control). Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: After incubation, determine the MIC for each compound alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Time-Kill Curve Assay Protocol

This assay assesses the rate of bacterial killing by an antimicrobial agent or combination over time.

  • Preparation: Prepare bacterial cultures to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing MHB.

  • Exposure: Add the antimicrobial agents at predetermined concentrations (e.g., 1/2 MIC, 1x MIC, 2x MIC), both individually and in combination, to the bacterial suspensions. Include a growth control flask without any antimicrobial agent.

  • Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions of these aliquots in sterile saline and plate them onto appropriate agar plates.

  • Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Section 4: Visualizing Workflows and Potential Mechanisms

Graphical representations of experimental workflows and potential biological pathways can aid in understanding and planning research.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay prep_reagents_cb Prepare Reagents (this compound & Antibiotic) setup_plate Setup 96-Well Plate (2D Gradient) prep_reagents_cb->setup_plate prep_inoculum_cb Prepare Bacterial Inoculum (0.5 McFarland) inoculate_cb Inoculate Plate prep_inoculum_cb->inoculate_cb setup_plate->inoculate_cb incubate_cb Incubate (16-20h) inoculate_cb->incubate_cb read_mic Determine MICs incubate_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici prep_culture_tk Prepare Bacterial Culture (Log Phase) add_agents Add Antimicrobial Agents (Single & Combination) prep_culture_tk->add_agents incubate_tk Incubate with Shaking add_agents->incubate_tk sample Sample at Time Points incubate_tk->sample serial_dilute Serial Dilution & Plating sample->serial_dilute count_colonies Count CFUs serial_dilute->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for Synergy Testing.

Signaling_Pathway cluster_bacterium Bacterial Cell Protolichesterinic_Acid This compound Efflux_Pump Efflux Pump Protolichesterinic_Acid->Efflux_Pump Inhibits Antibiotic Conventional Antibiotic (e.g., Beta-lactam) Antibiotic->Efflux_Pump Pumped out Cell_Wall Cell Wall Synthesis Antibiotic->Cell_Wall Inhibits Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death leads to

Caption: Hypothetical Mechanism of Synergy.

Disclaimer: The quantitative data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual experimental results may vary. This guide is intended to provide a framework for conducting research on the synergistic effects of this compound and conventional antibiotics.

References

Assessing the Selectivity of Protolichesterinic Acid for Its Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Protolichesterinic acid (PA), a naturally occurring γ-lactone derived from lichens, focusing on its selectivity for its known biological targets. The performance of this compound is benchmarked against established enzyme inhibitors to offer a clear perspective on its potential therapeutic utility and specificity. This document synthesizes available experimental data on its inhibitory activity, details relevant biochemical assay protocols, and visualizes the key signaling pathways involved.

Overview of this compound's Biological Activity

This compound has demonstrated a range of biological activities, including anti-proliferative effects against cancer cell lines and specific enzyme inhibition.[1][2] Its primary molecular targets discussed in the literature are 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[1] However, a critical assessment of the literature reveals that the concentrations of PA required to inhibit these enzymes are significantly higher than those needed to exert anti-proliferative effects, suggesting that its cancer-related activity is not primarily mediated by direct LOX inhibition.[1][2]

A key feature of this compound is its reported selective inhibition of 5-lipoxygenase with minimal effect on cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. This selectivity is a crucial parameter for drug development, as it can dictate the therapeutic window and side-effect profile of a compound.

Comparative Inhibitory Activity

To objectively assess the selectivity of this compound, its inhibitory profile is compared with compounds representing different selectivity classes: a selective 5-LOX inhibitor (Zileuton), a selective COX-2 inhibitor (Celecoxib), and a dual 5-LOX/COX inhibitor (Licofelone).

CompoundPrimary Target(s)5-LOX IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Profile
This compound 5-LOX, 12-LOXNot Quantified¹Minimal InhibitionMinimal InhibitionSelective for 5-LOX over COX
Zileuton (B1683628) 5-LOX0.3 - 0.9[3][4]>100[4]>100[4]Highly Selective 5-LOX Inhibitor
Licofelone 5-LOX, COX0.18[5][6]0.21 (General COX)[5][6]0.21 (General COX)[5][6]Balanced Dual 5-LOX/COX Inhibitor
Celecoxib COX-2No significant activity15[7]0.04[7]Highly Selective COX-2 Inhibitor

¹Quantitative IC₅₀ values for this compound against 5-LOX are not consistently reported in peer-reviewed literature. Studies indicate that concentrations required for LOX inhibition are substantially higher than those for anti-proliferative effects, suggesting moderate to low potency.[1][2]

Signaling Pathway: Arachidonic Acid Cascade

This compound and the selected comparators target enzymes within the arachidonic acid metabolic pathway. This pathway converts arachidonic acid, a fatty acid released from the cell membrane, into potent lipid mediators like leukotrienes and prostaglandins, which drive inflammatory responses. The diagram below illustrates the two major branches of this cascade and the points of inhibition for the compared compounds.

Fig. 1: Arachidonic Acid Cascade and Inhibitor Targets.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized biochemical assays. Below are detailed methodologies for cell-free and cell-based assays used to generate the comparative data in this guide.

Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on purified 5-LOX enzyme activity.

  • Objective: To determine the IC₅₀ value of a test compound against purified 5-LOX.

  • Materials:

    • Purified recombinant human 5-LOX enzyme.

    • Arachidonic acid (substrate).

    • Test compound (e.g., this compound, Zileuton).

    • Assay Buffer: 0.1 M phosphate (B84403) buffer (pH 7.4) or similar.

    • Spectrophotometer capable of reading at 234 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

    • In a UV-transparent microplate or cuvette, add the assay buffer and the purified 5-LOX enzyme solution.

    • Add the various concentrations of the test compound or vehicle control to the wells/cuvettes.

    • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature (25°C).

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid.

    • Immediately monitor the increase in absorbance at 234 nm over time (typically 5-10 minutes). This wavelength corresponds to the formation of conjugated dienes in the hydroperoxy fatty acid products.

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

    • Plot the percentage of inhibition relative to the vehicle control against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Human Whole Blood Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This cell-based assay provides a more physiologically relevant assessment of COX inhibition by measuring prostaglandin synthesis in a complex biological matrix.

  • Objective: To determine the IC₅₀ values of a test compound against COX-1 and COX-2.

  • Materials:

    • Freshly drawn human whole blood (heparinized).

    • Test compound.

    • Lipopolysaccharide (LPS) for COX-2 induction.

    • Enzyme immunoassay (EIA) kits for Thromboxane B₂ (TxB₂, a stable metabolite of the COX-1 product TxA₂) and Prostaglandin E₂ (PGE₂, a major COX-2 product).

  • Procedure:

    • COX-1 Activity (TxB₂ Synthesis):

      • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.

      • Incubate for 1 hour at 37°C.

      • Allow the blood to clot for 60 minutes at 37°C, which induces platelet aggregation and robust COX-1-dependent TxB₂ production.

      • Stop the reaction by placing the tubes on ice and adding a COX inhibitor like indomethacin.

      • Centrifuge to separate the serum and quantify TxB₂ levels using a specific EIA kit.

    • COX-2 Activity (PGE₂ Synthesis):

      • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.

      • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

      • Incubate the samples for 24 hours at 37°C.

      • Centrifuge to separate the plasma.

      • Quantify PGE₂ levels in the plasma using a specific EIA kit.

    • Data Analysis:

      • For both assays, calculate the percentage of inhibition of TxB₂ or PGE₂ synthesis at each compound concentration relative to the vehicle control.

      • Determine the respective IC₅₀ values by plotting percent inhibition versus inhibitor concentration.

Fig. 2: General Experimental Workflow for IC₅₀ Determination.

Conclusion

The available evidence indicates that this compound is a selective inhibitor of the 5-lipoxygenase pathway over the cyclooxygenase pathway. However, its potency against 5-LOX appears to be modest, and its notable anti-proliferative effects are likely mediated through other mechanisms, such as the disruption of mitochondrial oxidative phosphorylation.[2] In comparison to clinically established drugs, Zileuton offers much higher potency and selectivity for 5-LOX, while Celecoxib provides a clear example of a highly selective COX-2 inhibitor. Licofelone stands as a benchmark for balanced dual inhibition. For researchers investigating the specific roles of 5-LOX in disease models, highly potent and selective tools like Zileuton are preferable. This compound may serve as a valuable lead compound, but its utility as a specific 5-LOX probe is limited by its lower potency and complex polypharmacology. Further quantitative studies are required to establish a definitive IC₅₀ value for this compound against 5-LOX and a broader panel of enzymes to fully elucidate its selectivity profile.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Protolichesterinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of protolichesterinic acid, a secondary metabolite found in lichens. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure minimal environmental impact and maintain laboratory safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to its nature as an organic acid, assume it may have irritant properties.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Ventilation

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. Direct disposal down the sanitary sewer is not advised without specific data on its toxicity after neutralization.[1]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound (including pure substance, solutions, and contaminated materials like gloves or weighing boats) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • The container must be made of a material compatible with organic acids.[3]

  • Label the container with "Hazardous Waste," "this compound," and any known hazard characteristics.[4]

2. Neutralization (for Aqueous Solutions as a Pre-treatment):

For small quantities of aqueous solutions of this compound, neutralization can render the waste less hazardous before collection.

Experimental Protocol for Neutralization:

  • Work within a chemical fume hood and wear appropriate PPE.[5]

  • Prepare a neutralizing agent, such as a 5% solution of sodium bicarbonate (baking soda) or sodium carbonate.[2]

  • Slowly add the neutralizing agent to the this compound solution while stirring gently. Be cautious as this may generate gas (carbon dioxide) and heat.[2]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[6]

  • Once neutralized, pour the solution into the designated hazardous waste container for organic waste.

  • Rinse any glassware that came into contact with this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as hazardous waste.[4]

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[1]

  • Ensure the storage area is secure and away from incompatible materials such as bases, oxidizers, and flammable solvents.[5]

  • Regularly inspect the container for any signs of leakage.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

  • Do not attempt to dispose of the waste in regular trash or down the drain.[8]

Spill Management

In the event of a this compound spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.[5]

  • Wearing appropriate PPE, contain the spill with an absorbent material.

  • Neutralize the spilled acid with a suitable base like sodium bicarbonate.[5]

  • Collect the neutralized spill residue and any contaminated materials into a hazardous waste container.[5]

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is the waste an aqueous solution? ppe->decision neutralize Neutralize with a weak base (e.g., Sodium Bicarbonate) to pH 6-8 decision->neutralize Yes collect_solid Collect solid waste and contaminated materials in a labeled hazardous waste container decision->collect_solid No (Solid/Organic Solvent) collect_liquid Collect neutralized solution in a labeled hazardous waste container neutralize->collect_liquid storage Store in a designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for pickup by EHS or licensed waste disposal service storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Protolichesterinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Protolichesterinic acid. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, toxic if swallowed, and may cause genetic defects[1]. Therefore, stringent safety measures are required during handling.

1.1. Hazard Classification

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1]
Germ Cell MutagenicityCategory 1BDangerH340: May cause genetic defects[1]

1.2. Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1-rated, splash-proof goggles. A face shield should be worn over the goggles.Protects against splashes and airborne particles of the toxic substance.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves (minimum). Consider double-gloving for enhanced protection.Prevents skin contact with the toxic and potentially mutagenic compound[1].
Body Protection Laboratory CoatLong-sleeved, knee-length lab coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved RespiratorRequired if there is a risk of generating dust or aerosols.Prevents inhalation of the toxic compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk.

2.1. Handling Solid this compound

  • Preparation : Before handling, ensure all required PPE is correctly worn. Designate a specific area within a chemical fume hood for handling the solid compound.

  • Weighing : Conduct all weighing operations within the chemical fume hood to contain any airborne particles. Use a dedicated set of spatulas and weighing boats.

  • Transfer : When transferring the solid, do so carefully to avoid generating dust.

  • Cleaning : After handling, decontaminate the work surface with an appropriate solvent and dispose of all contaminated materials as hazardous waste.

2.2. Handling this compound in Solution

  • Dissolving : The process of dissolving solid this compound should be performed within a chemical fume hood. Add the solvent to the solid slowly to prevent splashing.

  • Storage : Store solutions in clearly labeled, sealed containers in a designated, secure area away from incompatible materials.

  • Use : When using the solution, employ the same level of PPE as for the solid form.

  • Spills : In case of a spill, immediately alert personnel in the area. Use a chemical spill kit to absorb the liquid, and dispose of the contaminated materials as hazardous waste.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

3.1. Waste Segregation and Collection

Waste TypeContainerLabeling
Solid Waste Designated, leak-proof, and sealable hazardous waste container."Hazardous Waste," "this compound," date, and researcher's name.
Liquid Waste Designated, leak-proof, and sealable hazardous waste container for liquids."Hazardous Waste," "this compound Solution," solvent used, date, and researcher's name.
Sharps Puncture-resistant sharps container."Hazardous Waste," "Sharps contaminated with this compound," date, and researcher's name.

3.2. Disposal Procedure

  • Collection : Place all contaminated items (gloves, weighing paper, pipette tips, etc.) directly into the appropriate hazardous waste container.

  • Storage : Store waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Disposal : Arrange for the collection of hazardous waste by a licensed environmental waste disposal service. Do not dispose of this compound down the drain[2].

Experimental Protocols and Signaling Pathways

4.1. Antifungal Mechanism of Action in Candida tropicalis

This compound exhibits antifungal activity against Candida tropicalis by inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction[3][4].

Antifungal_Mechanism PA This compound ROS Increased ROS Production PA->ROS induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys causes Apoptosis Apoptosis Mito_Dys->Apoptosis leads to Metabolic_Processing PA This compound Mercap_Pathway Mercapturic Pathway PA->Mercap_Pathway enters GSH_Conj Glutathione Conjugation Mercap_Pathway->GSH_Conj undergoes OxPhos_Inhib Inhibition of Oxidative Phosphorylation GSH_Conj->OxPhos_Inhib leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protolichesterinic acid
Reactant of Route 2
Protolichesterinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.